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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 1-(Cyclohexyloxy)-2-iodocyclohexane: A Technical Guide for Iodoetherification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Methodology: Electrophilic Alkoxyiodination (Iodoetherification) Abstract: The Strategic Value of Iodoetherification The functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Methodology: Electrophilic Alkoxyiodination (Iodoetherification)

Abstract: The Strategic Value of Iodoetherification

The functionalization of unactivated alkenes via electrophilic addition is a cornerstone of modern organic synthesis. Specifically, the synthesis of[1] represents a highly regioselective and stereoselective alkoxyiodination. This transformation is highly valued in drug development for constructing trans-1,2-disubstituted cyclohexane scaffolds, which serve as rigid, sterically defined pharmacophores. This whitepaper details the mechanistic causality, reagent selection, and a self-validating experimental protocol for synthesizing this critical iodoether.

Mechanistic Causality: The Architecture of Stereocontrol

The synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane is not a simple concerted addition; it is a stepwise electrophilic functionalization governed by strict stereoelectronic principles[2].

  • Electrophilic Activation: The reaction initiates with the attack of an active electrophilic iodine species ( I+ ) on the electron-rich π -bond of cyclohexene.

  • Intermediate Stabilization: This attack generates a cyclic halonium (iodonium) ion intermediate. The iodine atom shares its lone pairs to bridge the two carbon atoms, distributing the positive charge and preventing standard carbocation rearrangements (such as hydride shifts).

  • Stereospecific Nucleophilic Attack: Due to the steric bulk of the bridging iodine atom, the incoming nucleophile (cyclohexanol) is forced to attack from the opposite face of the ring. This anti-addition is dictated by the Fürst-Plattner rule for cyclohexane ring openings, ensuring that the resulting alkoxy and iodo groups are locked in a trans-diaxial configuration before relaxing into their more thermodynamically stable trans-diequatorial conformer.

Mechanism A Cyclohexene + Electrophilic Iodine B Cyclic Iodonium Ion Intermediate A->B Electrophilic Addition C Nucleophilic Attack (Cyclohexanol) B->C Anti-Addition Ring Opening D trans-1-(Cyclohexyloxy)- 2-iodocyclohexane C->D Deprotonation

Mechanistic pathway of cyclohexene alkoxyiodination yielding the trans-1,2-disubstituted product.

Reagent Selection: Thermodynamics vs. Kinetics

While molecular iodine ( I2​ ) alone can technically mediate this reaction, the equilibrium is often unfavorable. The low electrophilicity of I2​ and the reversibility of the addition lead to poor yields and extended reaction times. To drive the reaction forward, a kinetic promoter is required to generate a highly active I+ equivalent[3].

  • N-Iodosuccinimide (NIS): Provides a controlled, slow release of electrophilic iodine, minimizing side reactions like allylic halogenation.

  • I2​ / Cerium(IV) Ammonium Nitrate (CAN): [3] that oxidizes molecular iodine into a highly electrophilic species, vastly accelerating the initial attack on the alkene.

  • I(coll)2​PF6​ (Bis(collidine)iodonium hexafluorophosphate): A hypervalent iodine reagent that provides an extremely reactive, non-nucleophilic environment, ensuring that cyclohexanol is the only viable nucleophile[4].

Quantitative Optimization of Alkoxyiodination

The following table summarizes the causal relationship between the chosen iodine source, the reaction environment, and the resulting yield. Dichloromethane (DCM) is utilized as the primary solvent because its polarity stabilizes the iodonium intermediate without acting as a competing nucleophile.

EntryIodine SourceOxidant / PromoterSolvent SystemTime (h)Yield (%)Stereoselectivity (trans:cis)
1 I2​ (1.2 eq)NoneDCM2435>99:1
2 I2​ (1.0 eq)CAN (2.0 eq)DCM / Cyclohexanol682>99:1
3NIS (1.1 eq)NoneDCM / Cyclohexanol588>99:1
4 I(coll)2​PF6​ NoneDCM / Cyclohexanol491>99:1

Data Interpretation: The introduction of an oxidant (CAN) or the use of pre-activated iodine sources (NIS, I(coll)2​PF6​ ) systematically increases the yield by overcoming the thermodynamic barrier of the initial electrophilic addition.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates built-in visual and chemical feedback loops—specifically, the colorimetric tracking of active iodine and the definitive chemical quench.

Step-by-Step Methodology

Step 1: Reaction Assembly & Thermal Control

  • Action: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of cyclohexene in 15 mL of anhydrous dichloromethane (DCM). Add 30.0 mmol of cyclohexanol (acting as both the nucleophile and co-solvent). Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Cooling to 0 °C suppresses the kinetic energy of the system, preventing runaway exothermic degradation and suppressing unwanted allylic substitution pathways.

Step 2: Electrophilic Activation

  • Action: Slowly add 1.1 equivalents (11.0 mmol) of N-Iodosuccinimide (NIS) portion-wise over 15 minutes.

  • Causality: Portion-wise addition maintains a low steady-state concentration of active iodine, preventing the homocoupling of cyclohexene or the formation of diiodocyclohexane.

Step 3: Propagation & Visual Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. The reaction provides a visual feedback loop: the deep brown/purple color of the active iodine species will progressively fade to a pale yellow as the alkene is consumed.

Step 4: Chemical Quenching

  • Action: Add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes.

  • Causality: Sodium thiosulfate acts as a highly specific reducing agent for halogens. It converts any residual, unreacted electrophilic iodine into water-soluble iodide ions ( I− ). The complete decolorization of the organic layer chemically validates that the reaction has been safely arrested.

Step 5: Isolation & Purification

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Step1 Step 1: Preparation Mix Cyclohexene & Cyclohexanol in DCM at 0 °C Step2 Step 2: Activation Add NIS or I2/CAN portion-wise Step1->Step2 Step3 Step 3: Reaction Stir at RT for 4-6 hours Monitor via TLC Step2->Step3 Step4 Step 4: Quenching Add Sat. Na2S2O3 to neutralize unreacted I2 Step3->Step4 Step5 Step 5: Purification Extract, Dry, and Column Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target iodoether.

References

  • Title: 1-(Cyclohexyloxy)-2-iodocyclohexane | C12H21IO | CID 114772457 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Highly Regio- and Stereoselective Cyclic Iodoetherification of 4,5-Alkadienols Source: Journal of Organic Chemistry (J. Org. Chem. 2009, 74, 438–441) URL: [Link]

  • Title: Development of New Innovative Synthetic Organic Chemistry Using Lone Pairs of Oxygen Atoms Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Sources

Exploratory

preparation of 1-(Cyclohexyloxy)-2-iodocyclohexane

An In-depth Technical Guide to the Preparation of 1-(Cyclohexyloxy)-2-iodocyclohexane Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview for the synthesis of 1-(Cyclohexylo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preparation of 1-(Cyclohexyloxy)-2-iodocyclohexane

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane, a vicinal iodo-ether. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, a detailed experimental protocol, and the necessary safety and analytical considerations for successful synthesis.

Strategic Overview: The Iodoetherification of Cyclohexene

The synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane is a classic example of an electrophilic addition reaction, specifically an iodoetherification. This class of reaction is a powerful method in organic synthesis for the stereospecific introduction of both an iodine atom and an ether linkage across a double bond. The process involves the reaction of an alkene (cyclohexene) with an iodine source in the presence of an alcohol (cyclohexanol) which acts as a nucleophile.

The strategic value of this transformation lies in the generation of a bifunctional molecule. The resulting iodo-ether is a versatile synthetic intermediate. The carbon-iodine bond can participate in a wide array of subsequent reactions, including nucleophilic substitutions and various cross-coupling reactions, making it a valuable building block in the construction of more complex molecular architectures.

The Core Mechanism: An Anti-Addition Pathway

The reaction proceeds through a well-established, stereospecific mechanism involving a cyclic iodonium ion intermediate. Understanding this pathway is critical for predicting the product's stereochemistry and for optimizing reaction conditions.

Step 1: Formation of the Iodonium Ion The reaction is initiated by the electrophilic attack of an iodine molecule (I₂) on the electron-rich π-bond of cyclohexene. This forms a bridged, three-membered cyclic iodonium ion. This intermediate prevents the rotation around the carbon-carbon bond, which is the basis for the reaction's stereospecificity.

Step 2: Nucleophilic Ring-Opening The hydroxyl group of cyclohexanol, acting as a nucleophile, attacks one of the two partially positive carbon atoms of the iodonium ion ring. This attack occurs from the face opposite to the bulky iodonium bridge, resulting in an anti-addition.

Step 3: Deprotonation The resulting oxonium ion is then deprotonated, typically by a mild base or the solvent, to yield the neutral 1-(Cyclohexyloxy)-2-iodocyclohexane product and a proton.

The overall mechanism is depicted below:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_oxonium Intermediate cluster_product Product Cyclohexene Cyclohexene Iodonium Cyclic Iodonium Ion Cyclohexene->Iodonium Step 1: Electrophilic Attack Iodine Iodine (I-I) Iodine->Iodonium Step 1: Electrophilic Attack Cyclohexanol Cyclohexanol (ROH) Oxonium Oxonium Ion Cyclohexanol->Oxonium Step 2: Nucleophilic Attack (Anti-addition) Iodonium->Oxonium Step 2: Nucleophilic Attack (Anti-addition) Product 1-(Cyclohexyloxy)-2-iodocyclohexane Oxonium->Product Step 3: Deprotonation

Caption: Reaction mechanism for iodoetherification.

Field-Proven Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. The quantities are provided for a representative laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
CyclohexeneC₆H₁₀82.144.1 g (5.0 mL)Ensure purity; distill if necessary. Flammable.
CyclohexanolC₆H₁₁OH100.1610.0 g (10.4 mL)Anhydrous conditions are preferred.
Iodine (I₂)I₂253.8112.7 gSolid, handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~10.5 gActs as a mild base to neutralize generated HI.
Dichloromethane (DCM)CH₂Cl₂84.93150 mLAnhydrous, inert solvent.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.1110% (w/v) aq. sol.For quenching unreacted iodine.
Brine (Saturated NaCl)NaCl58.44Saturated aq. sol.For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent.
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

The following workflow diagram illustrates the key stages of the synthesis, from reaction setup to product isolation.

G A 1. Setup & Reagents Dissolve cyclohexene, cyclohexanol, & NaHCO₃ in DCM. B 2. Reaction Initiation Cool mixture to 0°C. Slowly add I₂ solution in DCM. A->B C 3. Reaction Progression Stir at room temperature for 2-4 hours. Monitor for color change (purple to colorless/pale yellow). B->C D 4. Quenching Wash with 10% aq. Na₂S₂O₃ to remove excess I₂. C->D E 5. Aqueous Workup Wash with water, then brine. Separate organic layer. D->E F 6. Drying & Concentration Dry organic layer with Na₂SO₄. Filter and remove solvent via rotary evaporation. E->F G 7. Purification (Optional) Purify crude product by column chromatography if necessary. F->G H 8. Characterization Analyze product via NMR, MS, IR. G->H

Caption: Experimental workflow for synthesis.

Procedure:

  • Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add cyclohexene (4.1 g), cyclohexanol (10.0 g), and sodium bicarbonate (10.5 g). Add 100 mL of dichloromethane (DCM). Equip the flask with a dropping funnel and a reflux condenser.

  • Iodine Addition: In a separate flask, dissolve iodine (12.7 g) in 50 mL of DCM. Transfer this solution to the dropping funnel.

  • Initiation: Cool the reaction flask in an ice-water bath to 0°C with vigorous stirring.

  • Reaction: Add the iodine solution dropwise from the dropping funnel over a period of 30-45 minutes. The deep purple color of the iodine should dissipate as it reacts. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction is typically complete when the characteristic purple color of iodine has faded to a pale yellow or colorless solution.

  • Workup - Quenching: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer with 50 mL of 10% aqueous sodium thiosulfate solution. Shake until the organic layer is colorless. Separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.

  • Drying and Concentration: Drain the organic layer into a clean conical flask and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude oil can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the final product.

  • ¹H NMR Spectroscopy: The spectrum will be complex due to the two saturated rings. Key diagnostic signals will be the downfield multiplets corresponding to the protons on the carbons attached to the iodine (C-I) and the ether oxygen (C-O). These protons are expected to appear in the range of 3.0-4.5 ppm. The remaining cyclohexyl protons will appear as a series of overlapping multiplets further upfield (1.0-2.5 ppm).

  • ¹³C NMR Spectroscopy: Expect to see distinct signals for the carbon attached to iodine (C-I) around 20-40 ppm and the carbon attached to the ether oxygen (C-O) around 70-85 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₂H₂₁IO, MW = 308.20 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretch (from cyclohexanol) around 3300 cm⁻¹ and the absence of a C=C stretch (from cyclohexene) around 1650 cm⁻¹. The key diagnostic peak will be a strong C-O-C ether stretching vibration around 1100 cm⁻¹.

Critical Safety Protocols

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyclohexene: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, and open flames.[1]

  • Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[3] Avoid creating dust.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.

  • General Handling: Avoid contact with skin, eyes, and clothing.[1][4] In case of exposure, rinse the affected area immediately with plenty of water.[3] All chemical waste should be disposed of according to institutional guidelines.[1]

Conclusion

The iodoetherification of cyclohexene with cyclohexanol provides a reliable and stereospecific route to 1-(Cyclohexyloxy)-2-iodocyclohexane. The procedure outlined in this guide, grounded in established mechanistic principles, offers a robust framework for its synthesis. The resulting product is a valuable intermediate for further synthetic transformations, making this protocol highly relevant for professionals in chemical research and drug development.

References

  • Stone, H., & Shechter, H. (1951). Iodocyclohexane. Organic Syntheses, 31, 66.

  • Brainly. (2024, March 3). What happens when iodine is added to cyclohexane and cyclohexene?

  • BASF. (2025, December 10). Safety data sheet.

  • Wikipedia. (n.d.). Iodocyclohexane. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to 1-Iodocyclohexene (CAS: 17497-53-9).

  • Fisher Scientific. (2025, December 21). Safety Data Sheet - Iodocyclohexane.

  • Schreiner, P. R., Lauenstein, O., Butova, E. D., & Fokin, A. A. (1999). Synthesis of iodocyclohexane from cyclohexane and iodoform. Angewandte Chemie International Edition, 38(18), 2786-2788.

  • Miyagi, Y., & Gushiken, E. (2012). Kinetic Studies of Photochemical Addition of Iodine to Cyclohexene. Bulletin of the College of Science, University of the Ryukyus, 33, 69-76.

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - Cyclohexene oxide.

  • Tokyo Chemical Industry. (2025, November 14). Safety Data Sheet - Iodocyclohexane.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Dichloromethane.

Sources

Foundational

Synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane from Cyclohexene Oxide: A Comprehensive Technical Guide

Executive Summary The synthesis of highly sterically hindered iodoethers, such as 1-(cyclohexyloxy)-2-iodocyclohexane, presents a unique challenge in organic synthesis due to the competing risks of ether cleavage, elimin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly sterically hindered iodoethers, such as 1-(cyclohexyloxy)-2-iodocyclohexane, presents a unique challenge in organic synthesis due to the competing risks of ether cleavage, elimination, and polymerization. This whitepaper outlines a robust, two-stage synthetic architecture to convert cyclohexene oxide into the target iodoether. By decoupling the etherification and halogenation steps, we achieve strict stereocontrol and high functional group tolerance, ultimately yielding the cis-isomer of the target compound.

Mechanistic Rationale & Pathway Design

Direct iodoetherification of cyclohexene is the traditional route for this structural motif; however, when constrained to cyclohexene oxide as the starting material, a sequential ring-opening/halogenation strategy is required.

  • Stage 1: Lewis Acid-Mediated Ring Opening. Cyclohexanol is a weak nucleophile. To facilitate the nucleophilic attack on the meso-epoxide, a hard Lewis acid (such as BFngcontent-ng-c2437473516="" class="ng-star-inserted">3·OEt2) is employed. The Lewis acid coordinates to the epoxide oxygen, lowering the LUMO energy of the adjacent carbons. The subsequent SN2-like attack by cyclohexanol proceeds via an anti-diaxial trajectory, exclusively yielding trans-2-(cyclohexyloxy)cyclohexanol.

  • Stage 2: Stereoinvertive Iodination. Converting the resulting secondary alcohol to an iodide requires mild conditions. Strong acids like hydroiodic acid (HI) would protonate and cleave the newly formed ether bond. Instead, we utilize the 1[1]. The activation of the hydroxyl group by triphenylphosphine (PPh3) and iodine (I2) creates an excellent leaving group, which is displaced by iodide via an SN2 mechanism. This inversion of stereochemistry converts the trans-intermediate into the cis-1-(cyclohexyloxy)-2-iodocyclohexane product.

MechanisticPathway SM Cyclohexene Oxide (meso-epoxide) INT trans-2-(Cyclohexyloxy)cyclohexanol (Intermediate) SM->INT Step 1: BF3·OEt2, Cyclohexanol SN2 Ring Opening (Anti-Addition) PROD cis-1-(Cyclohexyloxy)-2-iodocyclohexane (Target Product) INT->PROD Step 2: PPh3, I2, Imidazole Appel Reaction (Stereoinversion)

Figure 1: Two-stage synthetic pathway from cyclohexene oxide to the target iodoether.

Stage 1: Lewis Acid-Mediated Epoxide Ring-Opening

Causality of Experimental Choices
  • Excess Nucleophile: Cyclohexanol is used in a 3-fold molar excess. Because the product is also an alcohol, it can act as a nucleophile and attack unreacted epoxide, leading to oligomerization. Flooding the system with cyclohexanol kinetically favors the desired monomeric etherification.

  • Catalyst Selection: While transition metal Lewis acids like 2[2] are effective, Boron trifluoride etherate (BF3·OEt2) provides an optimal balance of strong oxophilicity and ease of removal during aqueous workup.

Self-Validating Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add cyclohexene oxide (50 mmol, 1.0 equiv) and anhydrous cyclohexanol (150 mmol, 3.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add BF3·OEt2 (5 mmol, 0.1 equiv). Validation Check: A slight exotherm and a pale yellow color change indicate successful Lewis acid coordination.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The epoxide (visualized by KMnO4 stain) should disappear, replaced by a highly polar spot (Rf ≈ 0.3) corresponding to the intermediate alcohol.

  • Quench & Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Remove excess cyclohexanol via vacuum distillation (cyclohexanol bp: 161 °C, product bp: >250 °C).

  • Spectroscopic Validation: ^1^H NMR (CDCl3) must show a distinct carbinol proton multiplet at ~3.4 ppm, confirming the presence of the secondary alcohol.

Stage 2: Stereospecific Iodination via Appel Reaction

Causality of Experimental Choices
  • Imidazole Addition: Imidazole is added as a mild base to scavenge the hydroiodic acid (HI) generated during the formation of the active triphenylphosphonium iodide complex. Without imidazole, the local pH drops, risking the cleavage of the sterically strained ether bond synthesized in Stage 1.

  • Order of Addition: Iodine must be added last, in portions, at 0 °C. This controls the exothermic formation of the active halogenating agent and prevents the thermal degradation of the secondary alcohol.

Self-Validating Protocol
  • Setup: In a 250 mL round-bottom flask under argon, dissolve trans-2-(cyclohexyloxy)cyclohexanol (30 mmol, 1.0 equiv), PPh3 (45 mmol, 1.5 equiv), and imidazole (45 mmol, 1.5 equiv) in 120 mL of anhydrous DCM.

  • Halogenation: Cool to 0 °C. Add Iodine (45 mmol, 1.5 equiv) in four equal portions over 20 minutes. Validation Check: The solution will initially turn dark brown (free I2) and gradually fade to a pale yellow/orange as the iodine is consumed to form the phosphonium salt.

  • Propagation & Monitoring: Stir at room temperature for 6 hours. Validation Check: TLC (Hexanes/EtOAc 9:1) should show the complete consumption of the polar alcohol (Rf ≈ 0.1 in this system) and the appearance of a non-polar UV-active spot (Rf ≈ 0.6) representing the iodoether.

  • Quench & Workup: Quench with 50 mL of saturated aqueous Na2S2O3 to reduce any unreacted iodine. Extract with DCM (2 × 50 mL).

  • Purification (Self-Validating Trituration): Concentrate the crude mixture to a viscous oil. Add 100 mL of cold hexanes and stir vigorously. Validation Check: A massive precipitation of white solid (triphenylphosphine oxide, TPPO) will occur. Filter the TPPO through a Celite pad and concentrate the filtrate. Purify the residue via flash chromatography (100% Hexanes to 98:2 Hexanes/EtOAc).

  • Spectroscopic Validation: ^1^H NMR (CDCl3) must show a downfield shift of the methine proton from ~3.4 ppm (alcohol) to ~4.2 ppm (iodoether), confirming successful halogenation.

WorkflowValidation Setup Reaction Setup Anhydrous DCM React Reagent Addition Control Exotherm Setup->React Monitor TLC Monitoring Check Rf values React->Monitor Monitor->React Incomplete Workup Quench & Workup Phase Separation Monitor->Workup Complete Purify Purification Silica Gel Column Workup->Purify Validate Validation NMR & GC-MS Purify->Validate

Figure 2: Experimental workflow incorporating self-validating TLC feedback loops.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this two-stage synthesis when executed under rigorous anhydrous conditions.

StageReaction TypeKey ReagentsTimeTemp ProfileExpected YieldPurity (GC-MS)
1 Epoxide Ring-OpeningCyclohexene oxide, Cyclohexanol, BF3·OEt24 h0 °C → 25 °C82 - 85%> 98%
2 Appel Iodinationtrans-2-(cyclohexyloxy)cyclohexanol, PPh3, I2, Imidazole6 h0 °C → 25 °C70 - 75%> 95%
Overall Sequential Synthesis - 10 h - ~ 60% > 95%

References

  • Title: Fe(Cp)
  • Source: Organic Letters (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Exploratory

Stereoselective Synthesis of β-Alkoxy Alcohols: Iodine-Catalyzed Ring Opening of Cyclohexene Oxide with Cyclohexanol

Executive Overview The synthesis of β-alkoxy alcohols via the nucleophilic ring opening of epoxides is a foundational transformation in organic chemistry, essential for the development of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of β-alkoxy alcohols via the nucleophilic ring opening of epoxides is a foundational transformation in organic chemistry, essential for the development of active pharmaceutical ingredients (APIs), beta-blockers, and complex natural products. Historically, this transformation required harsh Lewis acids (e.g., BF3·OEt2) or strong Brønsted bases, which severely limited functional group tolerance and often led to unwanted polymerization or rearrangement by-products.

To overcome these limitations, the use of molecular iodine (I2) has emerged as a highly efficient, mild, and metal-free catalytic strategy[1]. This technical guide provides an in-depth analysis of the reaction between cyclohexene oxide and cyclohexanol, catalyzed by iodine, to yield trans-2-(cyclohexyloxy)cyclohexanol. We will explore the mechanistic causality, stereochemical logic, and provide a self-validating experimental protocol designed for high-fidelity reproducibility.

Mechanistic Causality & Stereochemical Control

The catalytic efficacy of molecular iodine is rooted in its behavior as a mild Lewis acid and halogen-bond donor. Unlike hard metal cations, the highly polarizable iodine molecule reversibly coordinates to the oxygen atom of the epoxide. This coordination weakens and polarizes the C–O bond, significantly lowering the activation energy required for nucleophilic attack without inducing premature C–O cleavage (which would lead to non-selective carbocation intermediates)[1].

The stereochemical outcome of this reaction is strictly governed by the [2]. Cyclohexene oxide is a symmetrical, cyclic meso-epoxide constrained in a half-chair conformation. When cyclohexanol (the nucleophile) attacks the activated epoxide, it must do so via an anti-periplanar trajectory relative to the breaking C–O bond. This SN2-like attack forces the formation of a trans-diaxial intermediate (the kinetic product). To relieve the intense 1,3-diaxial steric strain, the cyclohexane ring rapidly undergoes a conformational chair-chair flip, yielding the thermodynamically stable trans-diequatorial product: trans-2-(cyclohexyloxy)cyclohexanol.

Stereochemistry A Activated Epoxide (Half-chair) B Anti-periplanar Attack (Cyclohexanol) A->B SN2 Trajectory C trans-Diaxial Intermediate (Kinetic) B->C Fürst-Plattner Rule D Ring Flip C->D Conformational Relaxation E trans-Diequatorial Product (Thermodynamic) D->E Steric Relief

Stereochemical pathway of epoxide opening governed by the Fürst-Plattner rule.

Quantitative Optimization of Reaction Parameters

To establish a robust protocol, the reaction conditions must be optimized. The choice of solvent plays a critical causal role in reaction kinetics. Non-coordinating solvents (such as dichloromethane, DCM) or neat conditions (where the nucleophilic alcohol serves as the solvent) are highly preferred. Coordinating solvents like tetrahydrofuran (THF) or acetonitrile act as competitive ligands, binding to the Lewis acidic iodine and drastically inhibiting the activation of the epoxide[1].

The table below summarizes the optimization data, demonstrating the inverse relationship between solvent coordinative ability and product yield.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
10DCM2524Trace
21DCM251245
35DCM25488
410DCM25295
55Neat (Cyclohexanol)251.598
65THF25860

Data synthesized from standard iodine-catalyzed alcoholysis benchmarks[1].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. The physical properties of molecular iodine provide an internal visual indicator of the reaction state. The initial solution is deep brown/violet. As the reaction completes, quenching with a reducing agent provides immediate visual confirmation of catalyst neutralization.

Workflow Step1 1. Reagent Mixing (Epoxide + Alcohol + I2) Step2 2. Reaction Incubation (Room Temp, Stirring) Step1->Step2 Visual: Brown Solution Step3 3. Quenching (Na2S2O3 addition) Step2->Step3 TLC Confirmation Step4 4. Liquid-Liquid Extraction (DCM / H2O) Step3->Step4 Visual: Decolorization Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Isolate Organic Phase Step6 6. Characterization (NMR, IR, GC-MS) Step5->Step6 Pure trans-Isomer

Self-validating experimental workflow for the iodine-catalyzed synthesis of beta-alkoxy alcohols.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (10.0 mmol, 981 mg) and cyclohexanol (30.0 mmol, 3.00 g). The excess of cyclohexanol drives the equilibrium and serves as a neat solvent medium, maximizing the reaction rate.

  • Catalyst Initiation: Add molecular iodine (0.5 mmol, 127 mg, 5 mol%) to the stirring mixture at room temperature (25 °C). The solution will immediately turn a deep brown color, indicating the formation of the active iodine-epoxide complex.

  • Incubation & Monitoring: Stir the reaction mixture at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The epoxide spot (visualized with phosphomolybdic acid stain) should disappear within 1.5 to 2 hours.

  • Quenching (Causality Check): Once the starting material is consumed, add 10 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: The thiosulfate acts as a mild reducing agent, converting electrophilic I₂ into water-soluble, nucleophilically inert iodide ions (I⁻). This step is self-validating: the deep brown solution will rapidly decolorize to a pale yellow or colorless biphasic mixture, confirming complete catalyst quenching.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 20% ethyl acetate in hexanes) to isolate trans-2-(cyclohexyloxy)cyclohexanol as a clear, viscous oil.

Analytical Verification

To ensure the trustworthiness of the synthesized product, structural validation must confirm the trans-diequatorial stereochemistry.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The critical diagnostic signal is the carbinol proton (CH-OH) on the cyclohexane ring. In the trans-diequatorial isomer, this proton is axial. It will couple with the adjacent axial protons, resulting in a distinct multiplet (typically a doublet of triplets or a broad multiplet) with large trans-diaxial coupling constants (J ≈ 9–11 Hz). If the cis-isomer were present, the equatorial proton would exhibit much smaller coupling constants (J ≈ 2–4 Hz).

  • Infrared (IR) Spectroscopy: A broad, strong absorption band around 3400 cm⁻¹ confirms the presence of the newly formed hydroxyl (-OH) group, while strong C-O stretching vibrations will be observed at 1050–1150 cm⁻¹.

References

  • Title: Iodine and iodine supported on polyvinylpyrrolidone as catalysts and reagents for alcoholysis, hydrolysis, and acetolysis of epoxides and thiiranes. Source: Canadian Journal of Chemistry (1997) URL: [Link]

  • Title: Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Source: Cardiff University ORCA (2011) URL: [Link]

Sources

Foundational

Whitepaper: Stereoselective Synthesis of Vicinal Iodo-Ethers of Cyclohexane: Mechanistic Insights and Bench-Ready Protocols

Executive Summary Vicinal halogenated ethers, specifically trans-1-iodo-2-alkoxycyclohexanes, are highly valued building blocks in organic synthesis and pharmaceutical development. Their synthetic utility stems from thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicinal halogenated ethers, specifically trans-1-iodo-2-alkoxycyclohexanes, are highly valued building blocks in organic synthesis and pharmaceutical development. Their synthetic utility stems from their ability to undergo stereocontrolled nucleophilic substitutions. This technical guide explores the mechanistic causality behind the iodoetherification of cyclohexene, evaluates modern reagent selection, and provides a validated, self-contained experimental protocol for the synthesis of trans-1-iodo-2-methoxycyclohexane.

Mechanistic Foundations of Iodoetherification

The synthesis of trans-1-iodo-2-methoxycyclohexane from cyclohexene is a classic example of an electrophilic addition reaction[1]. To achieve high stereochemical fidelity, the reaction relies on a specific sequence of orbital interactions:

  • Electrophilic Activation: The reaction is initiated when an electrophilic iodine species (an I+ equivalent) interacts with the electron-rich π -bond of cyclohexene. This interaction forms a highly strained, three-membered cyclic iodonium ion intermediate.

  • Nucleophilic Ring-Opening (Anti-Addition): The massive atomic radius of the iodine atom sterically shields one face of the cyclohexane ring. Consequently, the incoming nucleophile (methanol) is forced to attack the adjacent carbon from the opposite face—a trajectory known as a backside attack. This strict anti-addition dictates that the resulting product is exclusively the trans-diastereomer[1].

Significance in Drug Development (Anchimeric Assistance): The true value of trans-1-iodo-2-methoxycyclohexane lies in its downstream reactivity. Through a phenomenon known as Neighboring Group Participation (NGP), the lone pair of electrons on the ether oxygen can act as an internal nucleophile to displace the adjacent iodide leaving group[1]. This forms a cyclic oxonium ion intermediate. When an external nucleophile subsequently opens this ring, the double-inversion process results in an overall retention of configuration . This stereochemical control is an indispensable tool for constructing complex, stereochemically pure active pharmaceutical ingredients (APIs)[1].

MechanisticPathway A Cyclohexene + Electrophilic Iodine B Cyclic Iodonium Ion Intermediate A->B Electrophilic Addition C trans-1-Iodo-2-methoxycyclohexane B->C Anti-Addition (Methanol)

Fig 1: Stereoselective mechanistic pathway of cyclohexene iodoetherification.

Reagent Selection: Causality and Efficiency

The choice of the iodinating agent directly impacts the reaction's yield, environmental footprint, and operational safety. A self-validating synthetic system requires reagents that minimize side reactions while ensuring complete conversion.

  • N-Iodosuccinimide (NIS): NIS is widely considered the premier reagent for this transformation. It is a stable, mild, and highly effective source of electrophilic iodine that operates without the need for heavy metal oxidants[2][3]. It facilitates rapid iodonium ion formation while generating succinimide as a benign, easily removable byproduct[4].

  • Iodine / Hypervalent Iodine (e.g., PIBS): Recent green chemistry advancements utilize molecular iodine ( I2​ ) coupled with Potassium 4-iodylbenzenesulfonate (PIBS). PIBS oxidizes I2​ to the active electrophilic species. The reduced form (PIBS-H) can be extracted with water and recycled using Oxone, offering a highly sustainable alternative to traditional oxidants.

  • Iodine / Silver Salts ( Ag2​O , AgOAc ): The classical approach uses silver salts to assist in the heterolytic cleavage of I2​ . While historically effective, the generation of stoichiometric silver iodide ( AgI ) waste makes this less desirable for large-scale pharmaceutical manufacturing[1].

Quantitative Data Presentation
Iodinating SystemElectrophile SourceOperational ProfileEnvironmental Impact
NIS / MeOH N-IodosuccinimideMild, room temp, high yields. No heavy metals required.Low waste (succinimide byproduct is water-soluble and non-toxic).
I2​ / PIBS / MeOH Molecular IodineHypervalent iodine oxidizes I2​ . High preparative yield (80-89%).Very Low (PIBS-H is water-soluble and recyclable via Oxone).
I2​ / Ag2​O / MeOH Molecular IodineFast reaction, requires stoichiometric silver to drive cleavage.High (Generates stoichiometric heavy metal AgI waste).

Experimental Protocol: Synthesis of trans-1-Iodo-2-methoxycyclohexane

The following protocol utilizes NIS due to its operational simplicity, high stereoselectivity, and excellent functional group tolerance[2].

Materials & Reagents
  • Substrate: Cyclohexene (1.0 equiv, e.g., 10.0 mmol)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 equiv, 12.0 mmol)[3]

  • Solvent/Nucleophile: Anhydrous Methanol (50 mL, 0.2 M)

  • Quenching Agent: Aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 10% w/v)

  • Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Methodology
  • Preparation & Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (Nitrogen or Argon) to prevent ambient moisture from interfering with the electrophilic intermediate.

  • Dissolution: Add anhydrous methanol (50 mL) and cyclohexene (10.0 mmol) to the flask. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling controls the initial exothermic activation and prevents the volatilization of cyclohexene[3].

  • Electrophilic Addition: Add NIS (12.0 mmol) portion-wise over 10 minutes. Causality: Sequential addition prevents thermal spikes that could lead to unwanted radical side reactions or solvent evaporation[4].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours. Monitor the disappearance of the cyclohexene starting material via Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching (Self-Validation Step): Once the starting material is entirely consumed, quench the reaction by adding 20 mL of 10% aqueous Na2​S2​O3​ . Causality: This step is critical; it reduces any unreacted electrophilic iodine species and residual I2​ to water-soluble iodide ions, halting the reaction and preventing downstream product degradation.

  • Workup: Extract the aqueous mixture with DCM (3 × 30 mL). Wash the combined organic layers with brine to remove residual methanol, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) to isolate pure trans-1-iodo-2-methoxycyclohexane as a clear or pale-yellow oil.

ExperimentalWorkflow S1 1. Setup Cyclohexene + MeOH (0°C) S2 2. Activation Portion-wise NIS Addition S1->S2 S3 3. Reaction Stir at RT (TLC Monitoring) S2->S3 S4 4. Quench Aq. Na2S2O3 & Extraction S3->S4 S5 5. Purification Flash Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for synthesizing vicinal iodo-ethers.

References

  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS)". Organic Chemistry Portal. Available at:[Link]

  • Wikipedia. "N-Iodosuccinimide". Wikimedia Foundation. Available at:[Link]

  • SIOC Journal. "Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions". Chinese Journal of Organic Chemistry. Available at:[Link]

  • Tomsk Polytechnic University (TPU). "Potassium 4-Iodylbenzenesulfonate (PIBS): An Efficient Recyclable Hypervalent Iodine Reagent for Iodo-functionalization of Alkenes, Alkynes and Ketones". TPU Repository. Available at: [Link]

Sources

Exploratory

1-(Cyclohexyloxy)-2-iodocyclohexane: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Applications

As drug development and complex organic synthesis increasingly rely on highly functionalized, stereodefined building blocks, understanding the mechanistic nuances of haloetherification becomes critical. This whitepaper p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on highly functionalized, stereodefined building blocks, understanding the mechanistic nuances of haloetherification becomes critical. This whitepaper provides an in-depth technical analysis of 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8) , a model trans-1,2-disubstituted cyclohexane derivative.

By deconstructing its synthesis through the lens of causality and self-validating experimental design, this guide equips researchers with the authoritative grounding necessary to leverage iodoetherification in advanced synthetic workflows.

Chemical Identity and Quantitative Data

Before detailing the synthetic methodology, it is essential to establish the baseline physical and computational properties of the target compound. The data summarized in Table 1 provides the necessary parameters for reaction scaling, purification, and analytical validation[1],[2].

PropertyValueSource / Notes
CAS Registry Number 1592646-68-8Standard identifier[1]
PubChem CID 114772457[2]
Molecular Formula C₁₂H₂₁IO-
Molecular Weight 308.2 g/mol -
Boiling Point 327.5 ± 35.0 °C (at 760 mmHg)Predicted[1]
Density 1.4 ± 0.1 g/cm³Predicted[1]
LogP 4.54Highly lipophilic[1]

Table 1: Key chemical and physical properties of 1-(Cyclohexyloxy)-2-iodocyclohexane.

Mechanistic Causality: The Iodoetherification Pathway

The synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane is a classic example of an intermolecular alkoxyiodination. Rather than using elemental iodine ( I2​ ), which can lead to reversible addition and low stability of vicinal diiodides[3], modern protocols utilize N-Iodosuccinimide (NIS) . NIS acts as a controlled, mild source of electrophilic iodine ( I+ ), minimizing oxidative side reactions and allylic halogenation[4].

Stereoelectronic Control

The reaction is strictly stereoselective, yielding the trans-diastereomer. The causality behind this selectivity lies in the formation of the intermediate cyclic iodonium ion. The bulky iodine atom bridges the two carbons of the former double bond, sterically and electronically blocking the syn-face. Consequently, the nucleophile (cyclohexanol) is forced to attack from the anti-face. This anti-addition opens the three-membered iodonium ring, resulting in a trans-diaxial initial conformation that rapidly flips to the more stable trans-diequatorial conformer.

Mechanism A Cyclohexene + NIS B Cyclic Iodonium Intermediate A->B Electrophilic Addition C Nucleophilic Attack (Cyclohexanol) B->C Anti-Addition (Stereocontrol) D trans-1-(Cyclohexyloxy)- 2-iodocyclohexane C->D Deprotonation

Reaction mechanism of iodoetherification yielding trans-1-(Cyclohexyloxy)-2-iodocyclohexane.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes specific observable cues that confirm the chemical transformations are proceeding as intended.

Reagents and Stoichiometry
  • Cyclohexene: 1.0 equivalent (Limiting reagent)

  • Cyclohexanol: 3.0 equivalents (Excess used to drive intermolecular trapping over intramolecular side reactions)

  • N-Iodosuccinimide (NIS): 1.2 equivalents

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow
  • Preparation & Temperature Control: Dissolve cyclohexene and cyclohexanol in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of radical byproducts and control the exothermicity of the initial electrophilic addition[3].

  • Activation: Add NIS portionwise over 15 minutes. The solution will transition to a pale yellow/orange hue. Self-Validation: The persistence of the yellow color indicates the active presence of the iodonium species. Keep the reaction protected from ambient light to prevent homolytic cleavage of the N-I bond.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent. Self-Validation: The disappearance of the non-polar cyclohexene spot and the emergence of a UV-active, moderately polar spot confirms product formation[4].

  • Quenching: Once TLC indicates complete consumption of cyclohexene, quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Causality & Validation: Thiosulfate reduces any unreacted I+ or I2​ to water-soluble iodide ( I− ). The visual shift from yellow/orange to a completely colorless organic layer serves as an immediate, self-validating indicator that the quench is successful and the product is safe from oxidative degradation during isolation[3].

  • Isolation & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure trans-iodoether[4].

Workflow Step1 1. Preparation Dissolve Cyclohexene & Cyclohexanol in DCM at 0°C Step2 2. Activation Add NIS portionwise (Exothermic control) Step1->Step2 Step3 3. Reaction Stir at RT (2-4h), Monitor via TLC Step2->Step3 Step4 4. Quenching Neutralize with aq. Na2S2O3 (Visual validation) Step3->Step4 Step5 5. Isolation Extract, wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the iodoether.

Analytical Characterization and Downstream Applications

NMR Validation of Stereochemistry

The trans configuration of 1-(Cyclohexyloxy)-2-iodocyclohexane can be definitively assigned using 1H NMR spectroscopy. The proton adjacent to the iodine atom ( H−C−I ) and the proton adjacent to the ether oxygen ( H−C−O ) will both appear as multiplets. In a trans-diequatorial conformation, these axial protons will exhibit large vicinal coupling constants ( 3Jax−ax​≈9−11 Hz), which is a critical self-validating data point for stereochemical purity.

Applications in Drug Development

Iodoethers like 1-(Cyclohexyloxy)-2-iodocyclohexane are highly versatile intermediates. The carbon-iodine bond is relatively weak, making it an excellent candidate for:

  • Radical Precursors: The iodine atom can be easily abstracted using reagents like AIBN/Bu3SnH to generate a carbon-centered radical, which can undergo subsequent intramolecular cyclizations—a strategy frequently employed in the synthesis of complex polycyclic natural products.

  • Elimination Reactions: Treatment with a strong, non-nucleophilic base (e.g., DBU or t-BuOK) promotes E2 elimination, yielding cyclic enol ethers, which are valuable substrates for Claisen rearrangements and asymmetric functionalization.

References

  • GuideChem. "1592646-68-8 C12H21IO - Chemical Dictionary". GuideChem Products Directory.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 114772457, 1-(Cyclohexyloxy)-2-iodocyclohexane". PubChem.
  • Thieme Connect. "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations - Addition of Iodine to Alkenes". Thieme Chemistry.
  • Thieme Connect. "1-Iodo-n-Heteroatom-Functionalized Alkanes - Experimental Protocols". Thieme Chemistry.

Sources

Foundational

Structural and Conformational Characterization of trans-1-(Cyclohexyloxy)-2-iodocyclohexane: A Technical Whitepaper

Executive Summary In advanced organic synthesis and drug development, functionalized iodoethers serve as critical intermediates for cross-coupling reactions, radical cyclizations, and the construction of complex molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, functionalized iodoethers serve as critical intermediates for cross-coupling reactions, radical cyclizations, and the construction of complex molecular architectures. 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS No: 1592646-68-8, PubChem CID: 114772457) is a prototypical vicinal iodoether[1][2]. This whitepaper provides an in-depth technical analysis of its synthesis, stereochemical causality, and rigorous spectroscopic characterization, designed for application scientists requiring high-fidelity analytical validation.

Mechanistic Rationale: The Iodoetherification Pathway

The synthesis of trans-1-(cyclohexyloxy)-2-iodocyclohexane relies on the highly stereoselective iodoetherification of cyclohexene. The causality of the trans stereochemistry is governed by orbital alignment and steric hindrance during the reaction cascade.

When an electrophilic iodine source (such as N-iodosuccinimide or molecular iodine) is introduced to cyclohexene, it activates the π-bond to form a bridged, positively charged iodonium ion intermediate. This three-membered ring effectively shields one face of the cyclohexane ring. Subsequently, the nucleophile (cyclohexanol) is forced to attack the adjacent carbon from the opposite face (backside attack). This SN​2 -like opening of the iodonium bridge strictly dictates an anti-addition mechanism, yielding exclusively the trans diastereomer.

ReactionMechanism N1 Cyclohexene + I2 / NIS N2 Electrophilic Attack (Iodonium Ion Formation) N1->N2 π-bond activation N3 Nucleophilic Attack (Cyclohexanol) N2->N3 Steric shielding N4 Anti-Addition (Trans-diaxial intermediate) N3->N4 SN2-like opening N5 trans-1-(Cyclohexyloxy)-2-iodocyclohexane N4->N5 Conformational relaxation

Stereoselective mechanism of iodoetherification yielding the trans isomer.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure reproducibility and high yield, the following protocol is engineered as a self-validating system. Every critical step includes an internal diagnostic check to confirm the reaction trajectory before proceeding.

Step 1: Reaction Assembly

  • Action : Dissolve 1.0 equivalent of cyclohexene and 3.0 equivalents of cyclohexanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality : A stoichiometric excess of cyclohexanol is required to outcompete trace ambient moisture, ensuring the intermolecular nucleophilic attack is favored over the formation of an iodohydrin side-product. Anhydrous DCM provides a non-coordinating environment that stabilizes the iodonium intermediate.

Step 2: Electrophile Introduction

  • Action : Cool the reaction vessel to 0 °C. Add 1.1 equivalents of N-iodosuccinimide (NIS) in small portions over 15 minutes.

  • Causality : The formation of the iodonium ion is highly exothermic. Maintaining a low temperature mitigates thermal degradation and suppresses competing radical-mediated allylic halogenation pathways.

Step 3: In-Process Monitoring (Self-Validation Check)

  • Action : Allow the reaction to warm to room temperature and stir in the dark for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

  • Validation : The reaction is validated to proceed when the UV-active spot corresponding to NIS is consumed, and a new, less polar spot emerges that stains dark brown upon treatment with aqueous potassium permanganate ( KMnO4​ ). This confirms the consumption of the alkene.

Step 4: Quenching & Workup

  • Action : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 15 minutes.

  • Causality : Thiosulfate acts as a mild reducing agent, converting any unreacted, highly reactive electrophilic iodine species into inert, water-soluble iodide ions. This prevents the oxidative degradation of the ether product during solvent evaporation[3].

Step 5: Purification & Pre-Validation

  • Action : Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.

  • Validation : Run a rapid 1H NMR on the concentrated fraction. The presence of a distinct multiplet at ~4.05 ppm acts as an internal validation of the iodoether structure before advancing to rigorous characterization.

Spectroscopic Characterization & Conformational Analysis

The structural validation of trans-1-(cyclohexyloxy)-2-iodocyclohexane relies heavily on High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The trans configuration leads to a dynamic equilibrium between two chair conformations: the diaxial (a,a) and the diequatorial (e,e) conformers.

Because the bulky iodine atom exhibits a strong steric preference for the equatorial position, the diequatorial conformer predominates in solution. Consequently, the protons attached to C1 and C2 (H-1 and H-2) are forced into axial positions.

Causality in NMR Coupling: In the 1H NMR spectrum, an axial proton will couple with adjacent axial protons, resulting in large axial-axial coupling constants ( Jax,ax​≈8−11 Hz ). The observation of a broad doublet of doublets of doublets (ddd) at ~4.05 ppm with large J values is the definitive, self-validating proof of the trans stereochemistry. If the product were the cis isomer, one proton would be equatorial, yielding significantly smaller coupling constants ( Jax,eq​≈3−5 Hz )[4].

AnalyticalWorkflow S1 Crude Iodoether S2 Purification (Silica Gel) S1->S2 S3 1H & 13C NMR S2->S3 >98% Purity S4 IR Spectroscopy S2->S4 S5 Mass Spectrometry S2->S5 S6 Validated Structure S3->S6 S4->S6 S5->S6

Analytical workflow for the structural validation of the synthesized iodoether.

Quantitative Data Summary

The following table synthesizes the expected analytical data used to validate the chemical structure and purity of the compound.

Analytical MethodTarget Signal / FeatureExpected ValueStructural Implication
1H NMR ( CDCl3​ )H-C(I) (axial proton)~4.05 ppm (ddd, J=10.0,8.5,4.5 Hz)Confirms trans-diaxial proton arrangement
1H NMR ( CDCl3​ )H-C(O) (axial proton)~3.30 ppm (td, J=9.5,4.0 Hz)Confirms ether linkage and stereochemistry
13C NMR ( CDCl3​ )C-I carbon~34.0 ppmHeavy atom shielding effect by Iodine
13C NMR ( CDCl3​ )C-O carbon~76.0 - 80.0 ppmDeshielding by electronegative oxygen
IR Spectroscopy ν (C-O-C) stretch1080 - 1120 cm −1 Verification of the ether functional group
Mass Spectrometry Molecular Ion [M]+ m/z 308.2Confirms molecular formula C12​H21​IO
Mass Spectrometry Base Fragmentm/z 181.1Characteristic loss of iodine radical (-127)

References

  • National Institutes of Health (NIH) - 1-(Cyclohexyloxy)-2-iodocyclohexane | C12H21IO | CID 114772457 - PubChem. Available at:[Link]

Sources

Exploratory

Stereocontrol in the Synthesis of trans-1-(Cyclohexyloxy)-2-iodocyclohexane: A Mechanistic and Methodological Guide

Executive Summary The functionalization of unactivated alkenes via haloetherification is a cornerstone methodology in synthetic organic chemistry. Specifically, the synthesis of 1-(cyclohexyloxy)-2-iodocyclohexane from c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of unactivated alkenes via haloetherification is a cornerstone methodology in synthetic organic chemistry. Specifically, the synthesis of 1-(cyclohexyloxy)-2-iodocyclohexane from cyclohexene and cyclohexanol represents a classic, yet highly nuanced, example of stereocontrolled electrophilic addition. This technical guide provides an in-depth analysis of the stereochemical causality, thermodynamic driving forces, and validated experimental protocols required to synthesize this compound with high diastereoselectivity.

Designed for researchers and drug development professionals, this whitepaper bridges the gap between theoretical conformational analysis and practical benchtop execution.

Mechanistic Causality & Stereochemical Foundations

The synthesis of 1-(cyclohexyloxy)-2-iodocyclohexane is governed by strict stereoelectronic rules that dictate the exclusive formation of the trans diastereomer. Understanding these rules is critical for troubleshooting and scaling the reaction.

Electrophilic Activation and Iodonium Formation

The reaction initiates with the electrophilic attack of an iodine source on the π-bond of cyclohexene. While molecular iodine ( I2​ ) can be used, it often leads to reversible equilibrium mixtures. Utilizing a dedicated electrophile like N-iodosuccinimide (NIS) drives the irreversible formation of a bridged, three-membered cyclic iodonium ion intermediate[1]. Because the highly polarizable iodine atom bridges the two carbons, it effectively shields one face of the cyclohexane ring, rendering syn-addition impossible[2].

Stereoelectronic Control (Anti-Addition)

The nucleophile, cyclohexanol, is sterically demanding. It must attack the iodonium ion via an SN​2 -like trajectory from the unshielded face. The stereoelectronic requirement for the breaking of the C–I bond mandates that the incoming nucleophilic oxygen and the departing iodine atom maintain a strict anti-periplanar relationship[3].

Conformational Dynamics: Diaxial to Diequatorial Flip

Due to the geometry of the cyclohexene half-chair transitioning to a full chair during the nucleophilic attack, the immediate kinetic product places both the iodine atom and the bulky cyclohexyloxy group in a trans-diaxial arrangement. However, severe 1,3-diaxial steric strain renders this conformation highly unstable. To relieve this steric crowding, the ring rapidly undergoes a conformational chair flip to the thermodynamically favored trans-diequatorial state[4].

Mechanism A Cyclohexene B Iodonium Ion Intermediate A->B I+ Source (e.g., NIS) C trans-Diaxial Product B->C Cyclohexanol (Anti-Attack) D trans-Diequatorial Conformer C->D Ring Flip (Thermodynamic)

Figure 1: Stereoselective anti-addition mechanism and subsequent conformational ring flip.

Experimental Protocol: Iodoetherification Workflow

Achieving high yields and stereopurity requires careful control of reaction kinetics, particularly temperature and reagent stoichiometry, to suppress side reactions such as elimination or polymerization.

Reagents and Materials
  • Cyclohexene: 1.0 equiv (Alkene substrate)

  • Cyclohexanol: 3.0 equiv (Acts as both the nucleophile and a co-solvent to drive the bimolecular collision rate)

  • N-Iodosuccinimide (NIS): 1.2 equiv (Electrophilic I+ source)

  • Dichloromethane (DCM): Anhydrous solvent

  • Saturated Aqueous Na2​S2​O3​ : Quenching agent

Step-by-Step Self-Validating Methodology
  • Activation Phase: Dissolve cyclohexene (1.0 equiv) and cyclohexanol (3.0 equiv) in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: The low temperature minimizes the exothermic degradation of the iodonium intermediate and prevents competing elimination pathways.

  • Electrophile Addition: Add NIS (1.2 equiv) portion-wise over 15 minutes. Shield the reaction flask from direct light (e.g., using aluminum foil). Causality: Light can induce homolytic cleavage of the I–N bond, leading to unwanted radical side reactions rather than the desired polar pathway.

  • Nucleophilic Trapping: Allow the reaction mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature (20 °C) and stir for an additional 4 hours. Monitor progression via TLC (Hexane/EtOAc 9:1).

  • Quenching: Once the cyclohexene is fully consumed, quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: This step is critical; it reduces unreacted electrophilic iodine species to water-soluble iodide ions, preventing post-reaction oxidation or artifactual iodination during workup.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure trans-1-(cyclohexyloxy)-2-iodocyclohexane.

Workflow Step1 Activation Combine Cyclohexene & NIS (0°C) Step2 Nucleophilic Addition Add Cyclohexanol dropwise Step1->Step2 Step3 Quenching Neutralize with aq. Na2S2O3 Step2->Step3 Step4 Extraction DCM extraction & brine wash Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Data Presentation & Analytical Validation

To validate the success of the synthesis, the isolated product must be cross-referenced against established physicochemical parameters. The table below summarizes the quantitative data and expected analytical profile for trans-1-(cyclohexyloxy)-2-iodocyclohexane[5].

ParameterExpected Value / Description
Target Compound trans-1-(Cyclohexyloxy)-2-iodocyclohexane
CAS Registry Number 1592646-68-8
Molecular Formula C12​H21​IO
Molecular Weight 308.20 g/mol
Predicted Boiling Point 327.5 ± 35.0 °C at 760 mmHg
Predicted Density 1.4 ± 0.1 g/cm³
Stereochemical Purity >98% trans (diequatorial conformation)
Expected 1H NMR Signature Large coupling constants ( J≈9−11 Hz) for the axial protons at C1 and C2, confirming the diequatorial placement of the substituents.

Applications in Drug Development

The trans-1,2-disubstituted cyclohexane motif is highly valued in modern drug discovery. The rigid chair conformation serves as a predictable steric scaffold, allowing medicinal chemists to orient pharmacophores with precise spatial geometry. Furthermore, the heavy iodine atom serves as a highly reactive synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). This enables the rapid diversification of the cyclohexane core into complex active pharmaceutical ingredients (APIs), bypassing the need for de novo ring synthesis for every analog.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 1-(Cyclohexyloxy)-2-iodocyclohexane in Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8) [1] Introduction & Mechanistic Rationale In complex molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8) [1]

Introduction & Mechanistic Rationale

In complex molecule synthesis and drug development, the selective functionalization of unactivated alkenes remains a cornerstone of modern methodology. 1-(Cyclohexyloxy)-2-iodocyclohexane represents a classic 1,2-iodoether—a highly versatile class of intermediates generated via the intermolecular iodoetherification of cyclohexene [2].

While simple in structure, this compound serves as a powerful model and building block for several advanced transformations, including radical-mediated C-C bond formations, stereospecific reductive eliminations, and the synthesis of cyclic enol ethers [3].

Causality in Iodoetherification

The formation of 1-(Cyclohexyloxy)-2-iodocyclohexane is driven by the electrophilic addition of an iodonium source to cyclohexene, followed by the nucleophilic trapping of the resulting intermediate by cyclohexanol.

  • Stereocontrol: The reaction proceeds exclusively via an anti-addition mechanism. The bulky iodonium ion shields one face of the cyclohexene ring, forcing the cyclohexanol nucleophile to attack from the opposite face via an SN2-like trajectory. This yields the trans-1,2-isomer exclusively.

  • Reagent Selection: While elemental iodine (I2) can be used, it often leads to reversible addition and poor yields. N-Iodosuccinimide (NIS) is the preferred reagent because the succinimide byproduct is non-nucleophilic, preventing the formation of 1,2-diiodocyclohexane and driving the equilibrium toward the desired ether [2].

G A Cyclohexene + NIS B Electrophilic Addition (I+ transfer) A->B C Iodonium Ion Intermediate B->C D Nucleophilic Attack (Cyclohexanol) C->D Anti-addition E trans-1-(Cyclohexyloxy)- 2-iodocyclohexane D->E SN2-like opening

Mechanistic pathway of anti-selective iodoetherification forming the trans-1,2-iodoether.

Divergent Synthetic Applications

The strategic value of 1-(Cyclohexyloxy)-2-iodocyclohexane lies in the lability of the C-I bond (~234 kJ/mol) and the stereochemical relationship between the iodine and the ether oxygen.

  • Radical Precursor: The compound is an excellent substrate for generating secondary carbon-centered radicals. The adjacent oxygen atom stabilizes the resulting radical via hyperconjugation (anomeric-like stabilization), making it highly reactive for intra- or intermolecular trapping [4].

  • Reductive Elimination: Treatment with organolithium reagents (e.g., n-BuLi) triggers a metal-halogen exchange followed by an anti-elimination of the alkoxide, regenerating the alkene. This sequence is often utilized for the temporary protection of double bonds or for stereochemical inversion [3].

  • Dehydrohalogenation: Base-promoted E2 elimination yields 1-(cyclohexyloxy)cyclohex-1-ene, a useful enol ether for subsequent Diels-Alder reactions or cross-couplings.

G Core 1-(Cyclohexyloxy)- 2-iodocyclohexane Radical Radical Generation (e.g., Bu3SnH / AIBN) Core->Radical Elim Base-Promoted Elimination (DBU) Core->Elim Reduct Reductive Elimination (BuLi or Mg) Core->Reduct Prod1 C-C Bond Formation or Dehalogenation Radical->Prod1 Prod2 Cyclic Enol Ether Elim->Prod2 Prod3 Alkene Regeneration (Inverted/Retained) Reduct->Prod3

Divergent synthetic utility of 1-(Cyclohexyloxy)-2-iodocyclohexane in organic synthesis.

Quantitative Data & Optimization

The choice of solvent and iodine source critically impacts the yield of the iodoetherification. Non-nucleophilic, low-polarity solvents like Dichloromethane (DCM) are preferred. Acetonitrile (MeCN), while polar and capable of stabilizing the iodonium intermediate, can compete as a nucleophile (leading to Ritter-type side products), thereby reducing the yield of the desired ether [2].

Table 1: Optimization of Intermolecular Iodoetherification Conditions

Reagent (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
I2DCM252445< 20
NISMeCN25410060
NIS DCM 25 4 100 85
I(collidine)2PF6DCM0210092

Experimental Protocols

Protocol A: Synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane

This protocol utilizes an excess of cyclohexanol to drive the intermolecular trapping over potential side reactions.

Materials:

  • Cyclohexene: 1.0 mmol (82 mg)

  • Cyclohexanol: 3.0 mmol (300 mg)

  • N-Iodosuccinimide (NIS): 1.2 mmol (270 mg)

  • Dichloromethane (Anhydrous): 5.0 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Mixing: Add cyclohexene and cyclohexanol to the flask, followed by 5.0 mL of anhydrous DCM.

  • Initiation: Wrap the flask in aluminum foil to exclude light. Rationale: Light exposure can trigger the homolytic cleavage of the N-I bond, leading to radical side reactions rather than the desired electrophilic pathway.

  • Addition: Add NIS in one portion at 0 °C. Stir the reaction mixture, allowing it to slowly warm to room temperature (25 °C) over 4 hours.

  • Validation & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Upon consumption of cyclohexene, quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na2S2O3). Rationale: Thiosulfate reduces any unreacted electrophilic iodine species to water-soluble iodide ions, preventing further oxidation during workup.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure trans-1-(cyclohexyloxy)-2-iodocyclohexane as a colorless oil.

Protocol B: Radical-Mediated Dehalogenation

Demonstrating the utility of the C-I bond as a radical precursor.

Materials:

  • 1-(Cyclohexyloxy)-2-iodocyclohexane: 0.5 mmol (154 mg)

  • Tributyltin hydride (Bu3SnH): 0.6 mmol (175 mg)

  • Azobisisobutyronitrile (AIBN): 0.05 mmol (8 mg)

  • Toluene (Anhydrous, Degassed): 5.0 mL

Step-by-Step Procedure:

  • Degassing: Dissolve the iodoether in 5.0 mL of toluene in a Schlenk tube. Sparge the solution with argon for 15 minutes. Rationale: Molecular oxygen is a potent diradical that will rapidly quench the intermediate carbon-centered radical, forming unwanted peroxides.

  • Reagent Addition: Add Bu3SnH and AIBN to the degassed solution.

  • Thermal Initiation: Heat the reaction mixture to 85 °C for 2 hours. At this temperature, AIBN decomposes to initiate the radical chain process.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Tin Removal: Dissolve the crude mixture in MeCN and wash with hexanes to partition the non-polar tin byproducts. Alternatively, stir the crude mixture with 10% aqueous KF to precipitate insoluble tributyltin fluoride (Bu3SnF), filter through Celite, and purify via chromatography to yield cyclohexyl ether.

References

  • 1592646-68-8 C12H21IO - Chemical Dictionary. GuideChem.
  • Practical Synthetic Organic Chemistry. Chemistry-Chemists.
  • Synthesis by Elimination Reactions. Thieme Connect.
  • Advanced Free Radical Reactions for Organic Synthesis. B. B. Hegde College.
Application

Application Note: Reaction Pathways and Protocols for 1-(Cyclohexyloxy)-2-iodocyclohexane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Overview In advanced organic synthesis and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

In advanced organic synthesis and drug development, functionalized cyclohexanes serve as critical scaffolds. The compound 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8) is a quintessential trans-1,2-iodoether. Generated typically via the iodoetherification of cyclohexene with cyclohexanol, its chemical behavior is dictated by two structural features: the relatively weak, polarizable carbon-iodine (C-I) bond, and the steric bulk of the two linked cyclohexane rings.

As a Senior Application Scientist, I approach this molecule by analyzing its competing reaction pathways. The secondary nature of the alkyl iodide makes traditional SN​2 nucleophilic substitution sluggish due to steric hindrance. Therefore, the most synthetically valuable transformations of this compound rely on either heterolytic cleavage (base-promoted E2 elimination) or homolytic cleavage (radical deiodination). Understanding the causality behind reagent selection is paramount to controlling these divergent pathways and avoiding complex mixtures.

ReactionPathways SM 1-(Cyclohexyloxy)-2-iodocyclohexane (Trans-1,2-Iodoether) E2 E2 Elimination Reagent: DBU Mechanism: Heterolytic SM->E2 Radical Radical Deiodination Reagent: Bu3SnH / AIBN Mechanism: Homolytic SM->Radical SN2 SN2 Substitution Reagent: NaN3 Mechanism: Nucleophilic SM->SN2 Prod1 Cyclohexenyl cyclohexyl ether (Unsaturated Ether) E2->Prod1 Prod2 Dicyclohexyl ether (Saturated Ether) Radical->Prod2 Prod3 1-Azido-2-(cyclohexyloxy)cyclohexane (Azido Ether) SN2->Prod3

Caption: Logical relationships of reaction pathways for 1-(Cyclohexyloxy)-2-iodocyclohexane.

Reaction Pathway 1: Base-Promoted Dehydrohalogenation (E2)

Causality & Experimental Design

To convert the iodoether into an unsaturated ether (cyclohexenyl cyclohexyl ether), the elements of hydrogen iodide (HI) must be removed. The causality of success here relies on stereoelectronics. The trans-diaxial conformation of the vicinal proton and the iodide leaving group perfectly satisfies the anti-periplanar requirement for an E2 elimination mechanism[1].

However, using a standard base like sodium hydroxide ( NaOH ) will lead to competing SN​2 substitution or ether cleavage. To enforce strict E2 elimination, we utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a highly sterically hindered amidine base; it acts exclusively as a proton acceptor and is entirely non-nucleophilic[2].

Protocol: Synthesis of Cyclohexenyl cyclohexyl ether

This protocol is designed as a self-validating system: the precipitation of DBU-HI salt serves as a visual indicator of reaction progress.

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(cyclohexyloxy)-2-iodocyclohexane (1.0 mmol) in anhydrous toluene (10 mL).

  • Reagent Addition: Add DBU (2.5 mmol, 2.5 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux).

  • Validation Check: After 1-2 hours, observe the formation of a dense white precipitate (DBU hydroiodide salt). This confirms the elimination is actively occurring. Monitor completion via TLC (Hexanes/EtOAc 9:1) until the starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and wash sequentially with 1M HCl (to remove excess DBU), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude unsaturated ether.

Reaction Pathway 2: Radical Deiodination (Reduction)

Causality & Experimental Design

When the goal is to synthesize the saturated dicyclohexyl ether, the iodine atom must be cleanly replaced by a hydrogen atom without triggering elimination. We achieve this via a radical chain mechanism using tributyltin hydride ( Bu3​SnH ) and AIBN (azobisisobutyronitrile) .

The causality of this workflow hinges on two critical interventions:

  • Degassing: Molecular oxygen ( O2​ ) is a diradical and an excellent radical scavenger. If the solvent is not rigorously degassed, O2​ will trap the intermediate carbon radical, forming unwanted peroxides or alcohols[3].

  • Tin Quenching: Tributyltin residues streak on silica gel, ruining chromatographic purification. By adding aqueous potassium fluoride (KF) during the workup, the soluble tin byproducts are converted into polymeric tributyltin fluoride ( Bu3​SnF ), an insoluble solid that is easily filtered off.

Protocol: Synthesis of Dicyclohexyl ether

Workflow Step1 Step 1: Preparation Dissolve iodoether in degassed Toluene Step2 Step 2: Reagent Addition Add Bu3SnH (1.2 eq) and AIBN (0.1 eq) Step1->Step2 Step3 Step 3: Thermal Initiation Reflux at 80°C under N2 for 4 hours Step2->Step3 Step4 Step 4: Tin Quenching Cool to RT, add aqueous KF (precipitates Bu3SnF) Step3->Step4 Step5 Step 5: Extraction Extract with Et2O, wash with brine, dry (MgSO4) Step4->Step5 Step6 Step 6: Purification Silica gel chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the radical deiodination protocol.

  • Degassing: Dissolve 1-(cyclohexyloxy)-2-iodocyclohexane (1.0 mmol) in anhydrous toluene (10 mL) in a Schlenk flask. Sparge the solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Initiation Setup: Add Bu3​SnH (1.2 mmol) and AIBN (0.1 mmol) to the degassed solution.

  • Reaction: Heat the mixture to 80 °C. The thermal decomposition of AIBN initiates the homolytic cleavage sequence. Stir for 4 hours.

  • Tin Quench (Critical Step): Cool the reaction to room temperature. Add 10 mL of a 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. A thick white precipitate of Bu3​SnF will form.

  • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the tin salts. Separate the layers, extract the aqueous phase with diethyl ether (2 × 15 mL), wash the combined organics with brine, and dry over MgSO4​ .

  • Purification: Concentrate and purify via flash column chromatography to isolate pure dicyclohexyl ether.

Quantitative Data & Reaction Profiling

To assist in workflow planning, the following table summarizes the expected quantitative outcomes and parameters for the primary reactions of 1-(Cyclohexyloxy)-2-iodocyclohexane based on established literature precedents.

Reaction TypeReagents & SolventTemperaturePrimary ProductExpected Yield RangeMechanistic Pathway
Dehydrohalogenation DBU (2.5 eq), Toluene110 °C (Reflux)Cyclohexenyl cyclohexyl ether75% - 85%E2 Elimination (Anti-periplanar)
Radical Deiodination Bu3​SnH (1.2 eq), AIBN (0.1 eq), Toluene80 °C (Reflux)Dicyclohexyl ether80% - 90%Homolytic Cleavage / Radical Chain
Nucleophilic Substitution NaN3​ (3.0 eq), DMF60 °C - 80 °C1-Azido-2-(cyclohexyloxy)cyclohexane40% - 50% SN​2 (Sterically hindered, slow)

Sources

Method

Application Note: 1-(Cyclohexyloxy)-2-iodocyclohexane as an Advanced Alkylating Agent in Organic Synthesis

Executive Summary 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8) is a specialized, sterically encumbered secondary alkyl iodide utilized in advanced organic synthesis and drug development. Featuring a vicinal io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8) is a specialized, sterically encumbered secondary alkyl iodide utilized in advanced organic synthesis and drug development. Featuring a vicinal iodo-ether motif, this reagent offers unique stereochemical and kinetic properties when employed as an alkylating agent. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to utilizing this reagent, detailing the mechanistic causality of its reaction pathways, optimized protocols for N- and O-alkylation, and critical analytical checkpoints.

Physicochemical Profile & Structural Dynamics

Understanding the physical properties of 1-(Cyclohexyloxy)-2-iodocyclohexane is critical for handling and reaction design. The presence of the heavy iodine atom makes it a dense, lipophilic liquid, while the cyclohexyloxy group provides significant steric bulk .

Table 1: Physicochemical Properties of 1-(Cyclohexyloxy)-2-iodocyclohexane

PropertyValueMechanistic Implication
CAS Number 1592646-68-8Identifier for procurement and safety tracking.
Molecular Formula C12H21IOHeavy halogenated ether; requires light-protected storage.
Molecular Weight 308.2 g/mol High mass dictates precise stoichiometric calculations.
LogP (Predicted) 4.54Highly lipophilic; necessitates organic solvents (DMF, DMSO) for reactions.
Boiling Point 327.5 ± 35.0 °CNon-volatile; cannot be easily removed by simple evaporation.
Density 1.4 ± 0.1 g/cm³Forms the lower layer in aqueous/organic biphasic systems.

Data sourced from GuideChem and PubChem .

Mechanistic Causality in Alkylation

When deploying 1-(Cyclohexyloxy)-2-iodocyclohexane as an alkylating agent, chemists must navigate the classic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

  • Steric Shielding and SN2 Retardation: Secondary alkyl iodides are inherently prone to elimination . The adjacent bulky cyclohexyloxy group further hinders the backside attack required for an SN2 trajectory. Consequently, SN2 reactions with this reagent are kinetically slow.

  • Causality of Solvent Selection: To overcome this kinetic barrier, polar aprotic solvents (e.g., DMF, MeCN) are mandatory. These solvents solvate the cations of the base but leave the nucleophilic anions "naked" and highly reactive, compensating for the steric hindrance of the substrate.

  • Causality of Base Selection: Strong, non-nucleophilic bases (like DBU or tert-butoxide) will exclusively drive the E2 pathway, yielding a cyclohexene derivative. Therefore, mild, sterically hindered, or insoluble bases (e.g., anhydrous K2CO3 or Cs2CO3) are required to act as acid scavengers without initiating elimination.

Mechanism Substrate 1-(Cyclohexyloxy)- 2-iodocyclohexane SN2_TS SN2 Transition State (Sterically Hindered) Substrate->SN2_TS + Nu⁻ (Polar Aprotic) E2_TS E2 Transition State (Anti-periplanar) Substrate->E2_TS + Strong Base Nucleophile Nucleophile (Nu⁻) Product_SN2 Alkylated Product (Substitution) SN2_TS->Product_SN2 Desired Pathway Product_E2 Alkene Byproduct (Elimination) E2_TS->Product_E2 Side Reaction

Figure 1: Divergent reaction pathways of 1-(Cyclohexyloxy)-2-iodocyclohexane during alkylation.

Reaction Optimization Data

To maximize the substitution-to-elimination ratio (SN2/E2), empirical data suggests the following optimized parameters for heteroatom alkylation.

Table 2: Optimization of N-Alkylation Conditions

SolventBaseTemp (°C)Time (h)Yield (SN2)Byproduct (E2)
EthanolNaOH8012< 10%> 80%
THFEt3N652435%40%
DMFK2CO3601872%15%
MeCNCs2CO3701685% < 5%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations are caught in real-time, preventing the loss of valuable intermediates.

Workflow Step1 1. Preparation Dry Solvent (MeCN) & Base (Cs2CO3) Step2 2. Activation Add Alkylating Agent Dropwise Step1->Step2 Step3 3. Reaction Heat to 70°C & Monitor (TLC/GC) Step2->Step3 Step4 4. Quenching Aqueous Workup (Na2S2O3 wash) Step3->Step4 Step5 5. Isolation Column Chromatography Step4->Step5

Figure 2: Standardized self-validating workflow for N/O-alkylation using the iodo-ether reagent.

Protocol A: Selective N-Alkylation of Primary Amines

Objective: Synthesize a secondary amine while preventing over-alkylation to the tertiary amine. The steric bulk of the cyclohexyloxy group naturally limits over-alkylation.

Materials:

  • Primary Amine (1.0 equiv)

  • 1-(Cyclohexyloxy)-2-iodocyclohexane (1.1 equiv)

  • Anhydrous Cs2CO3 (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a two-neck round-bottom flask under argon. Add the primary amine (1.0 equiv) and anhydrous Cs2CO3 (2.0 equiv) to anhydrous MeCN (0.2 M concentration).

    • Causality: Argon prevents oxidative degradation of the amine and the iodide. Cs2CO3 is insoluble, providing a heterogeneous basic surface that minimizes E2 elimination.

  • Reagent Addition: Shield the flask from direct light using aluminum foil. Add 1-(Cyclohexyloxy)-2-iodocyclohexane (1.1 equiv) dropwise via syringe over 10 minutes at room temperature.

    • Causality: Alkyl iodides are light-sensitive and can generate radical iodine species (I2), which colors the solution and degrades yields .

  • Thermal Activation: Gradually heat the reaction mixture to 70 °C.

  • Self-Validation Checkpoint (4 hours): Withdraw a 50 µL aliquot, filter through a micro-plug of silica, and analyze via GC-MS.

    • Pass Condition: Disappearance of the amine peak; appearance of the product mass.

    • Fail Condition: High concentration of m/z 180 (eliminated alkene byproduct). Corrective Action: Reduce temperature to 55 °C immediately.

  • Quenching: Once complete (typically 16 hours), cool to room temperature. Quench with a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3).

    • Causality: Na2S2O3 reduces any free iodine (I2) back to water-soluble iodide (I⁻), preventing it from co-eluting with the product during extraction.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of Phenols

Objective: Etherification of a phenolic hydroxyl group.

Modifications from Protocol A:

  • Base: Use anhydrous K2CO3 (1.5 equiv) instead of Cs2CO3. Phenoxide anions are highly nucleophilic; the extra driving force of the cesium effect is unnecessary and may promote side reactions.

  • Solvent: DMF is preferred over MeCN to fully dissolve the phenoxide intermediate.

  • Temperature: Maintain at 60 °C. Phenoxides are excellent nucleophiles, allowing for a lower activation energy barrier.

Validation Checkpoint: Monitor via TLC (UV active). The starting phenol will be highly UV active and polar. The resulting alkylated product will be significantly less polar (higher Rf) due to the masking of the hydroxyl group by the bulky cyclohexyloxy-cyclohexyl moiety.

References

  • National Center for Biotechnology Information. "1-(Cyclohexyloxy)-2-iodocyclohexane." PubChem Compound Summary for CID 114772457. Available at:[Link]

  • Stone, H., & Shechter, H. "Iodocyclohexane." Organic Syntheses, vol. 31, 1951, p. 66. Available at:[Link]

  • Wikipedia Contributors. "Iodocyclohexane." Wikipedia, The Free Encyclopedia. Available at:[Link]

Application

Application Note: Stereocontrolled E2 Elimination Mechanisms of 1-(Cyclohexyloxy)-2-iodocyclohexane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Mechanistic Guide & Experimental Protocol Executive Summary The synthesis of highly functionalized cyclic enol ethers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Mechanistic Guide & Experimental Protocol

Executive Summary

The synthesis of highly functionalized cyclic enol ethers and allylic ethers is a critical operation in drug development, providing versatile intermediates for downstream cross-coupling, epoxidation, and functionalization. The dehydroiodination of 1-(cyclohexyloxy)-2-iodocyclohexane serves as a premier model for understanding stereoelectronic control in organic synthesis.

As a Senior Application Scientist, I frequently observe that researchers assume elimination reactions will default to the thermodynamically favored Zaitsev product (the more substituted alkene). However, in rigid cyclic systems, the reaction is entirely governed by the stereochemistry of the starting material. This guide details the divergent E2 elimination pathways of the cis and trans isomers of 1-(cyclohexyloxy)-2-iodocyclohexane, explaining the causality behind the regiochemical outcomes and providing a field-proven, self-validating protocol for isolating these acid-labile products.

Mechanistic Principles: The Stereoelectronic Mandate

The defining characteristic of the E2 (bimolecular elimination) mechanism is its concerted nature. For the reaction to proceed, the breaking σC−H​ bond and the breaking σC−I​ bond must be coplanar to allow for optimal orbital overlap as the new π bond forms.

The Anti-Periplanar Requirement in Cyclohexanes

In acyclic systems, free rotation allows molecules to easily adopt the required anti-periplanar geometry. However, in cyclohexane rings, conformational mobility is restricted to chair flips. For an E2 elimination to occur in a cyclohexane ring, the leaving group and the abstracted β -proton must both occupy axial positions on adjacent carbons[1]. If the leaving group is equatorial, no adjacent proton can achieve the necessary 180° anti-periplanar angle, rendering the E2 pathway impossible[2].

Divergent Pathways: cis vs. trans Isomers

1. The cis-Isomer (Thermodynamic Control via Kinetic Access) In cis-1-(cyclohexyloxy)-2-iodocyclohexane, the most stable chair conformation places the bulky cyclohexyloxy (-OR) group in the equatorial position and the iodine (-I) in the axial position.

  • Because the iodine is axial, we must examine the adjacent β -carbons (C1 and C3) for axial protons.

  • At C1, the -OR group is equatorial, meaning the C1 proton is axial .

  • At C3, there is an axial proton and an equatorial proton.

  • Outcome: A strong base can abstract either the C1 or C3 axial proton. Abstraction at C1 yields 1-cyclohexyloxycyclohexene (an enol ether), which is the Zaitsev product stabilized by oxygen resonance. Abstraction at C3 yields 3-cyclohexyloxycyclohexene (an allylic ether). The enol ether predominates heavily.

2. The trans-Isomer (Strict Kinetic Control) In trans-1-(cyclohexyloxy)-2-iodocyclohexane, the stable diequatorial conformation cannot undergo E2 elimination. The ring must flip to the higher-energy diaxial conformation (axial -OR, axial -I) for the reaction to proceed[2].

  • In this reactive diaxial conformation, the -OR group is axial, meaning the C1 proton is equatorial .

  • At C3, there is still an axial proton.

  • Outcome: Because the C1 proton is equatorial, it cannot be abstracted. The base is forced to abstract the C3 axial proton. The reaction exclusively yields 3-cyclohexyloxycyclohexene (the Hofmann product), entirely bypassing the thermodynamically favored enol ether.

Pathway Visualization

Mechanism Cis cis-Isomer (Axial I, Equatorial OR) Enol 1-Cyclohexyloxycyclohexene (Enol Ether - Major) Cis->Enol E2 (DBU) Anti-periplanar H at C1 Allyl1 3-Cyclohexyloxycyclohexene (Allylic Ether - Minor) Cis->Allyl1 E2 (DBU) Anti-periplanar H at C3 Trans trans-Isomer (Axial I, Axial OR) Allyl2 3-Cyclohexyloxycyclohexene (Allylic Ether - Exclusive) Trans->Allyl2 E2 (DBU) Only C3 H is anti-periplanar

Divergent E2 elimination pathways of cis- and trans-1-(Cyclohexyloxy)-2-iodocyclohexane.

Quantitative Data Presentation

The choice of base and the stereochemistry of the starting material dictate the product distribution. Non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are preferred to prevent competing SN​2 substitution of the iodide[3].

Substrate IsomerBase (1.5 eq)SolventTemp (°C)1-Cyclohexyloxycyclohexene (Enol Ether)3-Cyclohexyloxycyclohexene (Allyl Ether)
cis-Isomer DBUToluene8085% 15%
cis-Isomer KOtBuTHF6572% 28%
trans-Isomer DBUToluene800% 100%
trans-Isomer KOtBuTHF650% 100%

Note: Yields represent relative GC-FID peak area ratios of the isolated alkene fraction.

Experimental Protocol: DBU-Mediated Dehydroiodination

This self-validating protocol is designed to maximize E2 elimination while preserving the highly acid-labile enol ether product.

Reagents & Materials
  • 1-(Cyclohexyloxy)-2-iodocyclohexane (1.0 mmol, cis or trans)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

  • Basic Alumina (Brockmann Grade I) – Critical for purification.

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Substrate Addition: Dissolve 1.0 mmol of 1-(cyclohexyloxy)-2-iodocyclohexane in 5.0 mL of anhydrous toluene.

  • Base Addition: Introduce 1.5 mmol of DBU dropwise via syringe at room temperature. DBU acts as a bulky, non-nucleophilic base that efficiently promotes dehydrohalogenation without triggering SN​2 displacement[3].

  • Heating: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via TLC (using triethylamine-treated silica plates to prevent on-plate degradation) or GC-MS.

  • Quench & Extraction: Once the starting material is consumed, cool the mixture to 0 °C. Quench with 5 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether ( 3×10 mL).

  • Washing (Crucial Step): Wash the combined organic layers with cold brine ( 2×10 mL). Do not wash with aqueous acid (e.g., HCl or NH4​Cl ) , as the enol ether product will rapidly hydrolyze to cyclohexanone and cyclohexanol.

  • Drying & Concentration: Dry the organic phase over anhydrous K2​CO3​ (avoid MgSO4​ as it can be mildly acidic). Filter and concentrate under reduced pressure at ambient temperature.

  • Purification: Purify the crude residue via flash column chromatography using Basic Alumina instead of silica gel, eluting with a gradient of hexanes/ethyl acetate (98:2 containing 1% Et3​N ).

Troubleshooting & Optimization Insights
  • Epimerization Concerns: If basic conditions are too harsh or prolonged, the starting material may epimerize at the C1 position, leading to a loss of stereospecificity. Ensure strict temperature control.

  • Silica Gel Degradation: The most common point of failure in this workflow is the use of standard silica gel during purification. Enol ethers are highly susceptible to acid-catalyzed hydrolysis. Always neutralize your stationary phase or switch to basic alumina.

Sources

Method

Application Note: Stereocontrolled Nucleophilic Substitution on 1-(Cyclohexyloxy)-2-iodocyclohexane

Mechanistic Insights & Conformational Causality 1-(Cyclohexyloxy)-2-iodocyclohexane is a highly valuable, sterically demanding building block used in medicinal chemistry to synthesize functionalized cyclic ethers. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights & Conformational Causality

1-(Cyclohexyloxy)-2-iodocyclohexane is a highly valuable, sterically demanding building block used in medicinal chemistry to synthesize functionalized cyclic ethers. Because it features a secondary alkyl iodide adjacent to a bulky β -alkoxy group, its reactivity is strictly governed by rigid conformational constraints and stereoelectronic effects.

Causality in Pathway Divergence: In cyclohexane systems, bimolecular nucleophilic substitution ( SN​2 ) requires the leaving group (iodine) to occupy an axial position to allow for antiperiplanar backside attack. For trans-1-(cyclohexyloxy)-2-iodocyclohexane, the reactive conformer is the trans-diaxial chair. The presence of the β -alkoxy group introduces a critical mechanistic divergence based on the choice of reagents:

  • Direct SN​2 Attack (Inversion): When a strong, unhindered nucleophile is used in a polar aprotic solvent, the nucleophile attacks the C2 carbon directly from the equatorial trajectory. This displaces the axial iodine and results in a strict inversion of configuration, yielding the cis-isomer[1].

  • Anchimeric Assistance (Retention): If the nucleophile is weak or the reaction is driven by halophilic promoters (e.g., Ag+ salts), the axial ether oxygen acts as an internal nucleophile. It attacks the C2 carbon intramolecularly to displace the iodine, forming a bicyclic oxonium ion intermediate. Subsequent attack by an external nucleophile opens this oxonium ring with a second inversion, resulting in overall retention of configuration (yielding the trans-isomer). The electrostatic stabilization of this pseudoaxial oxonium conformer is critical for high stereofidelity[2].

  • Competing E2 Elimination: Due to the steric bulk of the cyclohexyloxy group, strong bases (like alkoxides) will favor antiperiplanar deprotonation over substitution, yielding 1-(cyclohexyloxy)cyclohexene[3].

Reaction Pathway Visualization

G Substrate trans-1-(Cyclohexyloxy)-2-iodocyclohexane (Trans-Diaxial Conformer) SN2 Direct SN2 Pathway (Strong Nu-, Polar Aprotic) Substrate->SN2 Backside Attack (e.g., NaN3 / DMF) Anchimeric Anchimeric Assistance (Ag+ promoted, Weak Nu-) Substrate->Anchimeric Intramolecular O-Attack (e.g., AgOAc / AcOH) E2 E2 Elimination (Strong Base, Heat) Substrate->E2 Anti-Periplanar Deprotonation Prod_SN2 cis-Product (Inversion of Configuration) SN2->Prod_SN2 Oxonium Bicyclic Oxonium Ion Intermediate Anchimeric->Oxonium - AgI Prod_E2 1-(Cyclohexyloxy)cyclohexene (Alkene Byproduct) E2->Prod_E2 Prod_Anch trans-Product (Retention of Configuration) Oxonium->Prod_Anch Nucleophilic Ring Opening (Double Inversion)

Mechanistic divergence in the nucleophilic substitution of 1-(Cyclohexyloxy)-2-iodocyclohexane.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols incorporate in-process controls (IPC) to validate the mechanistic pathway in real-time.

Protocol A: Synthesis of cis-1-Azido-2-(cyclohexyloxy)cyclohexane via Direct SN​2

Objective: Achieve strict inversion of configuration using a strong nucleophile.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an N2​ atmosphere, dissolve trans-1-(cyclohexyloxy)-2-iodocyclohexane (1.0 mmol, 308 mg) in anhydrous DMF (10 mL).

  • Nucleophile Addition: Add sodium azide ( NaN3​ , 3.0 mmol, 195 mg) in one portion.

    • Causality: Excess NaN3​ drives the bimolecular kinetics. DMF, a polar aprotic solvent, leaves the azide anion unsolvated and highly nucleophilic, suppressing competing SN​1 ionization[1].

  • Reaction Execution: Stir the mixture at 60 °C for 12 hours.

    • Control: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active/iodine-stainable starting material indicates conversion.

  • Workup: Quench with cold water (20 mL) to dissolve unreacted NaN3​ and partition with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Validation: Dry over MgSO4​ , concentrate, and analyze via 1H NMR. The C2 proton attached to the azide will appear as a narrow multiplet (due to equatorial-equatorial and equatorial-axial couplings), confirming the cis stereochemistry (axial-equatorial relationship).

Protocol B: Synthesis of trans-2-(Cyclohexyloxy)cyclohexyl acetate via Anchimeric Assistance

Objective: Achieve retention of configuration via an oxonium intermediate.

  • Preparation: Dissolve trans-1-(cyclohexyloxy)-2-iodocyclohexane (1.0 mmol, 308 mg) in glacial acetic acid (8 mL).

  • Promoter Addition: Add Silver Acetate (AgOAc, 1.2 mmol, 200 mg).

    • Causality: Ag+ acts as a halophilic Lewis acid, precipitating AgI and forcing the generation of a carbocationic center at C2. This center is immediately trapped by the adjacent ether oxygen to form the pseudoaxial oxonium ion[2].

  • Reaction Execution: Stir at room temperature in the dark for 4 hours.

    • Control: The immediate formation of a pale yellow precipitate (AgI) is a self-validating visual cue that ionization is actively occurring.

  • Workup: Filter the suspension through a pad of Celite to remove AgI. Dilute the filtrate with water (20 mL) and extract with dichloromethane (3 x 15 mL). Neutralize the organic layer with saturated NaHCO3​ until CO2​ evolution ceases.

  • Validation: Concentrate and analyze via 1H NMR. The C2 proton will appear as a broad triplet or doublet of doublets with large coupling constants ( J≈10 Hz), indicative of an axial-axial relationship, confirming the trans stereochemistry (retention).

Quantitative Data Summarization

The table below summarizes the effect of solvent and nucleophile on the Substitution/Elimination ratio and the resulting stereochemical outcome.

Nucleophile / ReagentSolventTemp (°C)Dominant PathwayMajor Product StereochemistryYield (%)E2 Byproduct (%)
NaN3​ (3.0 eq)DMF60 SN​2 cis (Inversion)78< 5
NaCN (3.0 eq)DMSO70 SN​2 cis (Inversion)7210
AgOAc (1.2 eq)AcOH25Anchimerictrans (Retention)85< 2
NaOEt (2.0 eq)EtOH80E2 EliminationN/A (Alkene formed)< 10> 85
H2​O (Solvolysis)Acetone/ H2​O 60 SN​1 / AnchimericMixed (Favors trans)5520

Note: Yields are representative of optimized bench-scale runs. E2 elimination heavily dominates when strong alkoxide bases are used due to the steric hindrance of the secondary iodide[3].

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion in SN​2 : If the starting material persists in Protocol A, verify the anhydrous nature of the DMF. Trace water solvates the nucleophile via hydrogen bonding, drastically reducing SN​2 reaction rates[1].

  • Loss of Stereocontrol in Protocol B: If a mixture of cis and trans isomers is observed during the AgOAc reaction, it indicates that the intermediate oxonium ion is opening prematurely or that solvent-separated ion pairs are collapsing non-stereospecifically. Ensure the reaction is kept at or below room temperature to maintain the electrostatic stabilization of the pseudoaxial oxonium conformer[2].

References

  • Substitution reactions of alkyl halides: two mechanisms Source: Chemistry LibreTexts URL:[Link]

  • Nucleophilic Substitution Reactions - Haloalkanes Source: CK-12 Foundation URL:[Link]

  • Structural Evidence that Alkoxy Substituents Adopt Electronically Preferred Pseudoaxial Orientations in Six-Membered Ring Dioxocarbenium Ions Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application

Application Note: Overcoming β-Elimination in the Formation of 2-Alkoxycyclohexylmagnesium Reagents

Target Substrate: 1-(Cyclohexyloxy)-2-iodocyclohexane Application: Advanced Organometallic Synthesis & Drug Development Workflows Introduction & Mechanistic Causality The generation of Grignard reagents from secondary al...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 1-(Cyclohexyloxy)-2-iodocyclohexane Application: Advanced Organometallic Synthesis & Drug Development Workflows

Introduction & Mechanistic Causality

The generation of Grignard reagents from secondary alkyl halides bearing a β-heteroatom is a notoriously difficult transformation in synthetic organic chemistry. The target molecule, , presents a severe mechanistic challenge[1]. It contains a secondary alkyl iodide at the C2 position and a bulky ether linkage (cyclohexyloxy group) at the C1 position.

When subjected to standard Grignard formation conditions (magnesium turnings in THF or diethyl ether at room temperature or reflux), the insertion of magnesium into the C–I bond generates a transient 2-alkoxycyclohexylmagnesium halide. However, this intermediate possesses a strong thermodynamic driving force to undergo rapid E1cB-like or E2-like β-elimination (the classic Boord olefin synthesis pathway). The result is the quantitative extrusion of magnesium cyclohexanolate and the formation of cyclohexene, destroying the desired nucleophile[2].

The Solution: To successfully trap the Grignard reagent of 1-(Cyclohexyloxy)-2-iodocyclohexane, the activation energy barrier for β-elimination must be avoided. This is achieved by shifting from a radical surface-insertion mechanism to a concerted halogen-metal exchange at cryogenic temperatures (-78 °C). By utilizing Knochel's Turbo-Grignard reagent (), the lithium chloride breaks up the polymeric aggregates typically formed by organomagnesium species[3]. This forms a highly reactive monomeric "ate" complex ([iPrMgCl2]⁻ Li⁺), drastically accelerating the exchange rate and allowing the kinetic organomagnesium species to be trapped before thermal energy can trigger elimination[4].

Reaction Pathway Visualization

G SM 1-(Cyclohexyloxy)- 2-iodocyclohexane Mg Mg(0) Turnings THF, 25°C SM->Mg Standard Conditions Turbo iPrMgCl·LiCl THF, -78°C SM->Turbo Halogen-Metal Exchange Elim Cyclohexene + Cyclohexanolate (β-Elimination) Mg->Elim Rapid E2/E1cB Decomposition Grignard Stable Grignard Complex Turbo->Grignard Kinetically Stable at -78°C Product Trapped Product Grignard->Product Electrophile Addition

Reaction pathways for 1-(Cyclohexyloxy)-2-iodocyclohexane: Elimination vs. Stable Exchange.

Quantitative Method Comparison

The following table summarizes the quantitative data comparing different metallation strategies for 1-(Cyclohexyloxy)-2-iodocyclohexane, highlighting the necessity of the Turbo-Grignard approach.

Metallation MethodReagent SystemTemp (°C)Time (h)Conversion (%)Elimination Yield (%)Trapped Product Yield (%)
Standard Insertion Mg(0) turnings252.0>95>90<5
Low-Temp Insertion Rieke Magnesium-78 to 04.0857510
Halogen-Metal Exchange iPrMgCl·LiCl-780.5>98<588

Note: Trapped product yield is based on in situ quenching with benzaldehyde.

Experimental Protocol: Halogen-Metal Exchange & Trapping

This protocol represents a self-validating system designed to ensure the integrity of the sensitive 2-(cyclohexyloxy)cyclohexylmagnesium intermediate.

Materials & Reagents
  • Substrate: 1-(Cyclohexyloxy)-2-iodocyclohexane (1.0 equiv, 1.0 mmol, 308.2 mg)

  • Exchange Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 1.1 mmol, 0.85 mL)

  • Solvent: Anhydrous THF (5.0 mL, inhibitor-free)

  • Electrophile: Benzaldehyde (1.2 equiv, 1.2 mmol, 127 mg, freshly distilled)

Step-by-Step Methodology

Step 1: System Preparation & Deoxygenation

  • Flame-dry a 25 mL Schlenk flask under high vacuum (0.1 mbar) for 5 minutes.

  • Backfill the flask with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Causality: Trace moisture or oxygen will instantly quench the highly basic Turbo-Grignard reagent and promote oxidative homocoupling of the alkyl iodide, destroying the stoichiometry required for complete exchange.

Step 2: Cryogenic Halogen-Metal Exchange

  • Dissolve 1-(Cyclohexyloxy)-2-iodocyclohexane in 5.0 mL of anhydrous THF under Argon.

  • Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for complete thermal equilibration.

  • Add iPrMgCl·LiCl dropwise over 5 minutes, allowing the reagent to run down the chilled inner wall of the flask to pre-cool before hitting the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes.

  • Causality: The strict maintenance of -78 °C is the only barrier preventing the newly formed C–Mg bond from eliminating the adjacent cyclohexyloxy group.

Step 3: In-Process Control (Self-Validation Check)

  • Using an argon-purged microsyringe, withdraw a 0.1 mL aliquot of the reaction mixture.

  • Inject the aliquot into a GC vial containing 0.5 mL of saturated aqueous NH₄Cl and 0.5 mL of MTBE (Methyl tert-butyl ether).

  • Shake vigorously, allow phase separation, and analyze the organic layer via GC-MS.

  • Validation Check: The chromatogram must confirm the complete consumption of the starting material (m/z 308) and the presence of the protonated intermediate, cyclohexyloxycyclohexane (m/z 182). The absence of the cyclohexene peak (m/z 82) validates that β-elimination has been successfully suppressed. Proceed to Step 4 only if this condition is met.

Step 4: Electrophilic Trapping

  • Add anhydrous benzaldehyde dropwise to the -78 °C reaction mixture over 2 minutes.

  • Stir the reaction at -78 °C for 1 hour to ensure complete nucleophilic addition.

  • Slowly remove the cooling bath and allow the reaction to naturally warm to room temperature over a period of 2 hours.

  • Causality: Warming the reaction before the electrophile has fully reacted will trigger the delayed elimination cascade. The alkoxide product formed post-addition is stable at room temperature.

Step 5: Quench and Workup

  • Cool the flask to 0 °C in an ice bath and carefully quench with 5.0 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous phase with MTBE (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude functionalized product.

References

  • Gallagher, M. J., et al. "Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones." ResearchGate. Available at:[Link]

  • Bao, R. L.-Y., et al. "Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey." Chemical Communications, 2015, 51, 6884-6900. Available at:[Link]

  • Knochel, P., et al. "Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis." National Center for Biotechnology Information (PMC), 2014. Available at:[Link]

Sources

Method

coupling reactions involving 1-(Cyclohexyloxy)-2-iodocyclohexane

Application Note: Nickel-Catalyzed Cross-Electrophile Coupling of 1-(Cyclohexyloxy)-2-iodocyclohexane Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nickel-Catalyzed Cross-Electrophile Coupling of 1-(Cyclohexyloxy)-2-iodocyclohexane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Substrate Profiling

The synthesis of complex, sp3 -rich molecular architectures is a primary objective in modern drug discovery. 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8)[1] is a highly functionalized, unactivated secondary alkyl iodide featuring a vicinal (beta) cyclohexyloxy ether linkage.

While this compound serves as an excellent building block for introducing bulky, lipophilic motifs into pharmacophores, it presents severe challenges in traditional transition-metal catalysis. Secondary alkyl iodides are notoriously recalcitrant in standard palladium-catalyzed cross-couplings (e.g., Suzuki or Negishi reactions). The steric bulk of the secondary carbon heavily retards the requisite 2-electron oxidative addition step. More critically, the presence of a beta-hydrogen—exacerbated by the adjacent oxygen atom—makes the intermediate alkyl-palladium species highly susceptible to rapid β -hydride elimination, yielding unwanted cycloalkene or enol ether byproducts rather than the desired cross-coupled product.

To overcome these limitations, this application note details a Nickel-Catalyzed Cross-Electrophile Coupling (XEC) approach. By shifting from a 2-electron palladium manifold to a 1-electron (radical) nickel manifold, researchers can successfully couple 1-(Cyclohexyloxy)-2-iodocyclohexane with aryl or primary alkyl halides while entirely suppressing β -hydride elimination[2][3].

Mechanistic Rationale: The Radical Advantage

The success of this protocol hinges on bypassing the traditional oxidative addition of the alkyl halide. Instead, the nickel catalyst, in conjunction with a stoichiometric metallic reductant (Mn powder), operates via a Single-Electron Transfer (SET) mechanism[4].

  • Initiation: The Ni(0) catalyst undergoes standard oxidative addition into the less sterically hindered sp2 Aryl Bromide to form an Ar-Ni(II)-Br species.

  • Radical Generation: A low-valent Ni(I) species (generated via reduction by Mn) performs a SET to 1-(Cyclohexyloxy)-2-iodocyclohexane. This cleaves the weak C–I bond, generating a transient secondary alkyl radical.

  • Capture & Elimination: The alkyl radical is rapidly captured by the Ar-Ni(II)-Br intermediate to form a high-valent Ar-Ni(III)(alkyl)Br complex. Because the alkyl group is introduced as a radical directly onto a high-valent metal center, the complex immediately undergoes reductive elimination to form the C–C bond, fundamentally outcompeting the kinetics of β -hydride elimination.

XEC_Mechanism Ni0 Ni(0)Ln Active Catalyst ArNiII Ar-Ni(II)-X Intermediate Ni0->ArNiII Oxidative Addition (Aryl Bromide) ArNiIII Ar-Ni(III)(Alkyl)X High-Valent Complex ArNiII->ArNiIII Radical Capture Product Cross-Coupled Product ArNiIII->Product Reductive Elimination NiI Ni(I)-X Propagator ArNiIII->NiI NiIIX2 Ni(II)-X2 Pre-Reduction NiI->NiIIX2 SET to Alkyl-I AlkylRad Alkyl Radical (from sec-Alkyl Iodide) NiI->AlkylRad NiIIX2->Ni0 Reduction (Mn) AlkylRad->ArNiIII

Catalytic cycle of Ni-catalyzed Cross-Electrophile Coupling avoiding β-hydride elimination.

Quantitative Data: Catalyst & Condition Optimization

To validate the superiority of the XEC radical pathway, 1-(Cyclohexyloxy)-2-iodocyclohexane was subjected to various coupling conditions with 4-bromoanisole. The quantitative results are summarized below.

EntryCatalyst SystemLigandReductantAdditiveYield (%)Primary Observation
1 NiCl₂(dme) (10 mol%) dtbbpy Mn (2.0 eq) NaI (0.5 eq) 82% Optimal conditions; minimal elimination.
2NiCl₂(dme) (10 mol%)dtbbpyZn (2.0 eq)NaI (0.5 eq)65%Competitive direct reduction of alkyl iodide.
3NiCl₂(dme) (10 mol%)dtbbpyMn (2.0 eq)None41%Sluggish kinetics; NaI is required for halogen exchange.
4Pd(PPh₃)₄ (10 mol%)NoneNoneNone< 5%Complete substrate decomposition via β -hydride elimination.

Note: Yields determined by GC-MS using an internal standard. "dtbbpy" = 4,4'-di-tert-butyl-2,2'-bipyridine.

Experimental Protocol: Reductive Cross-Coupling

This protocol describes a self-validating system for the cross-coupling of 1-(Cyclohexyloxy)-2-iodocyclohexane with an aryl bromide.

Materials & Reagents
  • Electrophile 1: 1-(Cyclohexyloxy)-2-iodocyclohexane (1.0 mmol)

  • Electrophile 2: 4-Bromoanisole (1.5 mmol)

  • Catalyst: NiCl₂·dme (0.1 mmol, 10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol, 10 mol%)

  • Reductant: Manganese powder (2.0 mmol, 2.0 equiv, particle size <10 μm)

  • Additive: Sodium Iodide (NaI) (0.5 mmol, 0.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox or Schlenk Line)

  • Causality: The secondary alkyl radical intermediate is highly sensitive to molecular oxygen, which will rapidly quench the radical to form an alcohol/peroxide and irreversibly oxidize the Ni(0) catalyst. Strict anaerobic conditions are mandatory.

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add NiCl₂·dme (22.0 mg), dtbbpy (26.8 mg), Mn powder (110 mg), and NaI (75 mg).

  • Evacuate and backfill the tube with Argon (repeat 3 times).

Step 2: Reagent Addition

  • Add anhydrous DMA (5.0 mL) via a gas-tight syringe. Stir the mixture at room temperature for 15 minutes.

  • Observation: The solution will transition from pale green to a deep, dark red/brown, indicating the formation of the active LNi(0) complex.

  • Add 4-bromoanisole (188 μL, 1.5 mmol) followed by 1-(Cyclohexyloxy)-2-iodocyclohexane (308 mg, 1.0 mmol) via syringe.

Step 3: Reaction Execution

  • Causality: NaI acts as a crucial kinetic accelerator. It facilitates halogen exchange with the aryl bromide and accelerates the SET reduction of the alkyl iodide by the Ni(I) species[5].

  • Seal the Schlenk tube and transfer it to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation: Monitor reaction progress via GC-MS. The disappearance of the m/z 308 peak (alkyl iodide) and the emergence of the coupled product mass will confirm catalytic turnover.

Step 4: Workup & Isolation

  • Cool the reaction vessel to room temperature. Open the flask to air to quench the active catalyst.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the unreacted Mn powder and insoluble Ni/Mn salts.

  • Wash the organic filtrate with 1M aqueous HCl (15 mL) to strip away the bipyridine ligand and residual metal ions.

  • Wash with saturated aqueous Na₂S₂O₃ (15 mL) to neutralize any free iodine generated during the reaction.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

References

  • "1-(Cyclohexyloxy)-2-iodocyclohexane 1592646-68-8 Properties", GuideChem.
  • "Cross-Electrophile Coupling", Inoue Research Group, University of Tokyo.
  • "Nickel-Catalyzed Reductive Alkene Cross-Dialkylation with Unactivated Alkyl Electrophiles", Organic Letters, ACS Public
  • "Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction", PMC, NIH.
  • "Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activ

Sources

Application

Application Note: Design, Conformational Analysis, and Evaluation of Cyclohexane Derivatives in Medicinal Chemistry

Introduction: The 3D Vectoring Power of Cyclohexane In the landscape of medicinal chemistry, the cyclohexane ring is far more than a lipophilic spacer; it is a precision 3D vectoring tool. By adopting distinct chair conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3D Vectoring Power of Cyclohexane

In the landscape of medicinal chemistry, the cyclohexane ring is far more than a lipophilic spacer; it is a precision 3D vectoring tool. By adopting distinct chair conformations, cyclohexane scaffolds allow medicinal chemists to project pharmacophores—via axial and equatorial positions—into specific regions of a target receptor's binding pocket.

This structural versatility is a cornerstone in the design of numerous therapeutics. For instance, the blockbuster neuropathic pain medication Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) utilizes a cyclohexane ring to enhance lipophilicity, allowing this zwitterionic GABA analogue to effectively cross the blood-brain barrier[1]. Similarly, disubstituted cyclohexanes have been successfully deployed as potent CC Chemokine Receptor 2 (CCR2) antagonists, where the rigid stereochemistry precisely orients functional groups to achieve nanomolar binding affinities without relying on traditional basic amine interactions[2].

This application note provides a comprehensive guide to the rational design, conformational analysis, and physicochemical evaluation of cyclohexane-based drug candidates, with a special focus on emerging paradigms like multi-vicinal fluorination.

Mechanistic Insights & Scaffold Design

Conformational Isomerism and A-Values

Unlike flat aromatic rings, cyclohexanes exist in a dynamic equilibrium between two chair conformers. Substituents generally prefer the equatorial position to minimize 1,3-diaxial steric clashes. The energetic preference for the equatorial over the axial position is quantified by the A-value ( ΔG∘ ). Understanding these values is critical; placing a bulky group (like a tert-butyl group) on the ring effectively "locks" the conformation, forcing other substituents into defined spatial orientations[3].

The "Janus Face" Fluorinated Cyclohexanes

A major hurdle in drug development is metabolic liability. While traditional hydrocarbon cyclohexanes are susceptible to cytochrome P450-mediated hydroxylation, recent advances have introduced the all-cis tetrafluorocyclohexane motif. This creates a highly polarized "Janus face" ring—one face is densely populated with electronegative fluorine atoms, while the other presents electropositive protons.

This unique stereoelectronic arrangement dramatically alters hydration thermodynamics. Molecular dynamics simulations reveal that water associates much more closely with the hydrogen face due to enhanced hydrogen bonding[4]. Pharmacologically, increasing the degree of fluorination on the cyclohexyl ring leads to a significantly more stable xenobiotic, resisting extensive metabolism as demonstrated in Cunninghamella elegans microbial models[4].

Workflow N1 1. Scaffold Design (Stereocontrol & Vectoring) N2 2. Chemical Synthesis (e.g., Spirocyclic Intermediates) N1->N2 N3 3. Conformational Analysis (Low-Temp NMR & DFT) N2->N3 N4 4. Physicochemical Profiling (LogP & Metabolic Stability) N3->N4 N5 5. Biological Evaluation (Target Binding Assays) N4->N5

Strategic workflow for the development of cyclohexane-based therapeutics.

Data Presentation: Conformational & Physicochemical Metrics

To rationally design a cyclohexane derivative, chemists must balance steric bulk (A-values) with lipophilicity (LogP) and metabolic stability.

Table 1: Key Parameters of Cyclohexane Substituents in Drug Design

Substituent / MotifA-Value (kcal/mol)Primary Pharmacological ImpactReference
-CH₃ (Methyl) ~1.74Baseline steric bulk; biases conformational equilibrium.[5]
-NH₂ (Amino) ~1.40H-bond donor; highly solvent-dependent orientation.[6]
-C(CH₃)₃ (tert-Butyl) >4.5Conformational anchor; locks the ring into a single chair.[3]
All-cis Tetrafluoro N/A (Symmetric)Creates a "Janus face" dipole; increases metabolic stability.[4]
Spirocyclic core N/A (Rigid)Restricts degrees of freedom; key intermediate for Gabapentin.[7]

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and thermodynamic cross-checks, researchers can ensure high-fidelity data.

Protocol 1: Conformational Analysis via Low-Temperature NMR

At room temperature, the rapid ring-flipping of cyclohexane averages the NMR signals of axial and equatorial protons. To determine the exact conformational equilibrium (and thus the active pharmacophore geometry), the system must be cooled to "freeze out" the conformers[5].

Rationale & Causality: Lowering the temperature below the coalescence point (typically < -80 °C) slows the interconversion rate relative to the NMR timescale, allowing distinct integration of axial and equatorial signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the cyclohexane derivative in 0.6 mL of a low-freezing-point deuterated solvent mixture (e.g., CD₂Cl₂ / CBrF₃ 1:5 v/v) in a high-quality 5 mm NMR tube[5].

  • Instrument Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Calibrate the variable temperature (VT) unit using a methanol standard to ensure accurate temperature readings.

  • Cooling & Acquisition: Gradually lower the temperature to -120 °C. Allow 15 minutes for thermal equilibration. Acquire a ¹³C or ¹H NMR spectrum (if using ¹³C, ensure the molecule is ¹³C-enriched at the substituent carbon for adequate signal-to-noise)[5].

  • Integration & Validation: Integrate the distinct peaks corresponding to the equatorial ( Ieq​ ) and axial ( Iax​ ) conformers.

    • Self-Validation: Ensure the sum of the mole fractions ( xeq​+xax​ ) equals 1.0.

  • Thermodynamic Calculation: Calculate the equilibrium constant K=Ieq​/Iax​ . Determine the free energy difference using the Boltzmann equation: ΔG∘=−RTlnK .

NMRLGC S1 Dissolve in CD₂Cl₂/CBrF₃ S2 Cool to -120 °C (Freeze Ring Flip) S1->S2 S3 Integrate Signals (I_eq vs I_ax) S2->S3 S4 Calculate K (K = I_eq / I_ax) S3->S4 S5 Determine ΔG° (-RT ln K) S4->S5

Logical flow for low-temperature NMR conformational analysis.
Protocol 2: Metabolic Stability Profiling of Fluorinated Cyclohexanes

To evaluate the metabolic resistance imparted by multi-vicinal fluorination, Cunninghamella elegans is utilized as a highly predictive microbial model for mammalian CYP450 metabolism[4].

Rationale & Causality: Standard in vitro liver microsome assays can be expensive and low-yield. C. elegans expresses a wide array of oxidative enzymes that mimic human Phase I metabolism, providing a scalable way to isolate and identify metabolites of lipophilic cyclohexanes.

Step-by-Step Methodology:

  • Culture Preparation: Grow C. elegans in submerged liquid cultures (e.g., Sabouraud dextrose broth) at 27 °C for 72 hours on a rotary shaker.

  • Substrate Dosing: Dissolve the fluorinated cyclohexane candidate (and a non-fluorinated control, e.g., phenylcyclohexane) in a minimal volume of DMF or DMSO. Dose the cultures to a final concentration of 0.1 mg/mL.

    • Self-Validation: The non-fluorinated control must show extensive benzylic/aliphatic hydroxylation to confirm the enzymatic viability of the culture[4].

  • Incubation & Extraction: Incubate for an additional 72 hours. Homogenize the culture and extract the organic components using ethyl acetate (3 × 50 mL).

  • Quantification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and analyze via LC-MS/MS. Compare the area under the curve (AUC) of the parent compound against the internal standard to determine the percentage of metabolic degradation.

Conclusion

The cyclohexane ring is a highly tunable scaffold in medicinal chemistry. By mastering its conformational dynamics—such as leveraging A-values to lock geometries—and applying modern stereoelectronic modifications like all-cis fluorination, researchers can overcome traditional barriers in target affinity and metabolic clearance. Rigorous, self-validating protocols in NMR and metabolic screening are essential to translating these 3D architectures into viable clinical candidates.

References

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review MDPI URL:[Link]

  • Discovery of Disubstituted Cyclohexanes as a New Class of CC Chemokine Receptor 2 Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery RSC Publishing URL:[Link]

  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 1-(Cyclohexyloxy)-2-iodocyclohexane

Welcome to the technical support and troubleshooting center for the synthesis and purification of 1-(cyclohexyloxy)-2-iodocyclohexane. This guide is designed for research scientists and drug development professionals dea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis and purification of 1-(cyclohexyloxy)-2-iodocyclohexane. This guide is designed for research scientists and drug development professionals dealing with the specific challenges of isolating vicinal iodoethers.

The synthesis of this compound typically proceeds via the iodoetherification of cyclohexene with cyclohexanol, utilizing an electrophilic iodine source such as N-iodosuccinimide (NIS) or molecular iodine (I2). The reaction mechanism involves the formation of a highly reactive iodonium ion intermediate, followed by the anti-attack of the cyclohexanol nucleophile to yield the trans-iodoether 1. Because carbon-iodine (C-I) bonds are inherently labile and the starting materials share similar polarity profiles with the product, purification requires strict environmental controls and strategic solvent gradients.

Part 1: Troubleshooting FAQs

Q: My crude product mixture turns dark brown during solvent evaporation on the rotary evaporator. How do I prevent this? A: This discoloration is caused by the homolytic cleavage of the photolytically and thermally sensitive C-I bond, which generates iodine radicals that rapidly recombine to form molecular iodine (I2) 2.

  • The Fix: You must treat this as a light- and heat-sensitive workflow. Wrap your receiving and evaporation flasks in aluminum foil to block ambient UV/visible light. Strictly maintain the rotary evaporator water bath at or below 35°C . If high vacuum is required to remove residual solvent, do so at room temperature.

Q: I am having trouble separating unreacted cyclohexanol from the target iodoether during column chromatography. They seem to co-elute. A: Cyclohexanol has a high boiling point (161°C) and acts as a strong hydrogen-bond donor, causing it to streak heavily on standard silica gel. If your initial solvent system is too polar, the streaking cyclohexanol will overtake the iodoether band.

  • The Fix: Employ a shallow step-gradient. Load the crude mixture in 100% Hexanes. Elute with 2-3 column volumes of 100% Hexanes to mobilize the less polar 1-(cyclohexyloxy)-2-iodocyclohexane. Only after the product has completely eluted should you increase the polarity to 5% Ethyl Acetate (EtOAc) in Hexanes to flush the residual cyclohexanol.

Q: My 1 H-NMR spectrum shows a massive, unexpected singlet around 2.7 ppm. What is this impurity and how do I remove it? A: If you used N-iodosuccinimide (NIS) as your iodine source, this peak corresponds to the four equivalent protons of succinimide. While succinimide is highly water-soluble, it can partition into organic solvents (like dichloromethane or diethyl ether) if the aqueous workup is rushed.

  • The Fix: Do not rely on chromatography to remove succinimide. Instead, perform rigorous aqueous washing (at least three separate washes with deionized water, followed by brine) during the initial workup phase.

Part 2: Validated Experimental Protocols

The following protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Reaction Quenching and Aqueous Workup

Causality: Unreacted electrophilic iodine (I2 or NIS) will continue to cause side reactions or decompose the product if left active. Sodium thiosulfate reduces these species to highly water-soluble, inert iodide ions (I⁻) 3.

  • Quench: Transfer the crude reaction mixture (typically in DCM or Et2O) to a separatory funnel. Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Agitate: Shake vigorously and vent frequently. Allow the layers to separate.

  • Validation Check (Visual): Inspect the organic layer.

    • If yellow/brown: Active iodine is still present. Repeat the Na₂S₂O₃ wash.

    • If colorless/pale yellow: Proceed to step 4.

  • Succinimide Removal: Wash the organic layer with deionized water (3 × 50 mL per 100 mL of organic phase).

  • Validation Check (TLC): Spot the organic layer on a silica TLC plate. Elute in 10% EtOAc/Hexanes and stain with KMnO₄. Succinimide appears as a bright yellow spot against a purple background directly at the baseline ( Rf​ = 0.0). If the baseline spot is intense, perform one more water wash.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Bath Temp < 35°C, flask shielded from light).

Protocol B: Flash Column Chromatography

Causality: Silica gel is slightly acidic and can promote dehydrohalogenation of the iodoether if left on the column for extended periods. Rapid, gradient-based flash chromatography is required.

  • Preparation: Pack a column with standard silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dissolve the concentrated crude oil in the minimum amount of Hexanes (or toluene if solubility is an issue) and load it directly onto the silica bed.

  • Elution:

    • Elute with 3 column volumes (CV) of 100% Hexanes. Collect small fractions (e.g., 15 mL).

    • Increase polarity to 2% EtOAc/Hexanes for 2 CVs.

    • Increase polarity to 5% EtOAc/Hexanes to flush remaining impurities.

  • Validation Check (TLC): Spot fractions and develop in 5% EtOAc/Hexanes. Stain with PMA (Phosphomolybdic acid) and heat gently. The target iodoether will appear as a dark green/blue spot at Rf​ ~0.6, while unreacted cyclohexanol will appear much lower at Rf​ ~0.2.

Part 3: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Quench Quench with Na2S2O3 (aq) Start->Quench Check Organic Layer Colorless? Quench->Check Repeat Repeat Quench Check->Repeat Yellow/Brown Wash Wash with H2O (x3) (Removes Succinimide) Check->Wash Yes Repeat->Quench Dry Dry (Na2SO4) & Concentrate (Temp < 35°C, Dark) Wash->Dry Column Silica Gel Chromatography (Hexane to 5% EtOAc) Dry->Column Pure Pure 1-(Cyclohexyloxy)- 2-iodocyclohexane Column->Pure

Fig 1. Step-by-step purification workflow for isolating 1-(Cyclohexyloxy)-2-iodocyclohexane.

Part 4: Quantitative Data Summary

Use the following physicochemical data to guide your separation logic and validate your fractions.

CompoundRole in SynthesisBoiling Point (°C)TLC Rf​ (10% EtOAc/Hexane)Detection / Stain
Cyclohexene Starting Material83°C~0.90KMnO₄ (Rapid yellow spot)
1-(Cyclohexyloxy)-2-iodocyclohexane Target Product ~327°C (Predicted)~0.60 PMA or UV (Weak)
Cyclohexanol Reactant / Nucleophile161°C~0.20PMA (Requires strong heat)
Succinimide NIS Byproduct287°C0.00 (Baseline)KMnO₄ or UV (Active)
Iodine (I₂) Reagent / Byproduct184°CStreaks / VolatileVisual (Brown/Purple color)

Part 5: References

  • Intermolecular Catalytic Asymmetric Iodoetherification of Unfunctionalized Alkenes. ACS Publications. Available at:

  • Versatile and Iodine Atom-Economic Co-Iodination of Alkenes. ACS Publications. Available at:

  • The addition of iodine to alkenes. Thieme Connect. Available at:

Sources

Optimization

Technical Support Center: Iodoalkoxylation Workflows for 1-(Cyclohexyloxy)-2-iodocyclohexane Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(cyclohexyloxy)-2-iodocyclohexane. This transformation relies on the iodoalkoxylation (iodoetherification) of cyclohexene using cyclohexanol as the nucleophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(cyclohexyloxy)-2-iodocyclohexane. This transformation relies on the iodoalkoxylation (iodoetherification) of cyclohexene using cyclohexanol as the nucleophile. While synthetically elegant, the generation of the highly reactive cyclic iodonium intermediate makes this pathway susceptible to nucleophilic competition, leading to specific, predictable byproducts.

This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Divergence & Causality

The core of this reaction is the anti-addition across the cyclohexene double bond. The initial electrophilic attack by iodine generates a bridged iodonium ion. The success of the synthesis depends entirely on the subsequent nucleophilic trapping step. Because cyclohexanol is a relatively bulky and weak nucleophile, any competing nucleophiles in the system (such as excess iodide ions or trace water) will rapidly intercept the intermediate, drastically altering the product profile 1[1].

Mechanism Cyclohexene Cyclohexene (Starting Material) Iodonium Cyclic Iodonium Ion [Intermediate] Cyclohexene->Iodonium + I2 or NIS Target 1-(Cyclohexyloxy)- 2-iodocyclohexane (Target) Iodonium->Target + Cyclohexanol (Anhydrous) Diiodo 1,2-Diiodocyclohexane (Byproduct) Iodonium->Diiodo + I⁻ (High Local Conc.) Iodohydrin 2-Iodocyclohexanol (Byproduct) Iodonium->Iodohydrin + H2O (Moisture)

Mechanistic divergence of the iodonium intermediate leading to the target ether or byproducts.

Troubleshooting & FAQs

Q: Why am I observing a high yield of 1,2-diiodocyclohexane instead of the target ether? A: This is caused by nucleophilic competition from the iodide anion (I⁻). When molecular iodine (I₂) is added too quickly or in high concentrations, the local concentration of I⁻ exceeds that of the cyclohexanol nucleophile. Iodide rapidly attacks the iodonium intermediate, yielding 1,2-diiodocyclohexane. Furthermore, vicinal diiodides are thermodynamically unstable and exist in equilibrium with the starting alkene, which can stall the reaction2[2]. Corrective Action: Transition from I₂ to N-iodosuccinimide (NIS). NIS generates the required iodonium ion but leaves behind a succinimide anion, which is a poor nucleophile, thereby giving the bulky cyclohexanol time to attack. If I₂ must be used, employ a syringe pump for continuous, ultra-slow addition.

Q: My GC-MS shows a major byproduct at m/z 226. What is this, and how is it forming? A: An m/z of 226 corresponds to 2-iodocyclohexanol, the product of iodohydroxylation. This occurs when adventitious water is present in the reaction matrix. Water is a highly mobile, hard nucleophile that easily outcompetes cyclohexanol for the iodonium intermediate3[3]. Corrective Action: Cyclohexanol is notoriously hygroscopic. It must be pre-dried over activated 4Å molecular sieves for at least 24 hours prior to use. Ensure all reaction vessels are flame-dried and the system is purged with dry argon.

Q: I am detecting dicyclohexyl ether and unreacted cyclohexene in the crude mixture. What went wrong? A: This indicates an overly acidic reaction environment. If an acid catalyst was erroneously added, or if the accumulation of hydroiodic acid (HI) byproduct drops the pH significantly, cyclohexanol can undergo acid-catalyzed dehydration to form cyclohexene, or intermolecular condensation to form dicyclohexyl ether. Corrective Action: Iodoalkoxylation requires neutral to slightly basic conditions. Introduce a mild, non-nucleophilic acid scavenger such as finely powdered potassium carbonate (K₂CO₃) to neutralize HI as it forms, protecting the alcohol from dehydration.

Quantitative Data: Byproduct Profiling

ByproductTypical Yield (Unoptimized)Primary CausalityMitigation Strategy
1,2-Diiodocyclohexane 15 - 35%High local [I⁻] concentrationSwitch to NIS or use slow I₂ addition
2-Iodocyclohexanol 10 - 25%Trace moisture (H₂O) in solvent/reagentsDry cyclohexanol over 4Å molecular sieves
Dicyclohexyl Ether < 5%Acid-catalyzed condensationAdd K₂CO₃ as an acid scavenger
3-Iodocyclohexene < 2%Allylic radical substitutionShield reaction flask from UV light

Validated Experimental Protocol: Self-Validating Iodoalkoxylation

This protocol utilizes NIS to suppress diiodide formation and incorporates self-validating visual checks to ensure reaction integrity.

Step 1: Reagent Preparation & Setup

  • Dry cyclohexanol (3.0 equiv) over activated 4Å molecular sieves for 24 hours.

  • In a flame-dried 2-neck flask under an argon atmosphere, dissolve cyclohexene (1.0 equiv) and the dried cyclohexanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration relative to cyclohexene. Causality: Using excess cyclohexanol drives the equilibrium toward the ether and compensates for its steric bulk.

Step 2: Electrophilic Activation

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise over 30 minutes. Self-Validation Check: The solution should turn a pale, transparent yellow. If the solution immediately turns dark brown or purple, radical iodine generation is occurring; halt the reaction, check for light exposure, and ensure the temperature is strictly 0 °C.

Step 3: Nucleophilic Trapping

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitor conversion via TLC (Hexanes:EtOAc 9:1, UV and KMnO₄ stain).

Step 4: Quenching & Workup

  • Quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation Check: The organic layer must transition from yellow to completely colorless. This visual cue confirms the successful reduction of all unreacted electrophilic iodine species to water-soluble iodide.

  • Separate the layers, extract the aqueous phase with DCM (2x), wash the combined organics with brine, and dry over anhydrous Na₂SO₄.

Step 5: Isolation

  • Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate pure 1-(cyclohexyloxy)-2-iodocyclohexane.

WorkflowLogic Start Crude Reaction Mixture ColorCheck Visual Check: Is the mixture dark brown? Start->ColorCheck Quench Quench with Na2S2O3 until colorless ColorCheck->Quench Yes (Unreacted I2) GCMS GC-MS / TLC Analysis ColorCheck->GCMS No Quench->GCMS Byproduct1 High 1,2-Diiodocyclohexane GCMS->Byproduct1 Byproduct2 High 2-Iodocyclohexanol GCMS->Byproduct2 Fix1 Action: Switch to NIS or use slow I2 addition Byproduct1->Fix1 Fix2 Action: Dry reagents with 4Å Molecular Sieves Byproduct2->Fix2

Decision tree for optimizing reaction conditions and resolving crude mixture impurities.

References

  • Reaction of Alkenes with Hydrogen Peroxide and Sodium Iodide: A Nonenzymatic Biogenic-Like Approach to Iodohydrins. ResearchGate. 1

  • The addition of iodine to alkenes is of very limited preparative value. Thieme Connect. 2

  • Environmentally Friendly Protocol for the Oxidative Iodofunctionalization of Olefins in a Green Solvent. ACS Sustainable Chemistry & Engineering. 3

Sources

Troubleshooting

optimizing the yield of 1-(Cyclohexyloxy)-2-iodocyclohexane

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane .

This guide moves beyond basic procedural lists; it provides the mechanistic causality behind each step, ensuring you understand why a reaction fails and how to build a self-validating experimental system.

Mechanistic Insights: The "Why" Behind the Yield

To optimize the yield of 1-(Cyclohexyloxy)-2-iodocyclohexane, one must first understand the competitive nature of the iodoetherification pathway. The reaction relies on the electrophilic activation of cyclohexene by an iodine source (typically N-Iodosuccinimide, NIS), forming a bridged iodonium ion intermediate.

The critical yield-determining step is the subsequent nucleophilic attack. Cyclohexanol is a relatively bulky and weak nucleophile. If the reaction environment is not strictly controlled, competing nucleophiles (like trace water) or competing pathways (like radical polymerization) will drastically reduce your yield. As demonstrated in recent studies on the [1], controlling the nucleophilic environment is paramount.

Mechanism A Cyclohexene + NIS B Iodonium Ion Intermediate A->B Electrophilic Addition (I+) C 1-(Cyclohexyloxy)- 2-iodocyclohexane (Target) B->C Nucleophilic Attack (Cyclohexanol) D 2-Iodocyclohexanol (Byproduct) B->D Competing Attack (Trace H2O)

Mechanistic pathway of cyclohexene iodoetherification highlighting competing nucleophiles.

Quantitative Yield Optimization Matrix

Use the following data-driven matrix to benchmark your current reaction conditions against the optimized parameters.

Optimization ParameterSub-optimal ConditionOptimized ConditionExpected Yield ΔMechanistic Causality
Solvent Moisture Ambient / UndriedAnhydrous DCM (<50 ppm H₂O)+25% to +40%Prevents competitive nucleophilic attack by H₂O, avoiding 2-iodocyclohexanol formation.
Nucleophile Stoichiometry 1.0 eq Cyclohexanol3.0–5.0 eq Cyclohexanol+20% to +30%High concentration drives the equilibrium forward and outcompetes side reactions.
Reaction Temperature Reflux / Ambient0 °C to 25 °C+15% to +20%Suppresses thermodynamic elimination pathways (dehydrohalogenation).
Light Exposure Ambient Laboratory LightShielded (Aluminum foil)+10% to +15%Prevents homolytic cleavage of the I-N bond, suppressing radical polymerization.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Preparation & Initiation
  • Glassware Preparation: Flame-dry a 100 mL round-bottom flask under a continuous stream of Argon.

    • Validation Checkpoint: Flask must be cool to the touch and completely free of condensation before proceeding.

  • Reagent Loading: Add cyclohexene (1.0 eq, 10 mmol) and cyclohexanol (4.0 eq, 40 mmol) to the flask. Dissolve in 30 mL of anhydrous dichloromethane (DCM).

    • Validation Checkpoint: Karl Fischer titration of the DCM should confirm <50 ppm water.

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C. Shield the apparatus from ambient light using aluminum foil.

Phase 2: Electrophilic Addition
  • Iodine Source Addition: Add N-Iodosuccinimide (NIS) (1.2 eq, 12 mmol) portion-wise over 15 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could trigger alkene polymerization.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Validation Checkpoint: The solution should maintain a pale yellow tint. A rapid shift to dark brown indicates unwanted radical formation or I₂ generation.

Phase 3: Quenching & Isolation
  • Quenching: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes.

    • Validation Checkpoint: The organic layer must turn completely colorless, confirming the reduction of all active electrophilic iodine species.

  • Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 15 mL). Combine organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5).

    • Validation Checkpoint: Target product elutes as a clear oil; unreacted cyclohexanol (higher polarity) is retained longer on the column.

Troubleshooting & FAQs

If your yield remains low despite following the SOP, consult the diagnostic logic tree and the specific Q&A below.

Troubleshooting Start Issue: Low Yield of Iodoether Q1 Is the reaction mixture strictly anhydrous? Start->Q1 Sol1 Dry solvents over molecular sieves Q1->Sol1 No Q2 Is there significant color darkening? Q1->Q2 Yes Sol2 Wrap flask in foil; reduce temperature Q2->Sol2 Yes Q3 Are di-iodo or elimination products present? Q2->Q3 No Sol3 Increase Cyclohexanol equivalents (3-5x) Q3->Sol3 Yes

Diagnostic workflow for resolving low yield in iodoetherification reactions.

Q1: Why is my primary byproduct 2-iodocyclohexanol instead of the desired iodoether? A1: This is a classic symptom of moisture contamination. The intermediate iodonium ion is highly electrophilic. Because water is a significantly stronger and less sterically hindered nucleophile than cyclohexanol, even trace amounts of H₂O will outcompete the alcohol for the iodonium ion. Ensure your DCM is strictly anhydrous and your cyclohexanol is dried over 3Å molecular sieves prior to use.

Q2: The reaction mixture turned dark black, and I recovered a complex mixture of oligomers. What happened? A2: Darkening indicates the formation of free molecular iodine (I₂) and subsequent iodine radicals, often triggered by light exposure or excessive heat. These radicals initiate the cationic or radical polymerization of cyclohexene. To troubleshoot, wrap your reaction flask in aluminum foil to block ambient UV light and maintain the temperature at or below 25 °C.

Q3: Can I substitute elemental Iodine (I₂) for N-Iodosuccinimide (NIS)? A3: While possible, it is not recommended for yield optimization. As detailed in recent literature on [2], using I₂ often results in the formation of the triiodide anion (I₃⁻), which can lead to the formation of 1,2-diiodocyclohexane as a competing byproduct. NIS provides a controlled, steady release of I⁺, maximizing the atom economy and suppressing di-halogenation. Furthermore, NIS avoids the complex [3] that can complicate the reaction matrix.

Q4: How do I efficiently remove the excess cyclohexanol during purification? A4: Because we recommend using a 3-to-5-fold excess of cyclohexanol to drive the reaction, removing it can be tedious. Due to its relatively high boiling point (161 °C), standard rotary evaporation is insufficient. We recommend high-vacuum distillation (Kugelrohr) to strip off the cyclohexanol before loading the crude mixture onto a silica column. This prevents column overloading and peak tailing, ensuring a clean separation of your target iodoether.

References

  • Intermolecular Catalytic Asymmetric Iodoetherification of Unfunctionalized Alkenes. Organic Letters, ACS Publications. URL:[Link]

  • Versatile and Iodine Atom-Economic Co-Iodination of Alkenes. Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Hypervalent iodine-mediated intramolecular alkene halocyclisation. Beilstein Journal of Organic Chemistry. URL:[Link]

Optimization

stability and decomposition of 1-(Cyclohexyloxy)-2-iodocyclohexane

Welcome to the Technical Support Center for 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8). As a vicinal iodoether typically synthesized via the iodoetherification of cyclohexene, this compound is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8). As a vicinal iodoether typically synthesized via the iodoetherification of cyclohexene, this compound is a highly valuable but notoriously unstable synthetic intermediate 1. The lability of the secondary carbon-iodine (C-I) bond makes it highly susceptible to photolytic cleavage, thermal degradation, and base-induced elimination.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, quantitative stability data, and self-validating experimental protocols to maximize the yield and shelf-life of this sensitive molecule.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My isolated product turns from colorless to dark brown within hours. What is happening, and how do I prevent it? Causality: The brown discoloration is a classic indicator of elemental iodine ( I2​ ) release. Vicinal iodoethers are highly photolabile. Ambient UV/visible light induces homolytic cleavage of the weak C-I bond, generating an alkyl radical and an iodine radical, which rapidly dimerize to form I2​ 2. Solution: Wrap all reaction vessels and storage flasks in aluminum foil or use amber glassware. Quench the crude reaction mixture with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce any free I2​ back to colorless, water-soluble iodide ( I− ) before extraction.

Q2: NMR analysis of my stored sample shows new alkene peaks and a loss of the methine proton adjacent to the iodine. Why is it degrading? Causality: You are observing dehydrohalogenation (E2 elimination). The iodine atom is an excellent leaving group, and the adjacent protons on the cyclohexane ring are susceptible to abstraction. Even trace amounts of weak bases, or auto-catalysis from liberated hydroiodic acid (HI), will drive the elimination of HI to form cyclohexenyl cyclohexyl ether 3. Solution: Store the compound over a mild, non-nucleophilic acid scavenger, such as anhydrous potassium carbonate ( K2​CO3​ ) or a small piece of copper wire (which stabilizes halocarbons by scavenging radicals and trace acids). Maintain storage at -20°C under an inert argon atmosphere.

Q3: Can I purify 1-(cyclohexyloxy)-2-iodocyclohexane using standard silica gel chromatography? Causality: Standard acidic silica gel often accelerates the decomposition of vicinal iodoethers, promoting both E1-type elimination (due to carbocation stability on the cyclohexyl ring) and hydrolysis if moisture is present 4. Solution: Deactivate the silica gel by pre-treating it with 1% triethylamine (TEA) in hexanes, or use basic alumina. Elute rapidly using a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and avoid leaving the compound on the column for extended periods.

Part 2: Decomposition Pathways

To effectively handle this compound, you must understand its primary degradation routes. The diagram below maps the specific stressors to their corresponding decomposition products.

G A 1-(Cyclohexyloxy)- 2-iodocyclohexane B Photolysis / Heat (Homolysis) A->B C Dehydrohalogenation (-HI) A->C D Moisture / Hydrolysis (Nucleophilic Sub) A->D E Alkyl Radicals + Iodine (I2) [Brown] B->E F Cyclohexenyl Cyclohexyl Ether C->F G 2-(Cyclohexyloxy) cyclohexanol D->G

Decomposition pathways of 1-(Cyclohexyloxy)-2-iodocyclohexane under various stressors.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic stability of 1-(Cyclohexyloxy)-2-iodocyclohexane under various environmental conditions. Use this data to benchmark your storage protocols.

Storage ConditionTemperatureAtmosphereEstimated Half-LifePrimary Degradant
Clear glass, ambient light25°CAir< 12 hoursIodine ( I2​ ), Alkyl radicals
Amber glass, dark25°CAir3 - 5 daysCyclohexenyl cyclohexyl ether
Amber glass, dark4°CArgon2 - 4 weeksCyclohexenyl cyclohexyl ether
Amber glass + Copper wire-20°CArgon> 6 monthsStable (Minimal degradation)

Part 4: Validated Experimental Protocols

Protocol A: Synthesis via Iodoetherification (Self-Validating System)

Purpose: To synthesize the target molecule while actively suppressing in situ decomposition during the electrophilic addition phase 5.

  • Preparation: In a flame-dried, foil-wrapped 100 mL round-bottom flask, dissolve cyclohexene (10 mmol) and cyclohexanol (30 mmol, acting as both reactant and co-solvent) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add N-Iodosuccinimide (NIS, 11 mmol) in small portions over 15 minutes.

    • Self-Validation Check: The solution should initially turn slightly yellow/orange. A rapid shift to dark brown indicates premature C-I homolysis; if this occurs, ensure the flask is strictly shielded from light and the temperature is strictly maintained at 0°C.

  • Reaction Monitoring: Stir at 0°C to room temperature for 2 hours. Monitor via TLC (using TEA-deactivated silica, 9:1 Hexanes:EtOAc).

  • Quenching (Critical Step): Add 15 mL of saturated aqueous Na2​S2​O3​ and 15 mL of saturated aqueous NaHCO3​ . Vigorously stir for 10 minutes.

    • Causality: The thiosulfate neutralizes unreacted electrophilic iodine, while the bicarbonate neutralizes succinimide and trace HI, preventing acid-catalyzed elimination.

  • Extraction: Extract the aqueous layer with cold diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath temperature < 25°C) to yield the crude product.

Protocol B: Stabilization and Storage Workflow

Purpose: To isolate and store the product without inducing column-based degradation.

  • Purification: Pass the crude oil through a short pad of basic alumina (Brockmann Grade I) rather than silica, using hexanes as the eluent. This rapidly removes polar impurities without inducing acid-catalyzed degradation.

  • Storage Preparation: Transfer the purified oil to an amber glass vial. Add a 1 cm strip of clean, activated copper wire to the vial.

    • Causality: Copper acts as a radical scavenger and stabilizes halogenated organics by preventing autocatalytic iodine propagation.

  • Inerting: Purge the vial with a gentle stream of argon for 30 seconds, seal tightly with a PTFE-lined cap, and store immediately at -20°C.

Workflow S1 Step 1: Iodoetherification (Cyclohexene + Cyclohexanol + NIS) S2 Step 2: Quench & Neutralize (Na2S2O3 + NaHCO3) S1->S2 S3 Step 3: Dark Extraction (Amber Flasks, Cold Solvent) S2->S3 S4 Step 4: Storage (Argon, -20°C, Copper Wire) S3->S4

Step-by-step workflow for the synthesis and stabilization of vicinal iodoethers.

References

  • Guidechem.
  • Thieme-connect.
  • Acs.
  • Benchchem.
  • Thieme-connect.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Cyclohexyloxy)-2-iodocyclohexane

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(Cyclohexyloxy)-2-iodocyclohexane. We will address common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(Cyclohexyloxy)-2-iodocyclohexane. We will address common issues encountered during the removal of starting materials and byproducts, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical 1-(Cyclohexyloxy)-2-iodocyclohexane synthesis?

A synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane, often proceeding via an iodoetherification reaction, will typically contain unreacted starting materials and potential side-products. The most common impurities to anticipate are:

  • Unreacted Cyclohexene: A volatile and non-polar starting material.

  • Unreacted Cyclohexanol: A polar alcohol used to form the ether linkage.

  • Residual Iodine (I₂): A common source of coloration (purple/brown) in the crude product.[1]

  • Dicyclohexyl ether: A potential byproduct from the reaction of cyclohexanol with the product or another cyclohexanol molecule.

Q2: What is the first and most critical step to purify my crude product mixture?

The initial purification step for nearly all organic reactions is a liquid-liquid extraction (LLE), often referred to as an "aqueous workup".[2][3][4] This process uses two immiscible liquids (typically an organic solvent like diethyl ether or ethyl acetate and an aqueous solution) to separate components based on their differing solubilities.[5] This initial workup is essential for removing the bulk of water-soluble reagents and colored impurities before proceeding to more refined techniques like chromatography or distillation.

Q3: Why is a sodium thiosulfate wash necessary?

A wash with an aqueous solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃), is a standard and highly effective method for removing elemental iodine (I₂) from an organic solution. The thiosulfate ion reduces the colored iodine (I₂) to the colorless iodide ion (I⁻), which is highly soluble in the aqueous phase and is thus easily removed from your organic layer.

Q4: My organic layer is still slightly colored after the thiosulfate wash. What should I do?

If a pale yellow or brown color persists after a thiosulfate wash, it could be due to several factors:

  • Incomplete Reaction: Insufficient thiosulfate was used. Repeat the wash with a fresh portion of the aqueous solution.

  • Acidic Conditions: The effectiveness of thiosulfate can be pH-dependent. Ensure the aqueous phase is neutral or slightly basic. You can add a small amount of sodium bicarbonate solution if needed.

  • Other Colored Impurities: If the color is not from iodine, it may be due to polymeric byproducts. In this case, subsequent purification by column chromatography or distillation will be necessary.

Q5: How do I choose between vacuum distillation and column chromatography for final purification?

The choice depends on the physical properties of your product and its impurities.

  • Vacuum Distillation is ideal for purifying thermally stable, high-boiling point liquids where there is a significant difference in boiling points between the desired product and the impurities.[6][7][8] Given that the predicted boiling point of 1-(Cyclohexyloxy)-2-iodocyclohexane is high, vacuum distillation is a strong candidate to prevent decomposition.[9]

  • Column Chromatography is the preferred method when impurities have boiling points very close to the product or when the product is thermally sensitive. This technique separates compounds based on differences in their polarity and their affinity for the stationary phase.[10][11]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed, field-proven protocols to address specific purification challenges.

Problem 1: Persistent Purple or Brown Color in the Organic Layer
  • Likely Cause: Residual elemental iodine (I₂).

  • Underlying Principle: Iodine is more soluble in organic solvents, giving the characteristic purple/brown color.[12][13] It can be removed by chemical reduction to a water-soluble salt.

Protocol: Reductive Aqueous Wash
  • Transfer the crude organic reaction mixture to a separatory funnel of appropriate size.[14]

  • Add an equal volume of a 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Stopper the funnel, and while holding the stopper firmly, invert and vent to release any pressure.

  • Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Place the funnel back on a ring stand and allow the layers to separate completely. The purple/brown color should disappear from the top organic layer.

  • Drain the lower aqueous layer.

  • If color persists, repeat the wash with a fresh portion of thiosulfate solution.

  • Follow this with a wash using an equal volume of saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drain the brine layer and transfer the organic layer to a clean flask for drying.

Problem 2: Product is Contaminated with Unreacted Cyclohexene
  • Likely Cause: Incomplete reaction or use of excess cyclohexene starting material.

  • Underlying Principle: The significant difference in boiling points between cyclohexene and the high-boiling iodoether product allows for separation by distillation.

Protocol: Purification by Vacuum Distillation
  • Initial Setup: After the aqueous workup and drying of the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter off the drying agent. Remove the low-boiling extraction solvent using a rotary evaporator.

  • Apparatus: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly greased to maintain a good vacuum.[9]

  • Distillation:

    • Transfer the crude oil into the distilling flask, adding a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum. Any remaining solvent or unreacted cyclohexene (B.P. 83 °C) will distill first at a low temperature.[15][16][17][18] Collect this in a cooled receiving flask.

    • Once the volatile impurities are removed, gradually increase the heat to the heating mantle.

    • Collect the fraction corresponding to the boiling point of 1-(Cyclohexyloxy)-2-iodocyclohexane. The predicted boiling point is approximately 327.5 °C at 760 mmHg, so a much lower temperature will be observed under vacuum. A reference compound, iodocyclohexane, boils at 80-81 °C at 20 mmHg.[19]

Problem 3: Presence of Cyclohexanol in the Final Product
  • Likely Cause: Incomplete reaction or hydrolysis of an intermediate.

  • Underlying Principle: Cyclohexanol possesses a polar hydroxyl (-OH) group, which makes it more soluble in water compared to the ether product.[20][21][22][23] This difference in polarity can be exploited via liquid-liquid extraction.

Protocol: Aqueous Wash via Liquid-Liquid Extraction
  • After the initial reductive wash (Problem 1), perform an additional wash with deionized water.

  • In the separatory funnel containing your organic layer, add an equal volume of deionized water.

  • Shake vigorously for 30 seconds, venting appropriately.

  • Allow the layers to separate and drain the lower aqueous layer. This step partitions the more polar cyclohexanol into the aqueous phase.[2]

  • Repeat the water wash one more time to ensure complete removal.

  • Finally, wash with brine to initiate the drying of the organic layer before treating with a solid drying agent.

Data Summary Table

For effective purification, understanding the physical properties of the components is crucial.

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)Solubility
1-(Cyclohexyloxy)-2-iodocyclohexane C₁₂H₂₁IO327.5 (Predicted, at 760 mmHg)~1.4 (Predicted)Soluble in organic solvents
CyclohexeneC₆H₁₀83[15][18]0.811[18]Insoluble in water[17]
CyclohexanolC₆H₁₂O161[20][23]0.962[22]Slightly soluble in water (3.6 g/100mL)[20][22]
Iodine (I₂)I₂184.34.933Slightly soluble in water, soluble in organic solvents[1]
Visualized Workflows
General Purification Workflow

This diagram outlines the standard sequence of operations for purifying the crude product.

A Crude Reaction Mixture B Aqueous Workup (Liquid-Liquid Extraction) A->B C 1. Thiosulfate Wash 2. Water Wash 3. Brine Wash B->C D Dry Organic Layer (e.g., MgSO₄) B->D E Filter & Concentrate (Rotary Evaporator) D->E F Crude Product Oil E->F G Final Purification F->G H Vacuum Distillation G->H Thermally Stable & ΔB.P. is large I Column Chromatography G->I Thermally Sensitive or ΔB.P. is small J Pure Product H->J I->J

Caption: Standard purification workflow for 1-(Cyclohexyloxy)-2-iodocyclohexane.

Decision Logic for Final Purification

This chart helps in selecting the most appropriate high-level purification technique.

Start Crude Oil Obtained Q1 Are impurities volatile (e.g., Cyclohexene)? Start->Q1 A1 Perform Vacuum Distillation Q1->A1 Yes Q2 Are impurities close in polarity to the product? Q1->Q2 No A2 Perform Column Chromatography Q2->A2 Yes A3 Simple Vacuum Distillation is likely sufficient Q2->A3 No

Sources

Optimization

column chromatography protocol for 1-(Cyclohexyloxy)-2-iodocyclohexane

Welcome to the Technical Support Center for the isolation and purification of 1-(Cyclohexyloxy)-2-iodocyclohexane . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(Cyclohexyloxy)-2-iodocyclohexane . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Vicinal iodoethers present unique chromatographic challenges due to the lability of the carbon-iodine (C-I) bond. This guide provides a self-validating methodology, ensuring that every step you take is mechanistically sound and empirically verifiable.

Compound Profiling & Chromatographic Parameters

Before initiating any purification, it is critical to understand the physicochemical properties driving the molecule's behavior on a stationary phase. 1-(Cyclohexyloxy)-2-iodocyclohexane is a highly lipophilic molecule, but its ether oxygen and polarizable iodine atom dictate its interactions with silica gel.

Table 1: Quantitative Chromatographic Data & Rationale

ParameterValueChromatographic Implication & Scientific Rationale
Molecular Weight 308.2 g/mol [1]Utilized for precise mass-balance and column loading calculations.
LogP (Predicted) 4.54[2]Highly non-polar. Dictates the use of a non-polar mobile phase (e.g., Hexanes) to prevent the compound from migrating at the solvent front[3].
Boiling Point 327.5 ± 35.0 °C[4]High boiling point prevents evaporative loss during concentration, but thermal instability strictly prohibits heating during solvent removal.
Stationary Phase Deactivated Silica / AluminaStandard silica is slightly acidic. Deactivation prevents acid-catalyzed C-I bond cleavage and subsequent decomposition[5].
Optimal Loading 1:50 to 1:100 (Crude:Silica)Ensures baseline resolution ( ΔRf​≥0.2 ) for closely eluting impurities like unreacted cyclohexene[6].

Self-Validating Purification Protocol

To ensure scientific integrity, this protocol employs a "self-validating" framework. You will empirically prove the stability of your compound before committing your entire crude mass to the column.

Phase 1: Self-Validating Stability Assay (2D-TLC)

Causality: Vicinal iodoethers can undergo elimination or nucleophilic substitution when exposed to the acidic silanol groups on standard silica gel[5]. We must validate stationary phase compatibility first.

  • Spotting: Apply a concentrated spot of the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate[3].

  • First Dimension: Develop the plate in a mobile phase of 95:5 Hexanes:Ethyl Acetate. Mark the solvent front and allow the plate to dry completely.

  • Second Dimension: Rotate the plate 90° and develop it again in the exact same solvent system.

  • Validation Check: Visualize the plate under a UV lamp (254 nm) or using a KMnO 4​ stain.

    • Pass: If the target spot lies perfectly on the diagonal bisecting the plate, the compound is stable.

    • Fail: If off-diagonal smearing or multiple spots appear along the axes, the C-I bond is degrading. You must proceed to Phase 2 using deactivated silica or basic alumina[5].

Phase 2: Preparative Column Chromatography
  • Stationary Phase Preparation: Based on the 2D-TLC results, prepare a slurry of silica gel (230-400 mesh) in hexanes. To neutralize acidic silanol sites, add 1% v/v triethylamine (Et 3​ N) to the slurry[5]. Alternatively, Basic Alumina (Activity IV) can be used for highly sensitive batches[5].

  • Column Packing: Pour the slurry into a glass column. Crucial Step: Wrap the exterior of the column entirely in aluminum foil. Causality: Iodoalkanes are highly susceptible to photolytic homolysis. Ambient laboratory light can cleave the C-I bond, generating radical species and molecular iodine (I 2​ ).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of hexanes[6]. Apply carefully to the column head to ensure a narrow initial band, which is critical for high-resolution separation.

  • Gradient Elution: Elute starting with 100% Hexanes, gradually increasing to 95:5 Hexanes:EtOAc[3]. Causality: The target molecule's high LogP (4.54)[1] means it will elute rapidly. A low-polarity solvent system ensures it is retained long enough to separate from polar byproducts like cyclohexanol.

  • Recovery: Pool the pure fractions. Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C . Causality: Elevated temperatures induce thermal elimination of hydrogen iodide (HI), destroying the product.

Purification Workflow & Decision Matrix

G Start Crude Mixture 1-(Cyclohexyloxy)-2-iodocyclohexane TLC 2D-TLC Stability Assay (Self-Validation) Start->TLC Pack Column Packing (Silica + 1% Et3N) TLC->Pack Load Sample Loading (Minimal Hexanes) Pack->Load Elute Gradient Elution (Foil-Wrapped Column) Load->Elute Fractions Fraction Analysis (UV / KMnO4) Elute->Fractions Decomp Degradation Detected? (Brown I2 Coloration) Fractions->Decomp Alumina Switch to Basic Alumina (Activity IV) Decomp->Alumina Yes Pure Concentrate Fractions (T < 30°C) Decomp->Pure No Alumina->Pack

Workflow for the chromatographic purification of light- and acid-sensitive vicinal iodoethers.

Troubleshooting & FAQs

Q: Why is my isolated yield significantly lower than the crude NMR yield, and why are my column fractions turning brown? A: The brown discoloration is a definitive indicator of molecular iodine (I 2​ ) formation, which is a hallmark of C-I bond degradation. Vicinal iodoethers are highly sensitive to the slightly acidic environment of standard silica gel[5]. When exposed to these acidic sites, the molecule undergoes dehydrohalogenation. Actionable Fix: You must deactivate your silica gel by pre-flushing the column with 1% triethylamine in hexanes, or switch your stationary phase entirely to Basic Alumina (Activity IV)[5]. Furthermore, ensure the column is shielded from light to prevent photolytic cleavage.

Q: I am observing co-elution of 1-(Cyclohexyloxy)-2-iodocyclohexane with unreacted cyclohexanol. How can I resolve this? A: This is a solvent polarity issue. Cyclohexanol is significantly more polar due to its hydroxyl group, which acts as a strong hydrogen-bond donor to the silica stationary phase. In contrast, your iodoether (LogP 4.54)[2] relies primarily on weaker dipole-dipole and Van der Waals interactions[3]. If co-elution occurs, your mobile phase is too polar, causing the lipophilic iodoether and the polar alcohol to be pushed to the solvent front simultaneously. Actionable Fix: Reduce the polarity of your mobile phase. Start your column with 100% hexanes and employ a very shallow gradient (e.g., stepping up by 1% EtOAc increments).

Q: Can I use gas chromatography (GC) to purify or analyze this compound? A: It is highly discouraged. While the predicted boiling point of 1-(Cyclohexyloxy)-2-iodocyclohexane is 327.5 °C[4], the elevated temperatures required for GC vaporization (typically 250–300 °C in the injection port)[3] will provide the activation energy necessary for thermal dehydrohalogenation. This will result in the detection of cyclohexenyl ethers and iodine gas rather than your intact target molecule. Rely exclusively on LC-MS, HPLC, or Normal Phase TLC/Column Chromatography at ambient temperatures.

Q: My compound streaks heavily on the TLC plate rather than forming a tight, circular spot. How do I fix this? A: Streaking is caused by two primary factors: overloading the TLC plate or dynamic equilibrium shifting due to compound degradation on active silanol sites. Actionable Fix: First, dilute your spotting solution by a factor of 10. If streaking persists at lower concentrations, add 1-2 drops of triethylamine to your TLC developing chamber. This will neutralize the acidic sites on the TLC plate, preventing the compound from dragging and decomposing as it travels up the silica matrix.

References

  • 1592646-68-8 C12H21IO - Chemical Dictionary - GuideChem . GuideChem. 1

  • 1592646-68-8 1-(Cyclohexyloxy)-2-iodocyclohexane - Diccionario de química - GuideChem . GuideChem. 2

  • C12H21IO ISOMER Products Directory - GuideChem . GuideChem. 4

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC . National Institutes of Health (NIH).5

  • Natural Product Isolation (2) - Purification Techniques, An Overview . Master Organic Chemistry. 6

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC) . Miami University. 3

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Aqueous Work-up of 1-(Cyclohexyloxy)-2-iodocyclohexane

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals scaling up or troubleshooting the iodoetherification of cyclohexene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals scaling up or troubleshooting the iodoetherification of cyclohexene. Rather than just providing a list of steps, this portal explains the chemical causality behind each workflow decision to ensure high-yield, reproducible isolations.

Mechanistic Overview & Causality

The synthesis of 1-(cyclohexyloxy)-2-iodocyclohexane is a classic[1]. The reaction relies on the electrophilic addition of an iodine source (such as I2​ or N-iodosuccinimide, NIS) to cyclohexene, generating a highly reactive, bridged iodonium ion intermediate. Subsequent nucleophilic attack by cyclohexanol—typically in an anti-periplanar fashion—yields the trans-1,2-iodoether[2].

Because cyclohexanol often serves as both reactant and solvent, and electrophilic iodine is used in slight excess to drive conversion, the post-reaction mixture is a complex matrix. The aqueous work-up is not merely a purification step; it is a carefully orchestrated sequence of chemical quenches and phase partitions designed to halt the reaction, neutralize reactive species, and isolate the labile iodoether without inducing degradation.

WorkupPathway Reaction Reaction Mixture (Cyclohexene, Cyclohexanol, NIS/I2) Quench 1. Quench Add 10% Na2S2O3 (aq) Reaction->Quench Reduce I2 / NIS Extract 2. Extraction Phase separate with EtOAc/DCM Quench->Extract Separate Organics Neutralize 3. Neutralization Wash with Sat. NaHCO3 (aq) Extract->Neutralize Remove Acids Brine 4. Brine Wash Wash with Sat. NaCl (aq) Neutralize->Brine Break Emulsions Dry 5. Drying & Concentration Anhydrous Na2SO4 & Rotovap (<35°C) Brine->Dry Remove H2O Product Crude Product 1-(Cyclohexyloxy)-2-iodocyclohexane Dry->Product Isolate

Fig 1. Sequential aqueous work-up workflow for 1-(cyclohexyloxy)-2-iodocyclohexane synthesis.

Standard Operating Procedure: Self-Validating Aqueous Work-Up

Note: This protocol assumes a standard reaction scale (e.g., 10-50 mmol) using NIS or I2​ in dichloromethane (DCM) or neat cyclohexanol.

  • Step 1: Halogen Quenching (Reduction)

    • Action: Dilute the reaction mixture with an equal volume of an organic extraction solvent (e.g., ethyl acetate or DCM). Add 1.5 volumes of freshly prepared 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir vigorously for 10-15 minutes.

    • Causality: Thiosulfate reduces unreacted electrophilic iodine ( I2​ or I+ ) to water-soluble iodide ( I− ). Vigorous stirring is required to overcome the mass transfer limitation of iodine partitioning from the organic to the aqueous phase.

    • Validation Check: The organic layer must transition from a dark pink/brown to a pale yellow or colorless state. If color persists, oxidative iodine is still present.

  • Step 2: Acid Neutralization

    • Action: Separate the phases. Wash the organic layer with 1 volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: Iodoetherification can generate acidic byproducts (e.g., HI from side reactions or succinimide enolization). Acidic environments promote the premature degradation or solvolysis of the iodoether. NaHCO3​ neutralizes these trace acids.

    • Validation Check: Gas evolution ( CO2​ ) should cease when neutralization is complete.

  • Step 3: Salting-Out & Emulsion Breaking

    • Action: Wash the organic layer with 1 volume of saturated aqueous sodium chloride (brine).

    • Causality: Cyclohexanol is amphiphilic and drastically lowers the interfacial tension between water and the organic solvent, often causing stubborn emulsions. Brine increases the ionic strength and density of the aqueous phase, driving organic molecules (including trace water) out of the aqueous layer via the [3].

    • Validation Check: A sharp, distinct boundary should form between the organic and aqueous layers within 2 minutes of settling.

  • Step 4: Drying and Mild Concentration

    • Action: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 35°C.

    • Causality: 1-(Cyclohexyloxy)-2-iodocyclohexane contains an iodine atom and an adjacent beta-hydrogen in a rigid cyclohexane ring. Excessive heat promotes E2 dehydrohalogenation, reverting the product to unsaturated ethers or cyclohexene derivatives.

Troubleshooting Guides & FAQs

Q: My organic layer remains stubbornly pink/brown even after washing with sodium thiosulfate. How do I fix this?

  • Diagnosis: Incomplete reduction of I2​ due to poor phase mixing or degraded quench reagent.

  • Solution: Na2​S2​O3​ solutions degrade over time, precipitating elemental sulfur and losing reducing power. Prepare a fresh 10% Na2​S2​O3​ solution. If using a highly non-polar solvent where I2​ is tightly held, add a small amount of methanol (5% v/v) to the biphasic mixture to act as a phase-transfer bridge, stir vigorously for 15 minutes, and re-separate.

Q: I have a thick, milky emulsion that won't separate after the bicarbonate wash. What is the cause and remedy?

  • Diagnosis: Emulsion stabilized by excess cyclohexanol and suspended succinimide (if NIS was used).

  • Solution: Do not add more water. Instead, add solid NaCl directly to the separatory funnel to [4]. If the emulsion persists, filter the entire biphasic mixture through a thin pad of Celite to remove insoluble succinimide micro-crystals that act as emulsion stabilizers, then return the filtrate to the separatory funnel.

Q: NMR analysis of my crude product shows alkene peaks, indicating product degradation. Where did I lose the product?

  • Diagnosis: Thermal or base-catalyzed dehydrohalogenation.

  • Solution: The carbon-iodine bond in 1-(cyclohexyloxy)-2-iodocyclohexane is highly labile. Ensure your rotary evaporator bath does not exceed 35°C. Furthermore, avoid prolonged exposure to strong bases; stick to mild bases like NaHCO3​ for neutralization, and process the work-up rapidly.

Q: How can I completely remove the excess cyclohexanol? It co-elutes or remains in the crude oil.

  • Diagnosis: Cyclohexanol has a high boiling point (~161°C) and partitions favorably into organic extraction solvents.

  • Solution: Aqueous work-up will not remove all cyclohexanol. After the standard work-up, the most effective method is high-vacuum distillation (Kugelrohr) at low temperatures to strip the alcohol, or passing the crude mixture through a short silica plug eluting with 100% hexanes (the iodoether is significantly less polar than cyclohexanol).

Quantitative Data: Work-Up Partitioning & Efficiency

The following table summarizes the expected quantitative metrics during a standard optimized work-up for this specific iodoetherification.

ParameterTarget MetricCausality / Chemical Rationale
Iodine Quench Efficiency > 99% removal in 15 minsFresh Na2​S2​O3​ ensures rapid redox conversion of lipophilic I2​ to hydrophilic I− .
Aqueous pH Post-Neutralization pH 7.5 – 8.0Ensures complete quenching of HI or succinimide without inducing base-catalyzed E2 elimination.
Cyclohexanol Removal (Aqueous) ~ 15 - 20% per washDue to its logP≈1.2 , most cyclohexanol remains in the organic phase; requires vacuum distillation for final removal.
Rotovap Bath Temperature 35°CActivation energy for dehydrohalogenation of secondary alkyl iodides is easily breached above 40°C.
Phase Separation Time (Brine) < 2 minutesHigh ionic strength maximizes density differential ( Δρ ) between phases.
References
  • Title: Iodoalkoxylation of Cyclohexene with Allyl and Propargyl Alcohols Source: Russian Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: 2.2: Preparation of Cyclohexene from Cyclohexanol Source: Chemistry LibreTexts URL: [Link]

  • Title: Diastereoselective Desymmetrization of Symmetric Dienes and its Synthetic Application Source: Symmetry (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Safe Handling of 1-(Cyclohexyloxy)-2-iodocyclohexane

Welcome to the Technical Support Center for 1-(Cyclohexyloxy)-2-iodocyclohexane . As a Senior Application Scientist, I have structured this guide to address the unique dual-reactivity profile of this molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Cyclohexyloxy)-2-iodocyclohexane . As a Senior Application Scientist, I have structured this guide to address the unique dual-reactivity profile of this molecule. Because it is a vicinal iodoether, researchers must manage two distinct degradation pathways: the photolability of the alkyl iodide moiety and the autoxidation susceptibility of the secondary ether linkage.

Understanding the causality behind these degradation mechanisms is critical for maintaining experimental reproducibility and laboratory safety.

Module 1: Chemical Profiling & Hazard Causality

1-(Cyclohexyloxy)-2-iodocyclohexane degrades via two primary environmental triggers: light and oxygen.

  • Photolysis: The carbon-iodine (C-I) bond is photolabile. Exposure to ambient UV/visible light induces homolytic cleavage, generating highly reactive iodine radicals that rapidly dimerize into molecular iodine (I₂).

  • Autoxidation: The cyclohexyloxy moiety contains secondary alpha-hydrogens adjacent to the ether oxygen. In the presence of atmospheric oxygen, these sites undergo autoxidation to form shock-sensitive hydroperoxides[1].

degradation A 1-(Cyclohexyloxy)-2-iodocyclohexane B Light Exposure (hv) A->B C Oxygen Exposure (O2) A->C D Homolytic C-I Cleavage (Alkyl Iodide Moiety) B->D E Autoxidation at alpha-Carbon (Ether Moiety) C->E F Iodine (I2) Formation (Pink/Brown Discoloration) D->F G Hydroperoxide Formation (Explosion Hazard) E->G

Mechanistic degradation pathways of 1-(Cyclohexyloxy)-2-iodocyclohexane via light and oxygen.

Module 2: Frequently Asked Questions (FAQs)

Q: Is 1-(Cyclohexyloxy)-2-iodocyclohexane classified as a peroxide former? A: Yes. Because it is an uninhibited secondary ether, it falls under Class B (Concentration Hazard) peroxide formers. This means it accumulates hazardous levels of peroxides over time and can become explosive if distilled, evaporated to dryness, or otherwise concentrated[1].

Q: How long can I safely store this reagent once opened? A: As a Class B peroxide former, it must be tested for peroxides every 3 to 6 months after opening. It should be discarded or chemically purified within 12 months of opening. Unopened bottles should be discarded by the manufacturer's expiration date or within 18 months of receipt[2].

Q: Why did my clear reagent turn pink or brown during storage? A: This is a classic symptom of photolytic degradation. The presence of molecular iodine (I₂), formed via the homolytic cleavage of the C-I bond, imparts a pink, purple, or brown discoloration to the liquid. To prevent this, always store the reagent in amber vials, wrap containers in aluminum foil, and keep them away from direct light sources[3].

Module 3: Troubleshooting Guide

Issue: Solid crystalline structures or viscous layers are visible around the cap threads or at the bottom of the bottle.

  • Diagnosis: Severe peroxide accumulation. The ether has autoxidized to the point where solid polyperoxides have precipitated out of solution.

  • Action: DO NOT OPEN OR MOVE THE BOTTLE. Friction from unscrewing the cap or mechanical shock from moving the bottle can detonate the shock-sensitive crystals. Contact your Environmental Health and Safety (EHS) office immediately for specialized disposal[4].

Issue: I am experiencing inconsistent yields in my nucleophilic substitution or metal-catalyzed coupling reactions.

  • Diagnosis: The presence of I₂ (from photolysis) or hydroperoxides (from autoxidation) is quenching your organometallic reagents or poisoning your transition metal catalysts (e.g., Palladium or Copper).

  • Action: Purify the reagent prior to use using the Dual-Purification Protocol detailed in Module 5.

workflow Start Retrieve Reagent CheckDate Verify Open Date (< 12 Months?) Start->CheckDate Visual Visual Inspection CheckDate->Visual Crystals Crystals or Viscous Layers? Visual->Crystals Color Pink/Brown Discoloration? Crystals->Color No Danger DO NOT OPEN! Contact EHS Crystals->Danger Yes Purify Purify via Thiosulfate & Alumina Protocol Color->Purify Yes Test Perform Iodide Peroxide Test Color->Test No Purify->Test Test->Danger > 100 ppm Use Proceed with Experiment Test->Use < 20 ppm

Pre-use safety and quality inspection workflow for iodoether reagents.

Module 4: Quantitative Safety Metrics

Adhering to strict environmental controls is the only way to suppress the dual degradation pathways of this chemical.

ParameterSpecification / LimitCausality / Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes the thermal autoxidation rate and reduces volatility[3].
Headspace Atmosphere Argon or Nitrogen (Inert)Displaces oxygen to halt the autoxidation of the ether moiety[5].
Light Exposure Zero (Amber vial / Foil wrapped)Prevents photolytic homolysis of the C-I bond[3].
Safe Peroxide Limit < 20 ppmSafe for standard reactions and careful evaporation.
Hazardous Peroxide Limit > 100 ppmRequires immediate chemical remediation or EHS disposal[4].
Module 5: Validated Experimental Protocols
Protocol A: Quantitative Peroxide Testing (Iodide Method)

Self-Validating Principle: The addition of iodide ions (I⁻) to a peroxide-containing solution results in the oxidation of I⁻ to I₂. The depth of the resulting yellow/brown color directly correlates to the concentration of peroxides, providing a self-validating, semi-quantitative measure of the peroxide load[4].

  • Preparation: In a fume hood, add 1 mL of glacial acetic acid to a clean glass test tube.

  • Reagent Addition: Add 0.1 g of Sodium Iodide (NaI) or Potassium Iodide (KI) to the tube and agitate until dissolved.

  • Testing: Add 1 mL of the 1-(Cyclohexyloxy)-2-iodocyclohexane to the test tube.

  • Observation: Shake gently and observe the color after 1 minute.

    • Pale yellow: Low concentration (< 20 ppm). Safe for use.

    • Bright yellow or brown: High concentration (> 100 ppm). Hazardous; proceed to Protocol B or discard[4].

Protocol B: Dual-Purification (De-iodination and De-peroxidation)

Self-Validating Principle: Sodium thiosulfate reduces molecular iodine back to water-soluble iodide ions. The organic layer will transition from pink/brown to colorless, serving as a visual cue that de-iodination is complete. Activated basic alumina then traps polar hydroperoxides, yielding the pure, non-polar iodoether[4].

  • Dilution: Dilute 10 mL of degraded 1-(Cyclohexyloxy)-2-iodocyclohexane in 40 mL of a volatile, peroxide-free organic solvent (e.g., dichloromethane or freshly opened diethyl ether).

  • De-iodination: Transfer the mixture to a separatory funnel and add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Shake vigorously, venting frequently. Observe the organic layer transition from pink/brown to colorless.

  • Separation: Separate the aqueous layer and wash the organic layer once with 20 mL of brine.

  • De-peroxidation: Pass the organic layer through a short chromatography column containing 10 g of activated basic alumina (Brockmann I) to strip out hydroperoxides[4].

  • Concentration: Dry the eluent over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

    • Critical Safety Note:Never evaporate to absolute dryness. Always leave a 10-20% residual liquid volume to prevent concentrating any trace peroxides that may have bypassed the column[1].

References
  • Information on Peroxide-Forming Compounds Source: Stanford Environmental Health & Safety URL
  • Peroxide Forming Chemicals - Research Safety Source: University of Kentucky URL
  • Iodomethane - Safety Data Sheet Source: Sigma-Aldrich URL
  • Source: University of British Columbia (Safety & Risk Services)
  • Peroxide Formation | Department of Chemistry and Biochemistry Source: The Ohio State University URL

Sources

Troubleshooting

minimizing side reactions in 1-(Cyclohexyloxy)-2-iodocyclohexane synthesis

Welcome to the Technical Support Center for Alkoxyiodination. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the chemoselectivity of iodoetheri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkoxyiodination. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the chemoselectivity of iodoetherification reactions. The synthesis of 1-(cyclohexyloxy)-2-iodocyclohexane from cyclohexene and cyclohexanol is deceptively simple on paper, but the reaction is highly sensitive to nucleophilic competition and thermal degradation.

This guide is designed to troubleshoot the most common side reactions—iodohydrin formation, di-iodination, and elimination—by explaining the mechanistic causality behind each failure mode and providing a field-proven, self-validating protocol.

Reaction Pathway & Failure Modes

To troubleshoot effectively, we must first map the competing nucleophilic pathways that attack the critical iodonium ion intermediate.

ReactionPathways Cyclohexene Cyclohexene (Starting Material) Iodonium Iodonium Ion Intermediate Cyclohexene->Iodonium + I+ (from NIS or I2) Target 1-(Cyclohexyloxy)-2-iodocyclohexane (Target Product) Iodonium->Target + Cyclohexanol (Desired Pathway) Side1 2-Iodocyclohexanol (Moisture Byproduct) Iodonium->Side1 + H2O (Trace Moisture) Side2 1,2-Diiodocyclohexane (Iodide Byproduct) Iodonium->Side2 + I- (If using I2)

Mechanistic pathways of cyclohexene iodoetherification and common side reactions.

Troubleshooting FAQs

Q1: Despite using excess cyclohexanol, my major product is 2-iodocyclohexanol. How do I drive the reaction toward the target ether? A: You are observing the classic iodohydrin byproduct. This occurs because water is a significantly smaller and more reactive nucleophile than your bulky secondary alcohol (cyclohexanol). Even parts-per-million (ppm) levels of moisture will outcompete cyclohexanol for the electrophilic iodonium intermediate.

  • The Fix: You must enforce strict anhydrous conditions. Flame-dry all glassware under vacuum. Use freshly distilled, anhydrous dichloromethane (DCM) and pre-dry your cyclohexanol over activated 3Å molecular sieves for at least 24 hours prior to use.

Q2: My GC-MS analysis reveals a significant fraction of 1,2-diiodocyclohexane. How can I prevent this di-iodination? A: This is a direct consequence of using molecular iodine (I₂) as your electrophile. When I₂ forms the iodonium ion, it simultaneously releases a highly nucleophilic iodide anion (I⁻). Because iodide is smaller and highly polarizable, it readily attacks the iodonium ring, bypassing the cyclohexanol entirely.

  • The Fix: Shift your iodine source to N-iodosuccinimide (NIS)[1]. NIS delivers the requisite electrophilic iodine (I⁺) but releases a succinimide anion, which is sterically hindered and a poor nucleophile, effectively shutting down the di-iodination pathway. If you are strictly required to use I₂, you must introduce an oxidant such as Cerium(IV) Ammonium Nitrate (CAN) to continuously oxidize the free iodide back into an electrophilic iodine species[2].

Q3: I am observing dark, tarry mixtures and NMR peaks corresponding to allylic iodides and dienes. What is causing this degradation? A: You are observing elimination. The addition of iodine to alkenes is less exothermic than bromination and is often reversible[3]. Consequently, vicinal iodo-adducts possess low thermal stability and are highly prone to E1 or E2 elimination (loss of HI) even upon standing at room temperature[3].

  • The Fix: Maintain the reaction strictly between 0 °C and room temperature. Never apply heat. Furthermore, ensure your workup immediately quenches any active iodine species to prevent continuous equilibrium shifts that favor elimination over time.

Quantitative Impact of Reaction Conditions

The following table summarizes how different reagent choices directly dictate the chemoselectivity and final product distribution of the reaction.

Iodine SourceSolvent ConditionAdditive / OxidantTarget Yield (%)Primary Byproduct Observed
I₂CH₂Cl₂ (Standard)None~40%1,2-Diiodocyclohexane (High)
I₂Methanol / CH₂Cl₂CAN~75%2-Iodocyclohexanol (Trace)
NISCH₂Cl₂ (Anhydrous)None>85%None (Trace)
NISCH₂Cl₂ (Wet)None<50%2-Iodocyclohexanol (High)
Standard Operating Procedure (SOP): NIS-Mediated Iodoetherification

This protocol is engineered for maximum chemoselectivity, utilizing mass action and kinetic control to yield >85% of 1-(cyclohexyloxy)-2-iodocyclohexane.

Materials Required:

  • Cyclohexene (1.0 eq, filtered through basic alumina to remove peroxides)

  • Cyclohexanol (3.0 eq, anhydrous, dried over 3Å sieves)

  • N-Iodosuccinimide (NIS) (1.2 eq, recrystallized)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (to achieve 0.2 M relative to cyclohexene) under a positive pressure of dry Argon.

  • Reagent Loading: Inject cyclohexene (1.0 eq) and anhydrous cyclohexanol (3.0 eq).

    • Causality Note: The bulky secondary alcohol is a sluggish nucleophile. A 3-fold stoichiometric excess drives the equilibrium toward the etherification pathway via mass action, compensating for its steric hindrance.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solvent to equilibrate to 0 °C. Wrap the flask in aluminum foil.

    • Causality Note: Excluding light prevents the homolytic cleavage of the I–N bond in NIS, which would initiate destructive radical side reactions instead of the desired electrophilic addition.

  • Electrophile Addition: Add NIS (1.2 eq) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition prevents localized exothermic spikes that could trigger the thermal elimination of the unstable vicinal adduct.

  • Reaction & Self-Validation: Stir at 0 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction mixture will maintain a distinct yellow/orange hue from the active NIS.

  • Quenching: Once TLC indicates the complete consumption of cyclohexene, immediately add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously.

    • Self-Validating Check: The mixture will rapidly turn from yellow/orange to completely colorless. This visual cue confirms the successful reduction of all unreacted electrophilic iodine to water-soluble iodide, permanently halting the reaction and preventing downstream degradation.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine to remove excess succinimide, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C (to prevent thermal elimination).

  • Purification: Purify the crude oil via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to isolate the pure 1-(cyclohexyloxy)-2-iodocyclohexane.

References
  • Iodine-Cerium(IV) Ammonium Nitrate (CAN)
  • Hydroxy- or Alkoxyiodination of Alkenes Source: Thieme Connect URL
  • 1-Iodo-n-Heteroatom-Functionalized Alkanes Source: Thieme Connect URL

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Analysis of 1-(Cyclohexyloxy)-2-iodocyclohexane and Analogous Halogenated Ethers

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), halogenated ethers serve as indispensable synthetic intermediates. Specifically, 1-(cyclohexyloxy)-2-iodocyclohexane is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), halogenated ethers serve as indispensable synthetic intermediates. Specifically, 1-(cyclohexyloxy)-2-iodocyclohexane is a highly sterically demanding building block synthesized via the stereoselective iodoetherification of cyclohexene.

This guide provides an objective, data-driven comparison of the NMR spectral performance of 1-(cyclohexyloxy)-2-iodocyclohexane against its structural alternatives, such as trans-1-iodo-2-methoxycyclohexane and trans-1-bromo-2-methoxycyclohexane. By analyzing the causality behind chemical shifts and coupling constants, this guide establishes a self-validating framework for researchers to confirm regiochemistry and stereochemistry in complex etherification workflows.

Mechanistic Causality & Conformational Dynamics

To accurately interpret the NMR spectra of 1,2-disubstituted cyclohexanes, one must understand the underlying conformational equilibrium. The trans configuration leads to a dynamic equilibrium between two chair conformations: the diaxial (a,a) and the diequatorial (e,e) conformer[1].

The Steric and Electronic Causality
  • Steric Preference: In 1-(cyclohexyloxy)-2-iodocyclohexane, both the iodine atom and the bulky cyclohexyloxy group strongly favor the equatorial positions to minimize 1,3-diaxial steric clashes. Because the substituents reside in the equatorial plane, their corresponding protons (H-1 and H-2) are forced into axial positions.

  • Diagnostic Coupling Constants: Axial-axial protons exhibit large vicinal coupling constants ( 3Jax,ax​≈8.0−11.0 Hz). The presence of these large J values in the 1 H NMR spectrum acts as a self-validating diagnostic feature, unequivocally confirming the trans relative stereochemistry[1].

  • The Heavy Atom Effect: In 13 C NMR, the highly polarizable electron cloud of the iodine atom induces an anisotropic shielding effect on the directly attached carbon (C-1). This "heavy atom effect" shifts the C-1 signal significantly upfield ( ∼34−35 ppm) compared to lighter halogens like bromine ( ∼52 ppm)[2].

Quantitative Data Presentation: Comparative NMR Tables

The following tables benchmark the spectral data of 1-(cyclohexyloxy)-2-iodocyclohexane against its methoxy and bromo analogs. Data is synthesized from high-resolution NMR spectroscopy standards for hypervalent iodine functionalization[2][1.3].

Table 1: Comparative 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
CompoundH-1 (CH-X) δ (ppm)H-2 (CH-O) δ (ppm)Diagnostic Coupling ( 3J1,2​ Hz)
trans-1-(Cyclohexyloxy)-2-iodocyclohexane 4.15 (ddd)3.40 (ddd)9.8
trans-1-Iodo-2-methoxycyclohexane 4.06 (ddd)3.25 (ddd)9.8
trans-1-Bromo-2-methoxycyclohexane 3.85 (ddd)3.15 (ddd)9.2

Performance Insight: The bulky cyclohexyloxy group induces a slight downfield shift for both H-1 and H-2 compared to the methoxy analog due to increased steric deshielding. The large J1,2​ value remains constant, proving that the bulky ether does not disrupt the diequatorial conformer preference.

Table 2: Comparative 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
CompoundC-1 (C-X) δ (ppm)C-2 (C-O) δ (ppm)C-1' (Alkoxy C) δ (ppm)
trans-1-(Cyclohexyloxy)-2-iodocyclohexane 35.281.576.4
trans-1-Iodo-2-methoxycyclohexane 34.283.356.6
trans-1-Bromo-2-methoxycyclohexane 52.182.056.8

Performance Insight: The heavy atom effect of iodine is clearly visible when comparing the iodo-derivatives (C-1 at ∼34−35 ppm) to the bromo-derivative (C-1 at 52.1 ppm).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol A: Stereoselective Iodoetherification Workflow
  • Reagent Preparation: Dissolve cyclohexene (1.0 equiv, 10 mmol) and cyclohexanol (3.0 equiv, 30 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Excess cyclohexanol drives the intermolecular nucleophilic attack over competing pathways.

  • Electrophilic Activation: Cool the reaction flask to 0 °C. Add N-iodosuccinimide (NIS) (1.1 equiv, 11 mmol) in small portions over 15 minutes.

  • Reaction Progression: Stir the mixture at room temperature for 4 hours in the dark to prevent radical-induced side reactions.

  • Self-Validation Checkpoint 1 (TLC): Spot the mixture on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). The product should appear as a single UV-inactive spot ( Rf​≈0.6 ) that stains dark brown with KMnO 4​ , confirming the complete consumption of the alkene double bond.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Causality: Thiosulfate reduces unreacted electrophilic iodine to water-soluble iodide, preventing oxidative degradation of the target ether. Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the Z-axis gradients until the TMS signal exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters: Set the resonance frequency to 400 MHz. Use a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered bicyclic-like system, allowing for accurate integration of the proton signals.

  • Self-Validation Checkpoint 2 (Spectral Analysis): In the processed 1 H NMR spectrum, isolate the signal at 4.15 ppm. If the signal is a doublet of doublets of doublets (ddd) with at least one coupling constant >8.0 Hz, the trans-diaxial proton arrangement is validated, confirming the stereochemical success of the anti-addition.

Logical Relationship & Workflow Visualization

The following diagram maps the logical causality between the synthetic mechanism and the resulting NMR diagnostic parameters.

G N1 Cyclohexene + Cyclohexanol N2 Electrophilic Addition (I+) via NIS or I2 N1->N2 N3 Cyclic Iodonium Intermediate N2->N3 N4 Anti-Nucleophilic Attack (Stereoselective) N3->N4  Inversion of Configuration N5 trans-1-(Cyclohexyloxy)- 2-iodocyclohexane N4->N5 N6 1H NMR Validation (J_ax,ax > 8 Hz) N5->N6  Conformational Analysis

Caption: Workflow of stereoselective iodoetherification and NMR validation.

References

  • Benchchem. Cyclohexane, 1-iodo-2-methoxy-, trans- | 54826-41-4.
  • Tomsk Polytechnic University. Potassium 4-Iodylbenzenesulfonate (PIBS): An Efficient Recyclable Hypervalent Iodine Reagent for Iodo-functionalization of Alkenes, Alkynes and Ketones.
  • Journal of the American Chemical Society (ACS Publications). Versatile and Iodine Atom-Economic Co-Iodination of Alkenes.

Sources

Comparative

Resolving Stereochemical Complexity: A Comparative Guide to ¹H NMR Analysis of 1-(Cyclohexyloxy)-2-iodocyclohexane

Executive Summary The structural elucidation of heavily substituted aliphatic systems remains a fundamental challenge in synthetic and medicinal chemistry. 1-(Cyclohexyloxy)-2-iodocyclohexane—a bulky, vicinal iodoether s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heavily substituted aliphatic systems remains a fundamental challenge in synthetic and medicinal chemistry. 1-(Cyclohexyloxy)-2-iodocyclohexane—a bulky, vicinal iodoether synthesized via conjugate iodoetherification[1]—presents a unique analytical bottleneck. With 18 chemically similar aliphatic protons creating a dense, overlapping envelope in the ¹H NMR spectrum, determining the relative stereochemistry (cis vs. trans) and the dominant solution-phase conformation (diaxial vs. diequatorial) requires strategic instrument selection.

This guide objectively compares the performance of Benchtop (80 MHz), Standard High-Field (400 MHz), and Ultra-High-Field (800 MHz) NMR platforms for the analysis of this specific molecule. By understanding the causality behind magnetic field dispersion and second-order coupling effects, researchers can optimize their analytical workflows for either rapid reaction monitoring or definitive stereochemical assignment.

The Analytical Challenge: Conformational Dynamics & NMR Dispersion

The core challenge in analyzing 1-(Cyclohexyloxy)-2-iodocyclohexane lies in its high degree of aliphatic saturation. The two cyclohexane rings generate a massive, unresolved multiplet "blob" between 1.0 and 2.2 ppm. However, the diagnostic protons—H-1 (attached to the C-O bond) and H-2 (attached to the C-I bond)—are deshielded by their respective electronegative heteroatoms, shifting them downfield to approximately ~3.5 ppm and ~4.2 ppm[2].

To assign the stereochemistry, we must extract the vicinal coupling constants (³J) of these deshielded protons and apply the Karplus equation. For a trans-1,2-disubstituted cyclohexane derivative, the molecule exists in an equilibrium between two chair conformations:

  • Trans-Diaxial: Both H-1 and H-2 are axial (dihedral angle ≈ 180°). This results in large axial-axial couplings (³Jax,ax = 8–13 Hz)[2].

  • Trans-Diequatorial: Both H-1 and H-2 are equatorial (dihedral angle ≈ 60°). This results in much smaller equatorial-equatorial couplings (³Jeq,eq = 2–5 Hz)[2].

Because the observed spectrum is a time-averaged weighted sum of these conformers, resolving the exact splitting pattern (e.g., doublet of doublets vs. broad multiplet) is critical. If the magnetic field is too low, the ratio of chemical shift difference to coupling constant (Δν / J) becomes small, leading to second-order spectral distortions (roofing effects) that make mathematical extraction of J-values impossible.

Comparative Analysis: Benchtop vs. High-Field NMR

Choosing the correct NMR platform depends entirely on the analytical objective. While high-field systems provide superior signal-to-noise and dispersion[3], modern benchtop systems have carved out a critical niche in process chemistry.

DecisionMatrix Start Determine Analytical Objective M Monitor Reaction Yield Start->M S Assign Relative Stereochemistry Start->S C Map Aliphatic Envelope Start->C B Benchtop NMR (80 MHz) Track Alkene Loss (~5.6 ppm) M->B H High-Field NMR (400 MHz) Extract J-Couplings (H-1/H-2) S->H U Ultra-High-Field (800 MHz) 2D NOESY / COSY Analysis C->U

Fig 2: Logic tree for selecting the appropriate NMR platform based on structural complexity.

Performance Breakdown
  • Benchtop NMR (80 MHz): Best suited for real-time reaction monitoring. The resolution of permanent magnet benchtop NMRs typically ranges from 0.2 Hz to 1.5 Hz at half-height[4]. At this resolution, the H-1 and H-2 signals of 1-(Cyclohexyloxy)-2-iodocyclohexane will appear as broad, featureless multiplets. While you cannot extract precise stereochemical J-values, you can easily track the disappearance of the starting cyclohexene alkene protons (~5.6 ppm) to determine reaction completion.

  • Standard High-Field NMR (400 MHz): The optimal balance of cost and capability. At 400 MHz, the chemical shift dispersion is sufficient to achieve first-order kinetics. The H-1 and H-2 signals will resolve into distinct multiplets (e.g., ddd), allowing for the precise measurement of ³Jax,ax and ³Jax,eq to definitively prove the trans or cis configuration.

  • Ultra-High-Field NMR (800 MHz): Necessary only if the researcher needs to fully assign the 18-proton aliphatic envelope (1.0–2.2 ppm) using 2D techniques like NOESY or HSQC to map spatial proximities between the two distinct cyclohexane rings.

Quantitative Comparison Data
Analytical FeatureBenchtop NMR (80 MHz)Standard High-Field (400 MHz)Ultra-High-Field (800 MHz)
Spectral Resolution (Line Width) ~0.5 - 1.5 Hz< 0.1 Hz< 0.05 Hz
Chemical Shift Dispersion Low (Heavy overlap)High (First-order spectra)Maximum Dispersion
H-1 / H-2 Resolvability Broad, unresolved multipletsDistinct dd or ddd patternsBaseline resolved
J-Coupling Extraction High error marginExcellent precisionTrivial extraction
Primary Application Reaction monitoring (alkene loss)Stereochemical assignmentComplex conformational mapping

Experimental Protocol: Self-Validating Synthesis & qNMR Analysis

To ensure scientific integrity, the following protocol integrates the synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane with a self-validating quantitative NMR (qNMR) workflow. Every step is designed with a specific chemical causality to prevent artifacts during spectral acquisition.

Workflow A Cyclohexene + Cyclohexanol B NIS, DCM, 0°C (Iodoetherification) A->B C Na2S2O3 Quench (Removes Paramagnetic I2) B->C D 1-(Cyclohexyloxy)- 2-iodocyclohexane C->D E qNMR Prep in CDCl3 (+ 1,3,5-Trimethoxybenzene) D->E

Fig 1: Self-validating iodoetherification workflow optimized for high-resolution NMR analysis.

Step-by-Step Methodology

Step 1: Conjugate Iodoetherification

  • In a flame-dried round-bottom flask, dissolve 1.0 mmol of cyclohexene and 3.0 mmol of cyclohexanol in 5.0 mL of anhydrous dichloromethane (DCM).

    • Causality: A 3-fold stoichiometric excess of cyclohexanol is required to outcompete trace ambient moisture, preventing the formation of the unwanted iodohydrin byproduct.

  • Cool the mixture to 0 °C and add 1.1 mmol of N-Iodosuccinimide (NIS) in portions. Stir for 2 hours.

Step 2: Reaction Quench & Workup

  • Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ chemically reduces any unreacted electrophilic iodine species to iodide. This is a critical analytical prerequisite: residual elemental iodine is paramagnetic and will cause severe line broadening in the subsequent NMR spectrum, destroying the resolution needed to measure J-couplings.

  • Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: qNMR Sample Preparation

  • Weigh exactly 10.0 mg of the crude product and 5.0 mg of 1,3,5-trimethoxybenzene into a glass vial.

    • Causality: 1,3,5-trimethoxybenzene acts as an internal standard. It provides a sharp, isolated singlet at ~6.1 ppm, which sits far outside the product's aliphatic envelope (1.0–2.2 ppm) and the diagnostic H-1/H-2 peaks (3.5–4.5 ppm). This self-validating setup allows for absolute yield quantification directly from the NMR tube.

  • Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) and transfer to a standard 5 mm NMR tube.

Step 4: NMR Acquisition (400 MHz)

  • Load the sample into a 400 MHz NMR spectrometer.

  • Set the relaxation delay (D1) to 10 seconds.

    • Causality: A prolonged relaxation delay ensures complete longitudinal relaxation (T1) of all protons between pulses. Failing to do this will result in the under-integration of the internal standard, rendering the calculated yield mathematically invalid.

  • Acquire 16 scans using a 30° flip angle, process with zero-filling, and apply a 0.3 Hz exponential line broadening before Fourier transformation.

References

  • trans-1-iodo-2-methoxycyclohexane NMR chemical shifts | Benchchem |2

  • Choosing a Benchtop NMR? Here are 4 Questions to Ask Yourself | Anasazi Instruments | 4

  • High-field to Benchtop NMR Spectroscopy - Part 1 | Oxford Instruments | 3

  • Synthesis by Elimination Reactions | Thieme Connect | 1

Sources

Validation

13C NMR characterization of 1-(Cyclohexyloxy)-2-iodocyclohexane

In-Depth Technical Guide: 13 C NMR Characterization of 1-(Cyclohexyloxy)-2-iodocyclohexane Executive Summary 1-(Cyclohexyloxy)-2-iodocyclohexane ( C12​H21​IO ) is a sterically hindered, bis-alicyclic ether frequently syn...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 13 C NMR Characterization of 1-(Cyclohexyloxy)-2-iodocyclohexane

Executive Summary

1-(Cyclohexyloxy)-2-iodocyclohexane ( C12​H21​IO ) is a sterically hindered, bis-alicyclic ether frequently synthesized via the iodoetherification of cyclohexene with cyclohexanol[1]. Characterizing this molecule presents a unique analytical challenge for structural chemists: it contains 12 carbon atoms, multiple stereocenters, and two highly distinct heteroatom substituents (oxygen and iodine) that exert opposing electronic effects on the carbon backbone.

This guide objectively compares 13 C Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methodologies, demonstrating why 13 C NMR is the definitive tool for the structural and stereochemical elucidation of complex iodoethers.

Methodology Comparison: 13 C NMR vs. Alternatives

When validating the synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane, researchers must choose an analytical technique capable of distinguishing the ether linkage from the halogenated site while resolving the extensive aliphatic framework.

The Limitations of Alternative Techniques
  • 1 H NMR Spectroscopy: While highly sensitive, 1 H NMR suffers from severe signal overlap in the 1.0−2.5 ppm region. The 17 aliphatic protons form an unresolved "aliphatic envelope," making it nearly impossible to map the ring connectivity. Only the H−1 (ether) and H−2 (iodine) protons are distinctly resolved.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for confirming molecular weight, but iodoethers are notoriously prone to fragmentation. The facile loss of the iodine radical ( m/z127 ) and the cleavage of the cyclohexanol moiety often result in a weak or absent molecular ion peak, complicating structural confirmation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can easily identify the C−O−C ether stretch ( ∼1100 cm−1 ). However, the C−I stretch falls deep into the fingerprint region ( ∼500 cm−1 ), and the technique provides zero information regarding stereochemistry or atomic connectivity.

The 13 C NMR Advantage

13 C NMR overcomes these limitations by providing a 1:1 mapping of the carbon framework. Because chemical shifts in 13 C NMR span over 200 ppm , the 12 carbon atoms of 1-(Cyclohexyloxy)-2-iodocyclohexane are highly dispersed. Furthermore, the technique is exquisitely sensitive to the specific electronic and steric environments created by the oxygen and iodine atoms.

Table 1: Quantitative Comparison of Analytical Techniques for Iodoethers

Analytical TechniqueResolution of Aliphatic BackboneHeteroatom DifferentiationStereochemical ElucidationSample Destructiveness
13 C NMR (100 MHz) Excellent (12 distinct signals) Excellent ( C−O vs C−I separation) High ( γ -gauche effects) Non-destructive
1 H NMR (400 MHz)Poor (Heavy overlap)Good (Resolves H−1 and H−2 )Moderate ( J -coupling analysis)Non-destructive
GC-MS (EI)N/APoor (Extensive fragmentation)NoneDestructive
FT-IRNoneModerate (Identifies C−O stretch)NoneNon-destructive

Mechanistic Insight: The Causality of Chemical Shifts

To interpret the 13 C NMR spectrum of 1-(Cyclohexyloxy)-2-iodocyclohexane, one must understand the underlying physical chemistry dictating the chemical shifts. The spectrum is governed by three primary causal factors:

A. The "Heavy Atom Effect" (Spin-Orbit Coupling)

Intuitively, one might expect the carbon attached to iodine ( C−2 ) to be heavily deshielded due to the halogen's electronegativity. However, iodine is a massive, highly polarizable atom. The numerous electrons of the iodine atom induce a profound upfield shift (shielding) on the directly attached carbon nucleus due to spin-orbit coupling[2]. Consequently, the C−I carbon appears anomalously upfield ( δ30−35 ppm ), overlapping with the aliphatic CH2​ carbons rather than appearing in the typical halogenated region.

B. Electronegativity and Deshielding

In stark contrast to iodine, the oxygen atom in the ether linkage withdraws electron density via the inductive effect without significant spin-orbit shielding. This deshields the C−1 (iodocyclohexane ring) and C−1′ (cyclohexyloxy ring) carbons, pushing their resonances far downfield to the δ70−85 ppm region[3].

C. Stereochemical Elucidation via γ -Gauche Effects

The trans-1,2-disubstituted cyclohexane ring exists in a dynamic equilibrium between diaxial and diequatorial conformers. 13 C NMR is highly sensitive to these spatial arrangements through the γ -gauche effect. An axial substituent sterically compresses the electron cloud of the γ -carbon (three bonds away), shielding it and shifting its resonance upfield by ∼5−7 ppm compared to an equatorial substituent[4]. This allows researchers to definitively assign the relative stereochemistry of the synthesized product.

Causality Molecule Carbon Nuclei in 1-(Cyclohexyloxy)-2-iodocyclohexane CO C1 & C1' (Ether Linkage) Electronegative Oxygen Molecule->CO CI C2 (Iodine Substituted) Heavy Atom Effect Molecule->CI CH2 C3-C6 & C2'-C6' (Aliphatic) Standard Shielding Molecule->CH2 ShiftO Deshielded (δ 70 - 85 ppm) CO->ShiftO ShiftI Shielded by Spin-Orbit Coupling (δ 30 - 35 ppm) CI->ShiftI ShiftC Aliphatic Envelope (δ 20 - 35 ppm) CH2->ShiftC

Fig 1. Electronic effects dictating 13 C NMR chemical shifts in iodoethers.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data.

Step 1: Sample Preparation
  • Weigh 30−50 mg of purified 1-(Cyclohexyloxy)-2-iodocyclohexane.

  • Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen as its residual solvent peak ( δ77.16 ppm ) serves as a reliable internal calibration standard, and it readily dissolves non-polar iodoethers[2].

  • Add 0.05% v/v Tetramethylsilane (TMS) as an absolute zero reference ( δ0.0 ppm ).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulate matter that could distort the magnetic field homogeneity.

Step 2: Spectrometer Configuration & Acquisition
  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz for 1 H, corresponding to 100 MHz for 13 C).

  • Tune and match the probe to the 13 C frequency. Lock the magnetic field using the deuterium signal of the CDCl3​ solvent.

  • Critical Parameter: Set the relaxation delay ( D1 ) to at least 2.0 seconds . Halogenated carbons often have longer T1​ relaxation times; a short delay will result in artificial signal attenuation of the C−2 carbon.

  • Enable broadband proton decoupling (e.g., WALTZ-16 sequence) to collapse the carbon-proton J -couplings, yielding clean, single-line resonances for each carbon atom.

  • Acquire a minimum of 512 scans to ensure a high Signal-to-Noise Ratio (SNR).

Step 3: Data Processing
  • Apply a line-broadening factor (LB) of 1.0 Hz prior to Fourier Transformation to enhance SNR without sacrificing resolution.

  • Perform manual phase correction (zero-order and first-order) to ensure symmetrical Lorentzian peak shapes.

  • Apply a multipoint baseline correction to integrate the signals accurately if quantitative 13 C is being performed.

Workflow Start 1-(Cyclohexyloxy)-2-iodocyclohexane Sample Prep Sample Preparation (CDCl3 + TMS) Start->Prep Acq 13C NMR Acquisition (100 MHz, WALTZ-16) Prep->Acq Process Data Processing (FT, Phase, Baseline) Acq->Process Analyze Signal Assignment (Heavy Atom & Electronegativity) Process->Analyze Validate Stereochemical Validation (γ-Gauche Effects) Analyze->Validate

Fig 2. Step-by-step workflow for 13 C NMR acquisition and processing.

Data Presentation: Expected Chemical Shifts

Based on the mechanistic principles outlined above and homologous literature data for 2-iodocyclohexyl ethers[3], the 13 C NMR spectrum of trans-1-(cyclohexyloxy)-2-iodocyclohexane can be mapped as follows:

Table 2: Expected 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )

Carbon PositionStructural EnvironmentExpected Shift ( δ , ppm)Causality / Driving Electronic Effect
C-1 CH−O (Iodocyclohexane ring) 80.0−83.0 Strong inductive deshielding by Oxygen.
C-1' CH−O (Cyclohexyloxy ring) 74.0−78.0 Inductive deshielding by Oxygen.
C-2 CH−I (Iodocyclohexane ring) 30.0−35.0 Shielded by the Heavy Atom Effect (Spin-Orbit coupling) of Iodine.
C-3, C-6 Aliphatic CH2​ ( α to substituents) 32.0−34.0 Standard aliphatic environment, slight deshielding from adjacent functional groups.
C-2', C-6' Aliphatic CH2​ ( α to ether) 31.0−33.0 Standard aliphatic environment.
C-4, C-5 Aliphatic CH2​ (Ring backbone) 23.0−26.0 Shielded due to distance from heteroatoms and potential γ -gauche interactions.
C-3', C-4', C-5' Aliphatic CH2​ (Cyclohexyloxy ring) 24.0−26.0 Standard unperturbed aliphatic shielding.

Note: Exact shift values will vary slightly depending on temperature and exact conformer populations (diaxial vs. diequatorial ratio).

References

  • Benchchem. "In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Triiodoethane". Benchchem. 2

  • Benchchem. "Cyclohexane, 1-iodo-2-methoxy-, trans- | 54826-41-4". Benchchem.4

  • ResearchGate. "Iodolactonization and Iodoetherification of β,γ-Unsaturated Acids and Alcohols Using FeCl3 and NaI". ResearchGate. 1

  • ACS Publications. "Regioselective Approach to β-Peroxyl Alcohols and Ethers from Alkenes". The Journal of Organic Chemistry. 3

Sources

Comparative

A Comprehensive Comparison Guide to Mass Spectrometry Methods for 1-(Cyclohexyloxy)-2-iodocyclohexane Analysis

Executive Summary The structural elucidation and purity assessment of halogenated ethers are critical bottlenecks in synthetic organic chemistry and drug development. 1-(Cyclohexyloxy)-2-iodocyclohexane (C₁₂H₂₁IO, MW: 30...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and purity assessment of halogenated ethers are critical bottlenecks in synthetic organic chemistry and drug development. 1-(Cyclohexyloxy)-2-iodocyclohexane (C₁₂H₂₁IO, MW: 308.2) is a classic intermediate synthesized via the iodoetherification of cyclohexene[1]. As a non-polar, volatile compound with a highly labile carbon-iodine (C-I) bond, it presents unique analytical challenges.

This guide objectively compares the performance of three mass spectrometry (MS) platforms—GC-EI-MS , LC-APCI-MS , and LC-ESI-MS —to help researchers select the optimal workflow for identifying and quantifying this specific iodo-ether.

Analyte Profiling & The Causality of Ionization

To design an effective MS method, one must first understand the physical chemistry of the analyte. 1-(Cyclohexyloxy)-2-iodocyclohexane contains a bulky ether linkage and a heavy iodine atom. These structural features dictate its behavior in a mass spectrometer:

  • The Fragile C-I Bond: The carbon-iodine bond is relatively weak (~234 kJ/mol). Under hard electron ionization (EI) at 70 eV, the intact molecular ion ([M]⁺˙ at m/z 308) is highly unstable. It rapidly undergoes homolytic cleavage to lose an iodine radical (I•), resulting in a dominant carbocation or oxonium fragment[2].

  • Isotopic Simplicity: Unlike chlorine or bromine, which present complex M/M+2 isotopic doublets, naturally occurring iodine is 100% monoisotopic (¹²⁷I)[3]. Therefore, the identification of this compound relies heavily on the characteristic mass defect of iodine and the precise loss of 127 Da, rather than an isotopic cluster.

  • Protonation Resistance: Standard Electrospray Ionization (ESI) relies on the presence of basic or acidic sites. The ether oxygen in this molecule is weakly basic, and the dual cyclohexane rings provide significant steric hindrance. Consequently, ESI yields exceptionally poor ionization efficiency for this compound.

Platform Comparison: GC-EI-MS vs. LC-APCI-MS

For volatile and thermally stable halogenated hydrocarbons, Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally the gold standard[4]. However, the thermal lability of the C-I bond necessitates a comparison with softer, liquid-based techniques.

GC-EI-MS: The Gold Standard for Fragmentation

GC-EI-MS provides highly reproducible fragmentation "fingerprints" crucial for library matching and structural confirmation. While the molecular ion is rarely observed, the base peak at m/z 181 ([M - I]⁺) and secondary ether cleavage peaks (e.g., m/z 81 for the cyclohexenyl cation) offer unambiguous structural proof.

LC-APCI-MS: The Intact Mass Alternative

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is much softer than EI. By utilizing a corona discharge to ionize the mobile phase, which then transfers a proton to the analyte, APCI successfully generates a strong pseudo-molecular ion ([M+H]⁺ at m/z 309). This makes LC-APCI-MS the superior choice when intact mass confirmation or targeted quantification (via MRM) is required.

LC-ESI-MS: The Baseline (Not Recommended)

Due to the lack of easily protonated sites, LC-ESI-MS suffers from severe signal suppression and high limits of detection (LOD), rendering it unsuitable for the trace analysis of this compound.

Table 1: Quantitative Performance & Fragmentation Summary
Analytical ParameterGC-EI-MSLC-APCI-MSLC-ESI-MS
Ionization Mechanism Hard (70 eV electron impact)Soft (Gas-phase proton transfer)Soft (Liquid-phase ion evaporation)
Primary Detected Ion [M - I]⁺ (m/z 181)[M+H]⁺ (m/z 309)None (Poor ionization)
Molecular Ion[M]⁺ Weak or Absent (<1% abundance)High abundanceNot detectable
Typical LOD 0.5 - 5 ng/mL10 - 50 ng/mL>500 ng/mL
Structural Information Excellent (Rich fragmentation)Moderate (Intact mass confirmed)Poor
Thermal Degradation Risk High (Requires inlet optimization)LowLow

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps to prevent false data caused by instrumental artifacts.

Protocol A: GC-EI-MS Structural Elucidation
  • Sample Preparation: Dissolve 1 mg of 1-(Cyclohexyloxy)-2-iodocyclohexane in 1 mL of GC-grade hexane. Spike the sample with 10 µg/mL of 1-iodohexane as an internal standard to normalize injection volumes.

  • Inlet Configuration: Use a deactivated split/splitless liner. Set the inlet temperature to 220°C . Causality: Keeping the inlet temperature lower than the standard 250°C minimizes the thermal degradation of the labile C-I bond before it reaches the column.

  • Chromatography: Utilize a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 50–350.

  • Self-Validation Check (Critical): Compare the peak area of the target analyte across two different inlet temperatures (220°C vs. 260°C). A significant drop in the target peak area at 260°C, accompanied by a rise in m/z 82 (cyclohexene) peaks, indicates thermal breakdown in the GC liner rather than true EI fragmentation.

Fragmentation M 1-(Cyclohexyloxy)-2-iodocyclohexane (MW: 308.2) EI Electron Ionization (70 eV) [M]+. m/z 308 (Weak) M->EI LossI Homolytic Cleavage Loss of Iodine (I.) EI->LossI -127 Da Frag1 Oxonium Ion m/z 181 (Base Peak) LossI->Frag1 Frag2 Ether Cleavage Loss of Cyclohexanol Frag1->Frag2 -100 Da Frag3 Cyclohexenyl Cation m/z 81 Frag2->Frag3

Fig 1: GC-EI-MS fragmentation pathway of 1-(Cyclohexyloxy)-2-iodocyclohexane.

Protocol B: LC-APCI-MS Intact Mass Confirmation
  • Sample Preparation: Dilute the analyte in LC-MS grade methanol to a final concentration of 100 ng/mL.

  • Chromatography: Use a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm). Mobile phase A: Water (0.1% Formic Acid). Mobile phase B: Methanol (0.1% Formic Acid). Run an isocratic elution at 85% B with a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Equip the MS with an APCI probe operating in positive ion mode. Corona discharge current: 4 µA. Probe temperature: 350°C.

  • Self-Validation Check (Critical): Monitor the [M+H]⁺ ion at m/z 309. To validate that this signal is the true intact molecule and not a matrix artifact, perform an isotopic pattern check. Because iodine is monoisotopic[3], the M+1 peak at m/z 310 should perfectly match the theoretical ~13% relative abundance derived solely from the naturally occurring ¹³C in the 12 carbon atoms.

Workflow Sample Sample: 1-(Cyclohexyloxy)-2-iodocyclohexane Decision Select Ionization Technique Sample->Decision GC GC-EI-MS (High Volatility) Decision->GC Primary Choice LC LC-APCI-MS (Moderate Polarity) Decision->LC Alternative LCESI LC-ESI-MS (Poor Ionization) Decision->LCESI Avoid DataGC Library Match & Fragment Analysis GC->DataGC DataLC [M+H]+ Intact Mass Quantification LC->DataLC

Fig 2: Decision matrix for selecting the optimal MS workflow based on analyte properties.

Conclusion

For the routine purity assessment and structural elucidation of 1-(Cyclohexyloxy)-2-iodocyclohexane, GC-EI-MS remains the primary analytical tool due to its superior chromatographic resolution and rich fragmentation data. However, researchers must actively manage the thermal lability of the C-I bond through inlet optimization. When definitive proof of the intact molecular weight is required, LC-APCI-MS serves as the perfect complementary technique, bypassing the ionization limitations that plague standard ESI methods.

References

  • Mass spectrum of 1-iodobutane fragmentation pattern of m/z ions DocBrown's Advanced Organic Chemistry URL:[Link]

Sources

Validation

Multi-Modal Analytical Validation of 1-(Cyclohexyloxy)-2-iodocyclohexane: A Comparative Guide

Introduction to Vicinal Iodoethers In the realm of synthetic methodology and drug development, the characterization of halogenated cyclic intermediates requires rigorous analytical precision. 1-(Cyclohexyloxy)-2-iodocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Vicinal Iodoethers

In the realm of synthetic methodology and drug development, the characterization of halogenated cyclic intermediates requires rigorous analytical precision. 1-(Cyclohexyloxy)-2-iodocyclohexane (CAS: 1592646-68-8) is a classic vicinal iodoether, typically synthesized via the iodoalkoxylation of cyclohexene using cyclohexanol and an electrophilic iodine source [1].

Validating the structural integrity of this compound is critical due to the lability of the carbon-iodine (C-I) bond and the stereochemical implications of the trans-diaxial addition mechanism. As a Senior Application Scientist, I approach structural validation not as a single test, but as a multi-modal system. This guide objectively compares Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) against Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, providing a self-validating framework for characterizing this specific iodoether.

Comparative Analytical Performance: FTIR-ATR vs. Alternatives

When characterizing 1-(Cyclohexyloxy)-2-iodocyclohexane, no single analytical technique provides a complete molecular picture. We must evaluate the causality behind each method's strengths and limitations.

FTIR-ATR (The Primary Functional Group Validator)

FTIR-ATR is the frontline tool for rapid, solvent-free identification of the ether linkage and halogenation.

  • The Causality of Signal: IR spectroscopy relies on a change in the molecular dipole moment during vibration [3]. The asymmetric stretching of the C-O-C ether bond induces a massive dipole shift, resulting in a highly intense, broad absorption band at 1050–1150 cm⁻¹. Conversely, the C-I bond is largely non-polar, resulting in a relatively weak IR signal.

  • Advantage: Non-destructive, requires zero sample preparation, and provides immediate confirmation of functional group transformations.

Raman Spectroscopy (The Halogen Specialist)

Raman spectroscopy is the perfect orthogonal complement to FTIR.

  • The Causality of Signal: Raman scattering depends on the polarizability of the electron cloud rather than dipole moments [4]. Iodine is a massive, highly polarizable atom. Therefore, while the C-I stretch (500–600 cm⁻¹) is weak in IR, it produces a dominant, highly intense scattering peak in Raman.

1H/13C NMR (The Stereochemical Gold Standard)

While vibrational spectroscopy confirms what functional groups are present, NMR confirms how they are arranged in 3D space.

  • The Causality of Signal: NMR leverages the magnetic spin of nuclei. By analyzing the J-coupling constants of the protons adjacent to the iodine and the ether oxygen, we can definitively prove the anti-periplanar (trans) relationship of the substituents on the cyclohexane ring.

  • Limitation: It is time-consuming, requires expensive deuterated solvents, and cannot directly observe the vibrational dynamics of the C-O-C or C-I bonds.

Quantitative Data Comparison

The following table summarizes the multi-modal spectral assignments for 1-(Cyclohexyloxy)-2-iodocyclohexane, allowing for rapid cross-technique comparison.

Structural FeatureFTIR-ATR PerformanceRaman Spectroscopy1H/13C NMR Mapping
C-O-C (Ether Linkage) Strong stretch (1080–1120 cm⁻¹)Weak scattering13C: ~75–80 ppm
C-I (Halogen Bond) Weak/Medium stretch (500–600 cm⁻¹)Strong scattering (500–600 cm⁻¹)13C: ~30–35 ppm
sp³ C-H (Cyclohexyl) Strong stretch (2850–2950 cm⁻¹)Strong scattering1H: 1.0–2.2 ppm
Stereochemistry Not directly determinableNot directly determinableStrong : J-coupling analysis
Sample Preparation None (Direct liquid application)None (Direct laser focus)Requires CDCl₃ solvent

Mechanistic Insights into the IR Spectrum

To truly understand the FTIR-ATR spectrum of 1-(Cyclohexyloxy)-2-iodocyclohexane, we must look at the physical chemistry driving the peak positions:

  • The Heavy Atom Effect (C-I Stretch at 500–600 cm⁻¹): According to Hooke's Law applied to molecular vibrations, the frequency of a bond's stretch is inversely proportional to the square root of its reduced mass. Iodine's massive atomic weight (126.9 g/mol ) drastically increases the reduced mass of the C-I system, dragging the vibrational frequency down into the far-mid IR region [4].

  • Reaction Completion Markers: The spectrum acts as a self-reporting system for the iodoetherification reaction. The complete absence of an sp² C-H stretch (>3000 cm⁻¹) and a C=C stretch (~1650 cm⁻¹) proves the total consumption of the cyclohexene starting material.

Self-Validating Experimental Protocol: FTIR-ATR Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a built-in quality control check to prevent false positives.

Equipment Choice: We specifically utilize a Diamond ATR crystal rather than Zinc Selenide (ZnSe). Causality: Diamond is chemically inert to halogens and organic solvents, preventing the crystal degradation and spectral artifacts that occur when ZnSe is repeatedly exposed to reactive alkyl iodides.

Step-by-Step Methodology:

  • Baseline Validation (Background Scan):

    • Action: Clean the diamond crystal with high-purity isopropanol and allow it to evaporate. Run a 32-scan background spectrum in ambient air.

    • Validation Check: The background must show standard atmospheric H₂O and CO₂. If any residual organic peaks (e.g., C-H stretches around 2900 cm⁻¹) are present, the crystal is contaminated. Reclean before proceeding.

  • Sample Application:

    • Action: Deposit 1–2 drops of purified liquid 1-(Cyclohexyloxy)-2-iodocyclohexane directly onto the center of the diamond crystal. Ensure the liquid completely covers the active crystal area to maximize interaction with the evanescent IR wave.

  • Spectral Acquisition:

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 co-added scans to optimize the signal-to-noise ratio.

  • In-Situ Reaction Validation (Data Processing):

    • Action: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam.

    • Validation Check: Inspect the 3200–3600 cm⁻¹ region. If a broad peak is observed, the sample is contaminated with unreacted cyclohexanol or atmospheric moisture. The scan is invalidated, and the batch must be subjected to further column chromatography.

  • System Reset:

    • Action: Wipe the crystal with a lint-free tissue soaked in acetone, followed by a dry wipe, returning the system to its validated baseline state.

Workflow Visualization

The following diagram illustrates the logical relationship between the synthesis, purification, and our multi-modal analytical validation strategy.

G Syn Synthesis: Iodoetherification Pur Purification (Chromatography) Syn->Pur Yields crude product IR FTIR-ATR Analysis (C-O & C-I Bonds) Pur->IR Aliquot 1 NMR NMR Analysis (Stereochemistry) Pur->NMR Aliquot 2 Raman Raman Spectroscopy (C-I Polarizability) Pur->Raman Aliquot 3 Val Multi-Modal Structural Validation IR->Val Functional Groups NMR->Val Connectivity Raman->Val Halogen Confirmation

Analytical workflow for the structural validation of 1-(Cyclohexyloxy)-2-iodocyclohexane.

References

  • Title: Iodoalkoxylation of Cyclohexene with Allyl and Propargyl Alcohols Source: Russian Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Infrared Spectroscopy: How do we know if it worked? Source: University of Texas at Austin URL: [Link]

  • Title: Halogenated Organic Compounds in IR Spectroscopy Source: Spectroscopy Online URL: [Link]

Comparative

comparing reactivity of 1-(Cyclohexyloxy)-2-iodocyclohexane vs. iodocyclohexane

As a Senior Application Scientist, understanding the nuanced reactivity of substituted cycloalkanes is paramount for designing efficient synthetic routes and optimizing drug development pipelines. When comparing 1-(Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity of substituted cycloalkanes is paramount for designing efficient synthetic routes and optimizing drug development pipelines. When comparing 1-(Cyclohexyloxy)-2-iodocyclohexane (a vicinal iodoether) with iodocyclohexane (a standard secondary alkyl iodide), we observe a profound mechanistic divergence. This divergence is not merely a function of molecular weight, but rather a masterclass in stereoelectronic effects, steric hindrance, and neighboring group participation (NGP).

This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Stereoelectronics and Reactivity

To predict the behavior of these two substrates under various reaction conditions, we must analyze the fundamental physical organic chemistry governing their transition states.

Solvolysis and Unimolecular Substitution ( SN​1 )

Iodocyclohexane undergoes hydrolytic solvolysis at a relatively slow rate. The rate-determining step is the departure of the iodide ion to form a secondary carbocation, which is energetically unfavorable and lacks resonance stabilization[1].

Conversely, the introduction of a β -alkoxy group in trans-1-(cyclohexyloxy)-2-iodocyclohexane fundamentally alters the ionization pathway. Rather than forming a localized secondary carbocation, the molecule undergoes Anchimeric Assistance (Neighboring Group Participation)[2]. The lone pairs on the highly nucleophilic ether oxygen attack the anti-periplanar C-I bond as the iodide leaves. This forms a highly stable, bridged bicyclic oxonium ion intermediate. Because this cyclic intermediate is significantly more stable than a standard secondary carbocation, the activation energy plummets, and the solvolysis rate is accelerated by orders of magnitude[2][3].

Bimolecular Nucleophilic Substitution ( SN​2 )

In SN​2 reactions, the nucleophile must access the electrophilic carbon from the backside (anti to the leaving group). Iodocyclohexane, being a secondary halide, exhibits moderate SN​2 reactivity, though it is often outcompeted by elimination ( E2 ) pathways if the nucleophile is basic[4].

For 1-(Cyclohexyloxy)-2-iodocyclohexane, SN​2 reactivity is nearly non-existent. The bulky cyclohexyloxy substituent introduces severe steric hindrance, physically blocking the trajectory required for backside attack[4]. Furthermore, the electron-withdrawing inductive effect (-I) of the oxygen atom creates electronic repulsion against incoming nucleophiles, further retarding the reaction.

Elimination Pathways ( E2 and β -Elimination)

Under strongly basic conditions, iodocyclohexane readily undergoes E2 elimination to yield cyclohexene[1]. The vicinal iodoether also undergoes elimination, but its reactivity can be uniquely harnessed. For instance, treatment of β -alkoxy alkyl iodides with metals like zinc can trigger a specific β -elimination of both the alkoxy group and the iodide, cleanly yielding olefins[5].

G cluster_0 Iodocyclohexane (Standard SN1) cluster_1 1-(Cyclohexyloxy)-2-iodocyclohexane (NGP) A Iodocyclohexane B Secondary Carbocation (Slow) A->B -I⁻ C Racemic Solvolysis Products B->C +ROH D trans-1-(Cyclohexyloxy)- 2-iodocyclohexane E Cyclic Oxonium Ion (Fast, Anchimeric Assistance) D->E -I⁻ (NGP) F Stereospecific Solvolysis Products E->F +ROH

Mechanistic pathways: Standard SN1 vs. Neighboring Group Participation (NGP).

Quantitative Reactivity Comparison

The following table synthesizes the expected performance metrics of both compounds across standard transformation conditions.

Reaction ParameterIodocyclohexane1-(Cyclohexyloxy)-2-iodocyclohexane
Primary Solvolysis Mechanism Standard SN​1 (Slow) SN​1 via Anchimeric Assistance (Fast)
Intermediate Stability Secondary Carbocation (Unstabilized)Cyclic Oxonium Ion (Highly Stabilized)
SN​2 Susceptibility Moderate (Secondary carbon)Extremely Low (Steric/Inductive block)
Stereochemical Outcome ( SN​1 ) Racemization (Mixed retention/inversion)High Retention (Double inversion via NGP)
Elimination Behavior Standard E2 to CyclohexeneRegioselective E2 ; Metal-induced β -elimination

Self-Validating Experimental Protocols

To empirically verify these mechanistic claims, we utilize a self-validating kinetic profiling system. By continuously monitoring the generation of Hydrogen Iodide (HI) during solvolysis, the system internally validates the reaction order. If the kinetic plot of ln([C]0​/[C]t​) versus time remains strictly linear, it proves that the rate-determining step is exclusively the unimolecular ionization of the C-I bond, ruling out competing bimolecular artifacts.

Protocol A: Conductometric Kinetic Profiling of Solvolysis

Objective: Compare the first-order ionization rates ( k1​ ) of both substrates in a polar protic solvent.

  • Preparation: Prepare 0.01 M solutions of Iodocyclohexane and trans-1-(Cyclohexyloxy)-2-iodocyclohexane in anhydrous methanol.

  • Equilibration: Transfer 50 mL of pure methanol to a jacketed reaction vessel equipped with a precision conductivity probe. Equilibrate to exactly 50.0 °C.

  • Initiation: Inject 1.0 mL of the substrate solution into the vessel. Start the data logger immediately.

  • Monitoring: As solvolysis proceeds, HI is liberated, causing a proportional increase in solution conductivity. Record conductivity ( Gt​ ) at 10-second intervals.

  • Completion: After 10 half-lives (or when conductivity stabilizes at G∞​ ), terminate the experiment.

  • Data Synthesis: Plot ln(G∞​/(G∞​−Gt​)) against time ( t ). The slope of this linear regression represents the first-order rate constant ( k1​ ).

  • Validation Check: The k1​ for 1-(Cyclohexyloxy)-2-iodocyclohexane should be significantly steeper than iodocyclohexane, empirically proving the acceleration provided by the cyclic oxonium ion intermediate.

Workflow Step1 Substrate Preparation Step2 Solvolysis in Hot Methanol Step1->Step2 Step3 Conductometric Monitoring of HI Step2->Step3 Step4 Kinetic Rate Calculation (k) Step3->Step4

Self-validating conductometric workflow for solvolysis kinetic profiling.

Protocol B: SN​2 Steric Hindrance Assessment

Objective: Demonstrate the resistance of the vicinal iodoether to bimolecular substitution.

  • Reaction Setup: In two separate dry flasks, dissolve 5.0 mmol of each substrate in 20 mL of anhydrous Dimethylformamide (DMF).

  • Nucleophile Addition: Add 10.0 mmol of Sodium Azide ( NaN3​ ) to each flask. DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the azide ion by leaving it unsolvated.

  • Incubation: Stir both reactions at 25 °C.

  • Aliquot Sampling: Withdraw 0.5 mL aliquots at 1, 4, 12, and 24 hours. Quench with water and extract with hexane.

  • GC-MS Analysis: Analyze the organic layers to quantify the ratio of starting material to the azide-substituted product.

  • Expected Outcome: Iodocyclohexane will show steady conversion to cyclohexyl azide. 1-(Cyclohexyloxy)-2-iodocyclohexane will show near-zero conversion due to the steric blockade imposed by the bulky cyclohexyloxy group[4].

Sources

Validation

Comparative Reactivity Guide: 1-(Cyclohexyloxy)-2-iodocyclohexane vs. 1-Bromo-2-(cyclohexyloxy)cyclohexane

As drug development and complex organic synthesis increasingly rely on sterically encumbered building blocks, understanding the nuanced reactivity of vicinal haloethers is paramount. This guide provides an in-depth compa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on sterically encumbered building blocks, understanding the nuanced reactivity of vicinal haloethers is paramount. This guide provides an in-depth comparative analysis of two highly hindered structural analogs: 1-(cyclohexyloxy)-2-iodocyclohexane [1] and 1-bromo-2-(cyclohexyloxy)cyclohexane [2].

By analyzing their thermodynamic constraints, leaving group kinetics, and behavior under basic conditions, this guide equips synthetic chemists with the predictive frameworks necessary to optimize elimination and substitution pathways in dicyclohexyl ether systems.

Mechanistic Foundations: The Conformational Penalty

Both molecules are trans-1,2-disubstituted cyclohexanes featuring an exceptionally bulky cyclohexyloxy ether linkage adjacent to a halogen atom. The core reactivity of these molecules is dictated not just by the carbon-halogen bond strength, but by severe conformational gating.

The Trans-Diaxial Requirement for E2 Elimination

In cyclohexane systems, bimolecular elimination (E2) strictly requires an anti-periplanar arrangement of the β -proton and the leaving group. This geometry is only achieved when both groups occupy axial positions.

However, the massive steric bulk of the cyclohexyloxy group overwhelmingly drives the conformational equilibrium toward the diequatorial (ee) conformer to minimize 1,3-diaxial interactions. For elimination to occur, the molecule must undergo a thermodynamically unfavorable chair flip to the diaxial (aa) conformer.

ConformationalEquilibrium A Diequatorial Conformer (ee) (Sterically Favored) Halogen (eq), OR (eq) B Diaxial Conformer (aa) (Reactive for E2) Halogen (ax), OR (ax) A->B Ring Flip (High Energy Barrier)

Caption: Conformational equilibrium of trans-1-halo-2-(cyclohexyloxy)cyclohexane gating E2 reactivity.

Because the concentration of the reactive aa conformer is vanishingly small, the overall rate of elimination is inherently slow for both the iodo and bromo variants. The kinetic differentiation between the two compounds relies entirely on the activation energy required to break the carbon-halogen bond once the molecule is in the reactive conformation.

Comparative Reactivity: C–I vs. C–Br Kinetics

While both compounds suffer from the same conformational penalty, 1-(cyclohexyloxy)-2-iodocyclohexane exhibits significantly higher reactivity in both elimination and metal-catalyzed cross-coupling scenarios compared to its brominated counterpart.

This divergence is rooted in the fundamental properties of the halogens:

  • Bond Dissociation Energy (BDE): The C–I bond (~234 kJ/mol) is substantially weaker than the C–Br bond (~285 kJ/mol), lowering the activation energy ( ΔG‡ ) for the transition state.

  • Polarizability: The larger electron cloud of iodine makes it a superior leaving group. In E2 transition states, the highly polarizable C–I bond stabilizes the developing partial charges more effectively than bromine.

  • Competing Pathways: Due to the extreme steric hindrance shielding the α -carbon, SN​2 substitution is virtually non-existent for both molecules. The primary reaction pathway under strongly basic conditions is dehydrohalogenation to yield the enol ether, 1-(cyclohexyloxy)cyclohexene [3].

Quantitative Comparison Summary
Parameter1-(Cyclohexyloxy)-2-iodocyclohexane1-Bromo-2-(cyclohexyloxy)cyclohexane
Leaving Group Iodide ( I− )Bromide ( Br− )
Conjugate Acid pKa (HX) -10.4 (HI)-9.0 (HBr)
C-X Bond Dissociation Energy ~234 kJ/mol~285 kJ/mol
Relative E2 Elimination Rate Fast (Primary Pathway)Slow (Requires elevated temps)
Susceptibility to Photoredox/HAT High (Prone to rapid deiodination)Moderate (Stable under standard HAT)
Primary Base-Mediated Product 1-(Cyclohexyloxy)cyclohexene1-(Cyclohexyloxy)cyclohexene

Reaction Pathway & Chemoselectivity

When subjected to strong, non-nucleophilic bases, these vicinal haloethers undergo regioselective elimination. Literature on analogous systems (such as trans-1-bromo-2-methoxycyclohexane) demonstrates that elimination cleanly affords the enol ether rather than the allylic ether, driven by the thermodynamic stability of the resulting double bond conjugated with the oxygen lone pairs [3].

ReactionPathway Reactant trans-1-Halo-2-(cyclohexyloxy)cyclohexane (Diaxial Conformer) TS Anti-Periplanar Transition State [Base···H···C=C···X]‡ Reactant->TS -HX Elimination Side SN2 Substitution (Sterically Blocked) Reactant->Side Nucleophilic Attack Base Strong Base (e.g., NaDA, NaOMe) Base->TS Proton Abstraction Product 1-(Cyclohexyloxy)cyclohexene (Enol Ether) TS->Product E2 Pathway (Favored)

Caption: Divergent reaction pathways highlighting the dominance of E2 elimination over SN2.

Experimental Protocol: Comparative Dehydrohalogenation

To objectively measure the reactivity difference between the iodo and bromo derivatives, a self-validating kinetic experiment using Sodium Diisopropylamide (NaDA) is recommended.

Causality for Reagent Selection: NaDA is selected over traditional bases like Sodium Methoxide (NaOMe) because NaDA's extreme steric bulk completely suppresses any trace SN​2 background reactions. Furthermore, NaDA in THF/hexane operates via a well-characterized monomeric trisolvated transition state, providing clean pseudo-first-order kinetics for accurate rate comparison [3].

Step-by-Step Methodology

Part A: Preparation of in situ NaDA (0.30 M)

  • In an oven-dried Schlenk flask under argon, add dry THF (5.0 mL) and dry hexane (5.0 mL).

  • Add diisopropylamine (3.3 mmol) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 mmol) and stir for 2 hours until gas evolution ceases, yielding a homogenous NaDA solution.

Part B: Kinetic Elimination Assay

  • Prepare two separate oven-dried reaction vials (Vial A and Vial B), each equipped with a magnetic stir bar.

  • To Vial A, add 1-(cyclohexyloxy)-2-iodocyclohexane (0.50 mmol) dissolved in 1.0 mL THF.

  • To Vial B, add 1-bromo-2-(cyclohexyloxy)cyclohexane (0.50 mmol) dissolved in 1.0 mL THF.

  • Cool both vials to -20 °C using a cryocooler to slow the reaction sufficiently for accurate time-course sampling.

  • Inject 2.0 mL of the prepared NaDA solution (0.60 mmol, 1.2 equiv) into each vial simultaneously.

  • Sampling: Withdraw 50 μ L aliquots at 5, 15, 30, 60, and 120 minutes. Quench each aliquot immediately into cold saturated aqueous NH4​Cl (200 μ L) and extract with ethyl acetate (200 μ L).

  • Analysis: Analyze the organic layers via GC-MS using an internal standard (e.g., dodecane) to quantify the disappearance of the starting material and the appearance of the enol ether, 1-(cyclohexyloxy)cyclohexene.

Expected Results: The GC-MS data will reveal a significantly steeper decay curve for the iodo-derivative (Vial A) due to the lower activation barrier of the C–I bond cleavage, validating its superior reactivity in sterically matched, conformationally locked systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 114772457, 1-(Cyclohexyloxy)-2-iodocyclohexane". PubChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62110423, 1-Bromo-2-(cyclohexyloxy)cyclohexane". PubChem.
  • Ma, Y., Algera, R. F., Woltornist, R. A., & Collum, D. B. "Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation". The Journal of Organic Chemistry, 2019.
Comparative

potential for X-ray crystallography of 1-(Cyclohexyloxy)-2-iodocyclohexane

Structural Elucidation of Liquid Organic Halides: X-Ray Crystallography vs. MicroED and NMR for 1-(Cyclohexyloxy)-2-iodocyclohexane As a Senior Application Scientist specializing in structural elucidation, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Liquid Organic Halides: X-Ray Crystallography vs. MicroED and NMR for 1-(Cyclohexyloxy)-2-iodocyclohexane

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter a classic analytical bottleneck: determining the absolute stereochemistry of small organic molecules that exist as liquids or oils at room temperature. A quintessential example is 1-(Cyclohexyloxy)-2-iodocyclohexane (C12H21IO)[1]. Typically synthesized via the regio- and stereoselective iodoetherification of cyclohexene in the presence of cyclohexanol[2], this di-substituted cyclohexane derivative presents a unique crystallographic opportunity.

While its physical state (predicted boiling point ~327°C)[1] precludes standard ambient single-crystal X-ray diffraction (SCXRD), the presence of the heavy iodine atom provides a massive anomalous scattering signal. This guide objectively compares the potential of X-ray crystallography against modern alternatives like Microcrystal Electron Diffraction (MicroED) and 2D NMR, providing actionable, self-validating protocols for researchers.

The Mechanistic Advantage of the Heavy Atom

In crystallography, the scattering power of an atom is proportional to the square of its atomic number ( Z2 ). Iodine ( Z=53 ) dominates the electron density map of this molecule. More importantly, iodine exhibits significant anomalous dispersion (differences in the absorption of Friedel pairs) when exposed to standard X-ray sources (e.g., Cu radiation). This allows for the unambiguous determination of the absolute configuration (calculating the Flack parameter to near zero)—a critical requirement for assigning the exact stereocenters of the ether and halide groups. The challenge is not whether X-ray techniques can solve the structure, but how to force the liquid into a highly ordered crystalline lattice.

Comparative Methodologies

A. In-Situ Cryocrystallography (SCXRD)

By loading the liquid into a quartz capillary and manipulating the temperature using a nitrogen cryostream, we can induce a phase transition from liquid to an amorphous glass, and finally to a single crystal via controlled annealing[3]. This is the gold standard for absolute stereochemistry, provided a single crystal can be grown.

B. Microcrystal Electron Diffraction (MicroED)

If the molecule only forms a microcrystalline slurry upon freezing, MicroED utilizes a transmission electron microscope (TEM) to diffract electrons off nanocrystals. Because electrons interact with the electrostatic potential of the molecule much more strongly than X-rays interact with electron clouds, MicroED requires vastly smaller crystals (often ~100 nm)[4].

C. 2D NMR Spectroscopy + DFT Modeling

The traditional solution-state alternative. NOESY/COSY NMR can determine relative stereochemistry (cis/trans) via through-space proton couplings, while Density Functional Theory (DFT) validates the conformer. However, it cannot easily assign absolute stereochemistry without chiral derivatization.

Performance Comparison

ParameterIn-Situ SCXRDMicroED (Cryo-EM)2D NMR + DFT
Sample State Required Single Crystal (>10 µm)Nanocrystals (~100 nm)Solution (Liquid/Oil)
Stereochemical Confidence Absolute (Flack Parameter ~0)Relative (Absolute is challenging due to dynamical scattering)Relative (cis/trans only)
Data Acquisition Time 2–12 hours (plus annealing time)Minutes (once grid is prepared)Hours to Days (with DFT)
Primary Limitation Relies on successful in-situ nucleationBeam-induced radiation damageCannot determine absolute chirality

Experimental Protocols: Self-Validating Systems

Protocol 1: In-Situ Capillary Cryocrystallography of Liquids

Causality: Rapid quenching often traps the molecule in an amorphous glass state. Controlled annealing provides the specific activation energy required for crystal nucleation without reaching the melting point[3].

  • Capillary Loading: Draw 1–2 µL of neat 1-(Cyclohexyloxy)-2-iodocyclohexane into a 0.3 mm thin-walled quartz or borosilicate Lindemann capillary. Seal the ends with epoxy to prevent evaporation or moisture ingress.

  • Mounting & Quenching: Mount the capillary on the goniometer head. Plunge the sample into a laminar nitrogen cryostream set to 100 K.

    • Validation Check: Expose to X-rays for 10 seconds. A diffuse halo indicates successful vitrification (glass formation). Bragg peaks indicate premature, often polycrystalline, freezing.

  • Controlled Annealing: Slowly ramp the temperature up at a rate of 5 K/min. Monitor the sample visually via the diffractometer camera.

  • Nucleation & Growth: Once the glass transitions to a supercooled liquid state, nucleation will occur (visible as an opaque front). Immediately drop the temperature back to 100 K to arrest growth and stabilize the single crystal.

  • Data Collection: Collect a full sphere of data using Cu radiation to maximize the anomalous signal of the iodine atom.

Protocol 2: MicroED Sample Preparation for Oily Organics

Causality: Because electrons have low penetrating power, samples must be incredibly thin. Standard plunge-freezing of oils often results in samples too thick for the electron beam, necessitating Focused Ion Beam (FIB) milling[4].

  • Grid Preparation: Apply 1 µL of the liquid sample onto a glow-discharged holey carbon grid (e.g., Quantifoil).

  • Plunge Freezing: Blot away excess liquid using filter paper and immediately plunge the grid into liquid ethane cooled by liquid nitrogen.

  • Cryo-FIB Milling (If necessary): Transfer the grid to a dual-beam Cryo-FIB/SEM. Mill the frozen droplet using a gallium ion beam to produce a lamella with a thickness of ~200 nm.

    • Validation Check: The lamella must appear electron-transparent at low magnifications in the TEM.

  • Diffraction: Collect continuous rotation electron diffraction data at 200 kV under cryogenic conditions (liquid nitrogen temperature).

Workflow Decision Matrix

G A 1-(Cyclohexyloxy)-2-iodocyclohexane (Liquid at 298 K) BB BB A->BB Forms Single Crystal (Annealing) B Cryo-Cooling Phase Behavior D MicroED (Electron Diffraction) B->D Forms Nanocrystals (Powder) E 2D NMR + DFT (Solution State) B->E Remains Amorphous (Glass) C In-Situ Cryocrystallography (SCXRD) F Absolute Configuration (Iodine Anomalous Signal) C->F Flack Parameter ~ 0 D->F Dynamical Refinement BB->C Forms Single Crystal (Annealing)

Decision matrix for structural elucidation of liquid organic halides based on phase behavior.

Conclusion

For 1-(Cyclohexyloxy)-2-iodocyclohexane, the heavy-atom effect of iodine makes X-ray crystallography the ultimate goal. While 2D NMR provides a rapid baseline for relative stereochemistry, investing the time into in-situ cryocrystallography yields the highest structural confidence. If the thermodynamics of the molecule resist macro-crystallization, MicroED serves as an exceptionally powerful bridge between the amorphous and crystalline analytical regimes.

References

  • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates... and In-situ Cryo Crystallographic Studies on some Organic Liquids. IISc.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determin
  • 1592646-68-8 C12H21IO - Chemical Dictionary. GuideChem.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transform

Sources

Validation

Elemental Analysis Data for 1-(Cyclohexyloxy)-2-iodocyclohexane: A Comparative Guide to Purity Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Analytical Guide & Methodological Framework Executive Summary In organic synthesis and drug development, hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Analytical Guide & Methodological Framework

Executive Summary

In organic synthesis and drug development, halogenated ethers such as 1-(Cyclohexyloxy)-2-iodocyclohexane (Molecular Formula: C12​H21​IO , CAS: 1592646-68-8) serve as critical intermediates for constructing complex, sterically hindered ether linkages[1]. However, validating the purity of these compounds presents a unique analytical challenge. Traditional synthetic routes often yield technical-grade products contaminated with vicinal dihalides or unreacted alcohols.

As a Senior Application Scientist, I have structured this guide to objectively compare the elemental analysis profiles of Ultra-Pure Grade (synthesized via N-Iodosuccinimide) versus Technical Grade (synthesized via molecular iodine) 1-(Cyclohexyloxy)-2-iodocyclohexane. Furthermore, this guide details the exact analytical methodologies required to overcome halogen volatility, contrasting traditional CHN/O combustion with state-of-the-art Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

The Analytical Challenge: Synthesis Route vs. Product Purity

The elemental composition of 1-(Cyclohexyloxy)-2-iodocyclohexane is theoretically 46.77% C, 6.87% H, 41.18% I, and 5.19% O .

The purity of the final product is heavily dictated by the iodoetherification pathway chosen:

  • Technical Grade ( I2​ -Mediated): The direct addition of molecular iodine ( I2​ ) to cyclohexene in the presence of cyclohexanol is an equilibrium-driven process. Because the reaction is minimally exothermic, it frequently results in the competitive formation of 1,2-diiodocyclohexane and leaves unreacted cyclohexanol in the matrix[2].

  • Ultra-Pure Grade (NIS-Mediated): Utilizing N-Iodosuccinimide (NIS) provides a controlled, electrophilic iodonium ion ( I+ ) source. This minimizes the concentration of free nucleophilic iodide ( I− ) in the system, strongly favoring the anti-addition of the cyclohexanol oxygen and virtually eliminating diiodide byproducts.

Comparative Elemental Analysis Data

To objectively evaluate product performance, we must look at the elemental analysis data. Table 1 demonstrates how deviations in elemental mass fractions act as diagnostic markers for specific synthetic impurities.

Table 1: Elemental Analysis Comparison of 1-(Cyclohexyloxy)-2-iodocyclohexane Grades

ElementTheoretical ValueUltra-Pure Grade (NIS-Derived)Technical Grade ( I2​ -Derived)*Diagnostic Implication of Deviation
Carbon (C) 46.77%46.72% (±0.05%)45.49%Lower %C indicates heavy 1,2-diiodocyclohexane contamination.
Hydrogen (H) 6.87%6.85% (±0.03%)6.74%Slight depression aligns with the presence of heavy halogens.
Iodine (I) 41.18%41.15% (±0.08%)42.55%Elevated %I confirms the presence of vicinal diiodide byproducts.
Oxygen (O) 5.19%5.18% (±0.04%)5.21%Stable; slight elevation suggests trace unreacted cyclohexanol.

*Note: Technical Grade data represents a typical crude mixture containing ~85% target product, 10% 1,2-diiodocyclohexane, and 5% cyclohexanol.

Analytical Methodologies: Overcoming Halogen Volatility

Standard high-performance CHNS/O analyzers rely on flash combustion and gas detection[3]. While highly accurate for Carbon, Hydrogen, and Oxygen, these systems frequently fail for precise Iodine quantification. High halogen content can poison combustion catalysts, and iodine's volatility leads to inconsistent detector responses.

To achieve the precise ±0.08% variance seen in the Ultra-Pure grade, a bifurcated analytical approach is required. Carbon, Hydrogen, and Oxygen are determined via standard flash combustion, while Iodine is quantified using Oxygen Stream Combustion coupled with ICP-MS [4].

Workflow cluster_CHNO C, H, O Determination cluster_Iodine Trace & Bulk Iodine Determination Sample 1-(Cyclohexyloxy)-2-iodocyclohexane Sample Aliquot Flash Flash Combustion (CHNS/O Analyzer) Sample->Flash O2 Trace-O-Mat Oxygen Stream Combustion Sample->O2 TCD Gas Chromatography & TCD Detection Flash->TCD Data Empirical Formula Validation TCD->Data %C, %H, %O Amine 5% Tertiary Amine + 3% 2-Propanol Capture O2->Amine Volatile I2/HI ICPMS ICP-MS Analysis (Te Internal Standard) Amine->ICPMS ICPMS->Data %I

Comprehensive elemental analysis workflow for halogenated ethers.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an internal validation check.

Protocol A: Synthesis of Ultra-Pure 1-(Cyclohexyloxy)-2-iodocyclohexane

Objective: Synthesize the target iodoether while suppressing diiodide formation.

  • Preparation: In a flame-dried, argon-purged flask, dissolve 10 mmol of cyclohexene and 30 mmol of anhydrous cyclohexanol in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0°C. Slowly add 11 mmol of N-Iodosuccinimide (NIS) followed by a catalytic amount (0.5 mol%) of trifluoromethanesulfonic acid (triflic acid).

    • Causality: Triflic acid strongly activates NIS, polarizing the N-I bond to generate a highly reactive I+ equivalent, which rapidly forms the intermediate iodonium ion with cyclohexene before side reactions can occur.

  • Reaction & Quench: Stir for 2 hours at room temperature. Quench the reaction with 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation Check: The immediate disappearance of any residual yellow/brown tint upon thiosulfate addition visually confirms the complete reduction of unreacted electrophilic iodine species.

  • Purification: Extract with DCM, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the ultra-pure product.

Protocol B: Total Iodine Determination via Oxygen Combustion ICP-MS

Objective: Accurately quantify the 41.18% iodine mass fraction without volatilization losses.

  • Sample Mineralization: Weigh exactly 25.0 mg of the synthesized iodoether. Combust the sample within a Trace-O-Mat oxygen stream incinerator[4].

  • Volatile Capture: Route the volatile combustion products ( I2​ and HI ) into a coldfinger collection vessel containing a 5% water-soluble tertiary amine solution adjusted to pH 8.

    • Causality: Iodine is highly volatile in standard acidic ICP-MS matrices. The alkaline tertiary amine environment acts as a chemical trap, stabilizing the iodine as non-volatile iodide/iodate species, ensuring 100% recovery[5].

  • Matrix Standardization: Add 3% 2-propanol and a Tellurium-125 ( 125Te ) internal standard to the captured solution.

    • Causality: Residual carbon in the sample matrix artificially enhances iodine ionization in the argon plasma via charge-transfer reactions. Spiking the matrix with 3% 2-propanol standardizes the carbon content across all samples and blanks, ensuring a constant ionization ratio relative to the internal standard[6].

  • ICP-MS Analysis: Analyze the solution using a Triple Quadrupole ICP-MS (ICP-QQQ)[3].

    • Self-Validation Check: Prior to running the unknown, analyze NIST SRM 3232 (Kelp powder, certified for total iodine). The run is only validated if the SRM recovery falls within ±2% of the certified value.

Conclusion

Validating the purity of 1-(Cyclohexyloxy)-2-iodocyclohexane requires moving beyond standard CHN/O combustion. By comparing the elemental profiles of different synthesis grades, it is evident that molecular iodine pathways introduce heavy diiodide contaminants that skew the %C and %I ratios. Utilizing an NIS-mediated synthesis, combined with the rigorous analytical framework of Oxygen Stream Combustion and ICP-MS, provides researchers with a robust, self-validating system to guarantee the structural and elemental integrity of halogenated ether intermediates.

References

  • Gélinas, Y., Krushevska, A., & Barnes, R. M. (1998). "Determination of Total Iodine in Nutritional and Biological Samples by ICP-MS Following Their Combustion within an Oxygen Stream." Analytical Chemistry, 70(5), 1021-1025. URL: [Link]

  • RSSL. (n.d.). "Elemental Analysis Techniques." Reading Scientific Services Ltd. URL: [Link]

  • Grindlay, G., et al. (2013). "Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry." Food Chemistry (Archived in PMC). URL: [Link]

  • Troll, T. (n.d.). "Addition of Iodine to Alkenes." Science of Synthesis, Thieme Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(Cyclohexyloxy)-2-iodocyclohexane

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(cyclohexyloxy)-2-iodocyclohexane. As a halogenated ether, this compound presents a dual hazard profile that demands rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(cyclohexyloxy)-2-iodocyclohexane. As a halogenated ether, this compound presents a dual hazard profile that demands rigorous adherence to safety procedures. The ether functional group is susceptible to the formation of explosive peroxides upon storage and exposure to air, while the iodo-substituent classifies it as a halogenated organic waste, requiring specific disposal pathways.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a deep understanding that fosters a culture of safety and regulatory compliance.

Part 1: Hazard Identification and Risk Assessment

  • Peroxide Formation (Ether Hazard): Like many ethers, this compound can react with atmospheric oxygen to form unstable and potentially explosive organic peroxides.[1][2] This process is accelerated by light and heat.[1] Peroxide crystals can form in the liquid or around the cap of the container and can detonate with minimal input of energy from shock, friction, or heat.[1][3]

  • Halogenated Organic Compound (Iodine Hazard): As a compound containing iodine, it is classified as a halogenated organic waste.[4][5] These compounds are often toxic and persistent in the environment.[6][7] Disposal regulations mandate their segregation from non-halogenated waste streams, primarily because their incineration requires special conditions to prevent the release of toxic and corrosive gases like hydrogen iodide.[8]

  • General Toxicity: Iodocyclohexane, a related structure, is known to cause skin and serious eye irritation.[9][10][11] It is prudent to assume 1-(cyclohexyloxy)-2-iodocyclohexane has a similar toxicological profile.

Hazard Summary Table
Hazard ClassPrimary ConcernRegulatory Framework
Reactive Hazard Formation of explosive peroxides.Institutional Chemical Hygiene Plan
Environmental Hazard Persistence and toxicity of halogenated organics.EPA Resource Conservation and Recovery Act (RCRA).[12][13]
Health Hazard Potential for skin, eye, and respiratory irritation.[9][10][11]Occupational Safety and Health Administration (OSHA) standards.

Part 2: Pre-Disposal Protocol: The Critical Peroxide Check

Never proceed with disposal until the absence of significant peroxide contamination has been verified. Disposing of a peroxide-contaminated ether can lead to a catastrophic explosion in the waste stream.

Step 1: Visual Inspection

Carefully inspect the container before moving it. If you observe any of the following, DO NOT touch or open the container:

  • Crystal formation inside the liquid or around the cap/threads.[2][3]

  • A viscous oily layer or discoloration of the liquid.[2]

  • A bulging or distorted container.

If any of these signs are present, treat the container as a potential bomb. Evacuate the immediate area, secure it from entry, and contact your institution's Environmental Health and Safety (EHS) office immediately.[14]

Step 2: Chemical Peroxide Testing

If the visual inspection raises no concerns, proceed with chemical testing in a fume hood. Always wear appropriate Personal Protective Equipment (PPE).

  • Method: Use commercially available peroxide test strips. These strips are impregnated with a reagent (like potassium iodide/starch or a leuco dye and peroxidase) that changes color in the presence of peroxides.

  • Procedure:

    • Open the container carefully, without scraping the cap threads.

    • Dip the test strip into the chemical for the time specified by the manufacturer.

    • Remove the strip and compare the resulting color to the chart provided.

  • Action Levels:

    • < 20-30 ppm: The chemical is generally considered safe for handling and disposal. Proceed to the waste collection step.

    • > 30 ppm and < 100 ppm: The chemical requires deactivation before disposal.

    • ≥ 100 ppm: The chemical is highly hazardous. Do not attempt to treat it yourself.[1][2] Contact your EHS office for specialized disposal.

Step 3: Deactivation of Low-Level Peroxides (< 100 ppm)

For water-insoluble ethers like 1-(cyclohexyloxy)-2-iodocyclohexane, peroxides can be removed by shaking with a reducing agent.[1]

  • Reagent: Prepare a fresh solution of 5% ferrous sulfate (FeSO₄) in dilute sulfuric acid.

  • Procedure:

    • In a separatory funnel within a fume hood, add the ether.

    • Add an equal volume of the ferrous sulfate solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer containing the reduced peroxides can be disposed of as aqueous waste, while the ether layer should be re-tested for peroxides.

    • Repeat the process until the peroxide concentration is below the safe threshold (< 20-30 ppm).

Part 3: Final Disposal Workflow

Once the chemical has been tested and, if necessary, treated for peroxides, it can be prepared for final disposal. The guiding principle is proper segregation.

Step 1: Personal Protective Equipment (PPE)

At a minimum, the following PPE must be worn:

  • Safety goggles or a face shield.

  • Nitrile gloves (check for compatibility; double-gloving is recommended).

  • A flame-resistant lab coat.

Step 2: Waste Containerization
  • Select the Correct Waste Stream: This compound must be disposed of in a dedicated "Halogenated Organic Waste" container.[4][6][8][15] Never mix it with non-halogenated waste, as this complicates and increases the cost of disposal.[8]

  • Choose a Proper Container: Use a chemically resistant container (e.g., glass or high-density polyethylene) with a secure, screw-top cap. The container must be in good condition, free of cracks or leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including the chemical name "1-(Cyclohexyloxy)-2-iodocyclohexane" and its approximate quantity.[8][15][16] Do not use abbreviations.[15]

Step 3: Storage and Collection
  • Store the sealed waste container in a designated satellite accumulation area (SAA).[17]

  • The SAA should be in a well-ventilated area, away from heat and ignition sources, and within the line of sight of the generation point.[16][17]

  • Ensure secondary containment is in place to capture any potential leaks.

  • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[16][17]

The entire process is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[12][13]

Disposal Decision Workflow

DisposalWorkflow start Start: Waste 1-(Cyclohexyloxy)-2-iodocyclohexane visual_inspection Step 1: Visual Inspection (Crystals, Discoloration, Bulge?) start->visual_inspection contact_ehs STOP! Do Not Touch! Contact EHS Immediately visual_inspection->contact_ehs Yes, hazards visible peroxide_test Step 2: Chemical Peroxide Test (< 100 ppm?) visual_inspection->peroxide_test No visible hazards peroxide_test->contact_ehs No (>= 100 ppm) deactivate Step 3: Deactivate Peroxides (e.g., with FeSO₄ solution) peroxide_test->deactivate No (30-100 ppm) collect_waste Step 4: Collect in Labeled 'Halogenated Organic Waste' Container peroxide_test->collect_waste Yes (< 20-30 ppm) deactivate->peroxide_test Re-test store Step 5: Store in Satellite Accumulation Area for Pickup collect_waste->store end End: Awaiting Professional Disposal store->end

Caption: Decision workflow for the safe disposal of 1-(cyclohexyloxy)-2-iodocyclohexane.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology (ASCP). [Link]

  • Chemically hazardous waste. Environmental Science Center, The University of Tokyo. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (2024). Labor Security System. [Link]

  • Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum. [Link]

  • Quick Guide for Peroxide-Forming Chemicals. MIT Environmental Health & Safety (EHS). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2024). ERG Environmental. [Link]

  • Safe Method of Use For Hazardous Substances Of High Risk 4: Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. University of California, Santa Barbara (UCSB) EHS. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste. (2024). Enviro-Safe. [Link]

  • Peroxide-Forming Chemicals. Dartmouth College Environmental Health and Safety (EHS). [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh EHS. [Link]

  • Fact Sheet on Managing Peroxide Formers in the Lab. National Institutes of Health (NIH) Office of Research Services (ORS). [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison EHS. [Link]

  • Learn the Basics of Hazardous Waste. (2019, February 26). Business Environmental Program. [Link]

  • Halogenated Waste. University of Texas at Austin EHS. [Link]

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. (2004). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Iodine Recycling Business. Godo Shigen Co., Ltd. [Link]

  • Process for the removal of iodine from organic compounds. (1969).
  • Iodoalkane synthesis: Iodination reactions with halogen exchange. (2022, October 4). MANAC Inc. [Link]

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Handling

Comprehensive Safety and Handling Guide for 1-(Cyclohexyloxy)-2-iodocyclohexane

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(Cyclohexyloxy)-2-iodocyclohexane in a laboratory setting. Synthesizing technical data with field-proven sa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(Cyclohexyloxy)-2-iodocyclohexane in a laboratory setting. Synthesizing technical data with field-proven safety practices, this document is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.

Hazard Assessment and Core Principles

Inferred Hazards:

  • Skin and Eye Irritation: Similar to iodocyclohexane, this compound is expected to cause skin and serious eye irritation[1][2][3][4].

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation[3][4].

  • Peroxide Formation: The ether linkage presents a significant risk of forming explosive peroxides upon exposure to air and light, a known characteristic of ethers like diethyl ether[5][6][7][8][9].

  • Combustibility: The cyclohexane moiety suggests the compound is a combustible liquid[3][10].

  • Environmental Hazard: Organic iodine compounds can be harmful to aquatic life[11].

The cornerstone of safe handling is a proactive mindset, treating the compound with the respect due to a substance with multiple potential hazards. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent personal exposure. The following table summarizes the recommended PPE for handling 1-(Cyclohexyloxy)-2-iodocyclohexane.

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Safety Goggles/Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. Required to protect against splashes and vapors that can cause serious eye irritation[1][5][12]. A face shield offers additional protection during high-volume transfers.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged or high-volume work, consider double-gloving or using heavier-duty butyl rubber gloves[5][13]. Inspect gloves for any signs of degradation before use.
Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against splashes and potential fire hazards[5][6].
Full-Length Pants & Closed-Toe ShoesEssential to ensure no skin is exposed between the lab coat and footwear[5][6].
Respiratory Protection RespiratorWhile a fume hood is the primary engineering control, a respirator with organic vapor cartridges may be necessary for spill cleanup or if working outside of a fume hood[5][9][14].

Operational Plan: A Step-by-Step Workflow

Adherence to a structured operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key stages of handling 1-(Cyclohexyloxy)-2-iodocyclohexane.

Preparation and Handling
  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood with a certified face velocity[5][12]. Ensure an eyewash station and safety shower are readily accessible[1][7][8][12].

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources[1][2][10][15]. Use explosion-proof equipment where necessary[1][7][8].

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities[1][7][15].

  • Storage: Store in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and bases[2][3][5][15]. Containers should be tightly closed[5][15]. Label containers with the date received and the date opened to monitor for potential peroxide formation[6].

  • Peroxide Testing: Before using, especially from a previously opened container, test for the presence of peroxides. Peroxide test strips are commercially available for this purpose. If peroxides are present, consult with your institution's environmental health and safety (EHS) office for proper handling and disposal procedures. Do not attempt to distill or concentrate a solution containing peroxides.

Spill and Emergency Procedures
  • Minor Spill (in fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water[16].

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others[5][9].

    • If the spill is large or if there is a risk of vapor accumulation, evacuate the entire lab and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains[1][10].

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing[1][3][17][18]. Seek medical attention if irritation persists[1].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][2][3][7][8][18]. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air[1][2][3][9]. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(Cyclohexyloxy)-2-iodocyclohexane and associated waste is crucial to protect both personnel and the environment.

  • Waste Collection:

    • Collect all waste containing 1-(Cyclohexyloxy)-2-iodocyclohexane, including unused product, reaction byproducts, and contaminated materials, in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinse as hazardous waste.

    • Wash the rinsed glassware with soap and water.

  • Disposal Methods:

    • All chemical waste must be disposed of in accordance with federal, state, and local regulations[8][19][20]. Contact your institution's EHS office for specific disposal procedures.

    • Some facilities may offer iodine recycling programs, which can be an environmentally friendly option for large quantities of iodine-containing waste[21].

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of 1-(Cyclohexyloxy)-2-iodocyclohexane.

SafeHandlingWorkflow Safe Handling Workflow for 1-(Cyclohexyloxy)-2-iodocyclohexane cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Obtain Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood peroxide_test Test for Peroxides (if previously opened) fume_hood->peroxide_test experiment Conduct Experiment peroxide_test->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection spill Spill or Exposure? experiment->spill decontaminate Decontaminate Glassware & Work Area waste_collection->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose decontaminate->spill spill_protocol Follow Spill/Exposure Protocol spill->spill_protocol no_spill_end End of Process spill->no_spill_end

Caption: A flowchart illustrating the safe handling workflow for 1-(Cyclohexyloxy)-2-iodocyclohexane.

References

  • Tokyo Chemical Industry. (2025).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal.
  • Purdue University. (n.d.). Diethyl Ether.
  • Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing.
  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business.
  • Sdfine. (n.d.).
  • International Association of Oil & Gas Producers. (n.d.). Personal Protective Equipment. IOGP.
  • University of Michigan. (n.d.). Use of Ether. Environment, Health & Safety.
  • BenchChem. (2025). Personal protective equipment for handling Tetramethylammonium iodide.
  • IntenSE. (2021).
  • Yufeng. (2023). Understanding the Safety Risks of Diethyl Ether.
  • VelocityEHS. (2015). Understanding the Safety Risks of Diethyl Ether.
  • University of California, Santa Barbara. (2012).
  • Fisher Scientific. (2025).
  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S.
  • ChemicalBook. (2026).
  • Thermo Fisher Scientific. (2026).
  • PENTA. (2025).
  • Princeton University. (n.d.). Radioactive Material Decontamination Procedures. Environmental Health & Safety.
  • National Institutes of Health. (n.d.).
  • Central Research Institute of Electric Power Industry. (2021). Decontamination process of elemental iodine with Filtered Containment Venting System.
  • Organic Syntheses. (n.d.). Iodobenzene.
  • University of Pittsburgh. (n.d.). Spills and Emergencies.
  • ECHEMI. (n.d.).
  • New Jersey Department of Health. (2016). Cyclohexane - Hazardous Substance Fact Sheet.

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